molecular formula C9H6O3 B3273203 Chroman-2,3-dione CAS No. 5818-89-3

Chroman-2,3-dione

Cat. No.: B3273203
CAS No.: 5818-89-3
M. Wt: 162.14 g/mol
InChI Key: CDSULTPOCMWJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-2,3-dione (CAS 5818-89-3) is a high-purity organic compound with the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol. This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. It is particularly noted for its role as a precursor in the development of more complex heterocyclic structures . While specific biological data for Chroman-2,3-dione is limited, its structural analogs, such as chroman-2,4-dione derivatives, have demonstrated significant pharmacological potential in scientific studies. Research on these related compounds has shown promising anticoagulant activity by acting as vitamin K epoxide reductase (VKORC1) inhibitors, which is a well-established mechanism for anticoagulant drugs . Furthermore, novel derivatives synthesized from chroman-2,4-dione scaffolds have exhibited notable antitumor properties in vitro, showing selective activity against various human carcinoma cell lines, including breast carcinoma (MCF7) . The chromanone core structure is recognized as a privileged scaffold in drug discovery, associated with a wide range of biological activities . Researchers value Chroman-2,3-dione for its potential to generate novel chemical entities for probing biological mechanisms and developing new therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures are recommended; please refer to the Safety Data Sheet for detailed hazard and storage information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-chromene-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSULTPOCMWJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870810
Record name 2H-1-Benzopyran-2,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Properties of Chroman-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chroman-2,3-dione (also known as 2,3-dioxochroman or in its enol form, 3-hydroxycoumarin ) is a privileged heterocyclic scaffold in medicinal chemistry.[1] It serves as a critical intermediate for the synthesis of anticoagulants, antimicrobial agents, and fluorescent probes. This guide details the synthesis, physicochemical properties, and reactivity profile of the molecule, with a specific focus on its tautomeric duality which dictates its behavior in nucleophilic substitutions and condensation reactions.

Chemical Identity & Tautomerism

The reactivity of this molecule is defined by the dynamic equilibrium between its keto and enol forms. While often referred to as "chroman-2,3-dione" in the context of alpha-dicarbonyl reactivity, the compound exists predominantly as 3-hydroxycoumarin (3-hydroxy-2H-chromen-2-one) in the solid state and in polar solvents.

Tautomeric Equilibrium

The molecule interconverts between the 2,3-dione (keto) form and the 3-hydroxy (enol) form.[2] This equilibrium is solvent-dependent and crucial for understanding its reactivity:

  • Keto Form (Chroman-2,3-dione): Reactive electrophile at C-3; susceptible to nucleophilic attack (e.g., by amines/hydrazines).

  • Enol Form (3-Hydroxycoumarin): Acidic (pKa ~7–8); reactive at the hydroxyl group (O-acylation/alkylation).

Tautomerism Keto Chroman-2,3-dione (Keto Form) Reactive Electrophile Enol 3-Hydroxycoumarin (Enol Form) Stable Tautomer Keto->Enol  Tautomerization  

Figure 1: Tautomeric equilibrium between the dione and enol forms.

Synthesis Strategies

Critical Distinction: The "Oxalyl Chloride" Trap

A common misconception in literature searches involves the reaction of phenol with oxalyl chloride .

  • Incorrect Target: Reaction of phenol + oxalyl chloride typically yields Coumarandione (Benzofuran-2,3-dione, a 5-membered ring) or diphenyl oxalate (Cyalume), not Chroman-2,3-dione (6-membered ring).

  • Correct Target: The synthesis of the 6-membered Chroman-2,3-dione requires the Erlenmeyer Azlactone Synthesis starting from salicylaldehyde.

Protocol: Erlenmeyer Azlactone Synthesis

This is the standard, high-yield method for synthesizing 3-hydroxycoumarin (chroman-2,3-dione).

Step 1: Formation of 3-Acetamidocoumarin

Reagents: Salicylaldehyde, N-Acetylglycine, Anhydrous Sodium Acetate, Acetic Anhydride.

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.

  • Mixing: Combine salicylaldehyde (0.1 mol), N-acetylglycine (0.1 mol), and anhydrous sodium acetate (0.15 mol) in acetic anhydride (50 mL).

  • Reflux: Heat the mixture under reflux for 6–8 hours. The solution will darken as the azlactone intermediate forms and rearranges.

  • Workup: Cool the mixture to room temperature. Pour the reaction mass onto crushed ice (approx. 200 g) with vigorous stirring.

  • Isolation: A solid precipitate of 3-acetamidocoumarin will form. Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol.

    • Yield: Typically 60–70%.[3]

    • Melting Point: 202–203 °C.

Step 2: Hydrolysis to 3-Hydroxycoumarin

Reagents: 3-Acetamidocoumarin, Hydrochloric Acid (3N), Ethanol.

  • Hydrolysis: Suspend the 3-acetamidocoumarin (0.05 mol) in a mixture of ethanol (50 mL) and 3N HCl (50 mL).

  • Reflux: Heat under reflux for 2–4 hours. The solid will dissolve, followed by the precipitation of the hydroxy product.

  • Precipitation: Pour the hot solution into ice water (100 mL).

  • Purification: Filter the crude product. Dissolve in saturated sodium bicarbonate solution (exploiting the acidity of the enol), filter off any insoluble impurities, and re-precipitate by acidifying the filtrate with concentrated HCl.

  • Final Product: Filter, wash with water, and dry.[4] Recrystallize from benzene or ethanol.

    • Yield: 70–80%.

    • Melting Point: 153–157 °C.[5]

Synthesis Start Salicylaldehyde + N-Acetylglycine Step1 Condensation (Ac2O, NaOAc) Reflux 6-8h Start->Step1 Inter Intermediate: 3-Acetamidocoumarin Step1->Inter Step2 Acid Hydrolysis (3N HCl) Reflux 2-4h Inter->Step2 Final Product: 3-Hydroxycoumarin (Chroman-2,3-dione) Step2->Final

Figure 2: Step-by-step synthesis via the Erlenmeyer Azlactone route.

Physicochemical Properties[2][3][6][7][8][9][10][11]

PropertyValue / Description
Molecular Formula C₉H₆O₃
Molecular Weight 162.14 g/mol
Melting Point 153–157 °C
pKa 7.07 – 8.24 (Acidic enol proton)
Solubility Soluble in ethanol, acetone, acetic acid, and aqueous alkali (forming yellow salts).[6] Sparingly soluble in cold water.
Appearance White to pale yellow crystalline solid.
UV/Vis Absorption maxima typically around 308 nm (in EtOH).

Reactivity & Applications

Reaction with Binucleophiles (Characterization)

The 2,3-dione character is best demonstrated by its reaction with o-phenylenediamine.

  • Mechanism: Condensation of the diamine with the alpha-dicarbonyl moiety (C-2 and C-3).

  • Product: 6H-Chromeno[3,4-b]quinoxaline-6-one .

  • Significance: This reaction confirms the presence of the vicinal diketone functionality and is used to synthesize fused tetracyclic DNA-intercalating agents.

Decarbonylation

Upon thermal decomposition or irradiation, chroman-2,3-dione can lose carbon monoxide (CO).

  • Pathway: Decarbonylation leads to ring contraction, typically yielding coumaranone (benzofuran-2(3H)-one) or salicylaldehyde derivatives depending on the presence of trapping agents.

O-Acylation vs. C-Acylation

Due to the ambient nucleophilicity of the enolate anion:

  • O-Acylation: Predominates with acyl chlorides in pyridine (Kinetic control), yielding 3-acyloxycoumarins.

  • C-Acylation: Possible under Fries rearrangement conditions or specific Lewis acid catalysis, though less common than O-acylation for this specific substrate.

Reactivity Center Chroman-2,3-dione Prod1 Chromeno[3,4-b]quinoxaline (with o-phenylenediamine) Center->Prod1 Condensation Prod2 Coumaranone (Thermal Decarbonylation) Center->Prod2 -CO (Heat) Prod3 3-Acyloxycoumarin (O-Acylation) Center->Prod3 RCOCl / Base

Figure 3: Primary reactivity pathways of Chroman-2,3-dione.

References

  • Synthesis of 3-Hydroxycoumarin via Erlenmeyer Reaction

    • Source:Organic Syntheses, Coll.[7] Vol. 3, p. 460 (1955).

    • Context: Standard protocol for acetamidocoumarin intermedi
    • URL:[Link]

  • Tautomerism and Spectral Properties

    • Title: Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins.
    • Source:Canadian Journal of Chemistry, 75(3), 377-383 (1997).
    • URL:[Link]

  • Reactivity with Diamines (Chromeno-quinoxalines)

    • Title: Reactions of 3-Substituted Chromones with ortho-Phenylenediamine.
    • Source:ResearchG
    • URL:[Link]

  • Biological Applications and Derivatives

    • Title: Biological and Medicinal Properties of N
    • Source:PMC (PubMed Central).
    • URL:[Link]

Sources

Chroman-2,3-dione: Tautomeric Dynamics, Synthesis, and Pharmacophore Integration

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive analysis of Chroman-2,3-dione (IUPAC: 4H-chromene-2,3-dione), a critical bicyclic intermediate in heterocyclic chemistry. While often isolated and handled as its stable enol tautomer, 3-hydroxycoumarin (3-hydroxy-2H-chromen-2-one), the dione form represents the reactive electrophilic species essential for specific condensation pathways. This document outlines the structural duality, a validated synthesis protocol via the Erlenmeyer–Plöchl azlactone route, and the compound's utility in generating fused heterocyclic pharmacophores.

Structural Elucidation & Nomenclature

The chemical identity of chroman-2,3-dione is defined by a dynamic keto-enol equilibrium. Researchers must recognize that while the compound is frequently designated by its dione name in mechanistic discussions, the stable isolable solid is the enol.

Tautomeric Equilibrium

The molecule exists in a rapid equilibrium between the 2,3-dione (keto) form and the 3-hydroxy (enol) form.

  • Keto Form (Chroman-2,3-dione): Characterized by a saturated C4 methylene group and two adjacent carbonyls at C2 and C3. This form drives reactivity with nucleophiles at the C3 position.[1]

  • Enol Form (3-Hydroxycoumarin): Characterized by a double bond between C3 and C4 and a hydroxyl group at C3. This is the thermodynamically favored tautomer due to extended conjugation with the benzene ring and intramolecular hydrogen bonding.

IUPAC Nomenclature
  • Preferred Name (Keto): 4H-Chromene-2,3-dione[2]

  • Preferred Name (Enol): 3-Hydroxy-2H-chromen-2-one

  • CAS Number: 5818-89-3 (often used interchangeably for both forms)

Electronic Structure Diagram

The following Graphviz diagram illustrates the tautomeric relationship and the numbering scheme.

Tautomerism cluster_0 Structural Features Keto Keto Form (Chroman-2,3-dione) Reactive Intermediate Enol Enol Form (3-Hydroxycoumarin) Stable Isolate Keto->Enol Tautomerization (Fast) feat1 C2: Lactone Carbonyl feat2 C3: Ketone (Keto) or C-OH (Enol) feat3 C4: Methylene (Keto) or Methine (Enol)

Figure 1: Tautomeric equilibrium between the reactive chroman-2,3-dione and the stable 3-hydroxycoumarin.

Validated Synthesis Protocol: The Erlenmeyer–Plöchl Route

Direct oxidation of coumarin is often low-yielding. The most robust, self-validating protocol for generating the chroman-2,3-dione scaffold is the Erlenmeyer–Plöchl azlactone synthesis , starting from salicylaldehyde and N-acetylglycine. This route ensures high purity by proceeding through a crystalline intermediate.

Reaction Scheme
  • Condensation: Salicylaldehyde + N-Acetylglycine

    
     Azlactone Intermediate.
    
  • Hydrolysis: Azlactone

    
     3-Acetamido-2-coumarin 
    
    
    
    Chroman-2,3-dione (isolable as 3-hydroxycoumarin).
Step-by-Step Methodology

Reagents Required:

  • Salicylaldehyde (1.0 equiv)

  • N-Acetylglycine (1.0 equiv)

  • Anhydrous Sodium Acetate (1.5 equiv)

  • Acetic Anhydride (excess, solvent/reagent)

  • Hydrochloric acid (3N)

Protocol:

  • Azlactone Formation:

    • In a round-bottom flask, combine salicylaldehyde (0.1 mol), N-acetylglycine (0.1 mol), and anhydrous sodium acetate (0.15 mol) in acetic anhydride (30 mL).

    • Reflux the mixture for 4 hours. The solution will turn deep yellow/orange.

    • Cool to room temperature. A yellow precipitate (the azlactone: 2-methyl-4-(2-acetoxybenzylidene)-5-oxazolone) may form.

    • Validation Check: TLC (Hexane:EtOAc 7:3) should show complete consumption of aldehyde.

  • Hydrolysis & Cyclization:

    • Add 50 mL of water to the reaction mixture and reflux for an additional 2 hours to hydrolyze the azlactone and the acetyl group.

    • Add 20 mL of concentrated HCl and reflux for 1 hour. This step converts the intermediate 3-acetamidocoumarin into the target 3-hydroxycoumarin/dione system.

    • Observation: The release of the amine moiety (as ammonium chloride) and formation of the dione system is indicated by a color change.

  • Isolation:

    • Pour the hot reaction mixture into crushed ice (200 g).

    • The product precipitates as a solid. Filter under vacuum.

    • Purification: Recrystallize from ethanol/water (1:1).

    • Yield: Typically 60-75%.

    • Melting Point: 228–230 °C (lit. value for 3-hydroxycoumarin).[1][2][3][4][5][6]

Synthesis Start Salicylaldehyde + N-Acetylglycine Step1 Condensation (NaOAc, Ac2O, Reflux) Start->Step1 Inter Azlactone Intermediate Step1->Inter Step2 Acid Hydrolysis (HCl, Reflux) Inter->Step2 Product Chroman-2,3-dione (Isolated as 3-Hydroxycoumarin) Step2->Product

Figure 2: Step-wise synthesis via the Erlenmeyer–Plöchl azlactone pathway.

Reactivity Profile & Pharmacophore Integration

The chroman-2,3-dione scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo diverse condensation reactions, yielding fused heterocycles with anticoagulant, antimicrobial, and anticancer properties.

Key Reactivity Patterns

The reactivity is dictated by the vicinal dicarbonyl system.

  • C3 Carbonyl (Ketone): Highly electrophilic. Reacts with binucleophiles (e.g., diamines, urea) to form heterocycles.

  • C4 Position: In the enol form, C4 is nucleophilic, allowing electrophilic substitution (e.g., formylation, halogenation).

Synthesis of Fused Heterocycles

A primary application is the synthesis of Pyrido[2,3-c]coumarins .

  • Reaction: Chroman-2,3-dione + 2-Aminobenzophenone (or similar enaminones).

  • Mechanism: Schiff base formation at C3 followed by cyclization at C4.

Quantitative Data: Physical Properties
PropertyValueNote
Molecular Formula C

H

O

Molecular Weight 162.14 g/mol
Melting Point 228–230 °CAs 3-hydroxycoumarin
Solubility DMSO, Ethanol (Hot)Poor in cold water
pKa ~6.8Acidic enolic hydroxyl
UV

308 nmEthanol

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed. Note that in solution (DMSO-d6), the spectrum is dominated by the enol form.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       10.5–11.0 ppm (s, 1H, -OH, exchangeable with D
      
      
      
      O).
    • 
       7.9–8.0 ppm (s, 1H, H-4). Note: The presence of this sharp singlet confirms the enol form; the keto form would show a methylene singlet at higher field.
      
    • 
       7.3–7.6 ppm (m, 4H, Aromatic protons).
      
  • IR Spectroscopy (KBr):

    • 3350 cm

      
       (Broad, O-H stretch).
      
    • 1710 cm

      
       (C=O, Lactone carbonyl).
      
    • 1640 cm

      
       (C=C, Enol double bond).
      

References

  • PubChem. (n.d.). Chroman-2,3-dione (CID 13266969).[2] National Library of Medicine. Retrieved from [Link]

  • Science and Education Publishing. (2014). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study. Retrieved from [Link]

  • ResearchGate. (2003). New Efficient Synthesis of Pyrido[2,3-c] and Pyrido[3,2-c]coumarin Derivatives.[4][6] Retrieved from [Link]

Sources

The Dynamic Duo: An In-depth Technical Guide to the Tautomerism of 3-Hydroxycoumarin and Chroman-2,3-dione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Static Structures in Drug Discovery

In the realm of medicinal chemistry and drug development, the static, two-dimensional representation of a molecule often belies its dynamic nature. Tautomerism, the phenomenon of readily interconvertible constitutional isomers, stands as a critical and often underappreciated factor that can profoundly influence a molecule's physicochemical properties, biological activity, and metabolic fate. This guide delves into the fascinating tautomeric relationship between 3-hydroxycoumarin and its keto form, chroman-2,3-dione. For researchers, scientists, and drug development professionals, a comprehensive understanding of this equilibrium is not merely an academic exercise; it is a pivotal aspect of rational drug design and the development of novel therapeutics. This document aims to provide an in-depth technical exploration of this tautomerism, moving beyond theoretical concepts to practical experimental and computational methodologies.

The Core Equilibrium: 3-Hydroxycoumarin and Chroman-2,3-dione

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2] 3-Hydroxycoumarin, a key derivative, exists in a dynamic equilibrium with its keto tautomer, chroman-2,3-dione.[3][4] This keto-enol tautomerism is central to its chemical reactivity and biological function.

The equilibrium is not a simple one-to-one conversion but is significantly influenced by the surrounding environment, particularly the solvent.[3] The stability of each tautomer is dictated by factors such as solvent polarity, hydrogen bonding capabilities, and pH.[5]

tautomerism cluster_keto Chroman-2,3-dione (Keto form) cluster_enol 3-Hydroxycoumarin (Enol form) Keto Chroman-2,3-dione Enol 3-Hydroxycoumarin Keto->Enol Enolization

Caption: The tautomeric equilibrium between chroman-2,3-dione (keto) and 3-hydroxycoumarin (enol).

Synthesis of the Tautomeric System

A robust understanding of the tautomerism of 3-hydroxycoumarin begins with its synthesis. Several synthetic routes have been reported, with the most common starting from salicylaldehyde derivatives.[6][7]

Experimental Protocol: Synthesis of 3-Hydroxycoumarin

This protocol is a composite method based on established literature procedures.[6][8]

Materials:

  • Substituted salicylaldehyde

  • N-acetylglycine

  • Sodium acetate (anhydrous)

  • Acetic anhydride

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Formation of 3-Acetamidocoumarin:

    • In a round-bottom flask, combine the substituted salicylaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.5 equivalents).

    • Add acetic anhydride (3 equivalents) to the mixture.

    • Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

    • Collect the precipitated 3-acetamidocoumarin by filtration, wash with cold water, and dry.

  • Step 2: Hydrolysis to 3-Hydroxycoumarin:

    • Suspend the crude 3-acetamidocoumarin in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).

    • Heat the suspension under reflux for 2-4 hours. The solid should gradually dissolve as the hydrolysis proceeds.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and reduce the volume under vacuum.

    • Pour the concentrated solution into ice-cold water to precipitate the 3-hydroxycoumarin.

    • Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Chroman-2,3-dione is the less stable keto tautomer and is typically not synthesized and isolated as a stable entity. Instead, its presence and concentration are inferred from the equilibrium with the more stable 3-hydroxycoumarin enol form in solution.[3]

Elucidating the Tautomeric Equilibrium: Experimental and Computational Approaches

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough investigation of the 3-hydroxycoumarin/chroman-2,3-dione tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of the keto and enol forms.[9]

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

  • Sample Preparation: Prepare solutions of 3-hydroxycoumarin of known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

  • Data Acquisition:

    • Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Identify the distinct signals corresponding to the keto (chroman-2,3-dione) and enol (3-hydroxycoumarin) forms. The enolic hydroxyl proton of 3-hydroxycoumarin and the protons at the C3 position of the chroman-2,3-dione will have characteristic chemical shifts.

    • Carefully integrate the area under the signals corresponding to each tautomer.

    • Calculate the percentage of each tautomer and the equilibrium constant (KT = [enol]/[keto]).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides complementary information on the tautomeric equilibrium. The keto and enol forms possess different chromophoric systems and thus exhibit distinct absorption maxima (λmax). The conjugated enol form typically absorbs at a longer wavelength compared to the cross-conjugated keto form.[1][10]

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis

  • Sample Preparation: Prepare a series of dilute solutions of 3-hydroxycoumarin in various solvents of spectroscopic grade.

  • Data Acquisition: Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-450 nm) using a dual-beam spectrophotometer with the pure solvent as a reference.

  • Data Analysis:

    • Deconvolute the overlapping spectra to identify the λmax for the keto and enol forms.

    • By applying the Beer-Lambert law and assuming the total concentration is the sum of the concentrations of the two tautomers, the relative proportions of each can be estimated.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[11][12]

Computational Workflow: Predicting Tautomer Ratios

computational_workflow start Define Molecular Structures (Keto and Enol Tautomers) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory/Basis Set) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM, SMD) energy_calc->solvation thermo Thermochemical Analysis (Gibbs Free Energy) solvation->thermo ratio Calculate Tautomer Ratio (ΔG = -RTln(KT)) thermo->ratio

Caption: A typical computational workflow for predicting tautomer ratios using DFT.

Quantitative Insights: The Influence of the Environment

The position of the tautomeric equilibrium is highly sensitive to the solvent. Generally, polar protic solvents tend to stabilize the more polar keto form (chroman-2,3-dione) through hydrogen bonding, while nonpolar solvents favor the enol form (3-hydroxycoumarin), which can be stabilized by intramolecular hydrogen bonding.[3]

Table 1: Illustrative Tautomeric Equilibrium Data for Hydroxycoumarin Derivatives in Various Solvents

SolventDielectric Constant (ε)% Enol Form (Illustrative)% Keto Form (Illustrative)KT ([Enol]/[Keto]) (Illustrative)
n-Hexane1.88>95%<5%>19
Chloroform (CDCl₃)4.81~80%~20%~4.0
Acetone20.7~60%~40%~1.5
Ethanol24.6~40%~60%~0.67
Dimethyl Sulfoxide (DMSO-d₆)46.7~20%~80%~0.25
Water (D₂O)80.1<10%>90%<0.11

Note: This table provides illustrative data based on trends observed for hydroxycoumarin systems. Specific experimental values for 3-hydroxycoumarin should be determined using the protocols outlined above.

Implications for Drug Development

The tautomerism of 3-hydroxycoumarin is not a mere chemical curiosity; it has profound implications for drug discovery and development.[13]

  • Biological Activity: The different tautomers can exhibit distinct biological activities. For instance, the antioxidant properties of hydroxycoumarins are often attributed to the enol form, which can readily donate a hydrogen atom to scavenge free radicals.[11][14] The ability of a solvent or a biological microenvironment (like an enzyme's active site) to favor one tautomer over the other can therefore modulate the compound's efficacy.

  • Pharmacokinetics (ADME): The physicochemical properties of the tautomers, such as lipophilicity (LogP), pKa, and membrane permeability, can differ significantly. This will affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For example, the more polar keto form may have different solubility and membrane transport characteristics than the less polar enol form.[13]

  • Drug-Target Interactions: The specific tautomeric form present can dictate the binding mode and affinity to a biological target. The hydrogen bonding pattern and the overall shape of the keto and enol forms are different, which can lead to different interactions with amino acid residues in a protein's binding pocket.

Conclusion: A Dynamic Perspective for Future Drug Design

The tautomeric equilibrium between 3-hydroxycoumarin and chroman-2,3-dione is a prime example of the dynamic nature of small molecules and its critical importance in drug discovery. A thorough understanding and characterization of this equilibrium using a combination of synthetic, spectroscopic, and computational approaches are essential for the rational design of novel coumarin-based therapeutics. By embracing this dynamic perspective, researchers can better predict and optimize the biological activity and pharmacokinetic properties of drug candidates, ultimately leading to the development of more effective and safer medicines.

References

  • Yoda, J. (2020). Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound. American Journal of Heterocyclic Chemistry, 6(1), 6-15. [Link]

  • Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S3664-S3675. [Link]

  • Pave, G., Chalard, P., Viaud-Massuard, M. C., & Guillaumet, G. (2003). New Efficient Synthesis of Pyrido[2,3-c] and Pyrido[3,2-c]coumarin Derivatives. Synthesis, 2003(12), 1835-1841. [Link]

  • Bharatam, P. V., & Wani, A. A. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 16(7), 723-726. [Link]

  • Pan, X., Zhang, Y., & Zhang, J. Z. H. (2022). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Theory and Computation, 18(12), 7655-7666. [Link]

  • Das, B., Kumar, A., & Srivastav, M. (2015). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Mini-Reviews in Organic Chemistry, 12(3), 253-267. [Link]

  • Yoda, J., Ouedraogo, S., & Guissou, I. P. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 1-6. [Link]

  • Cai, Z., et al. (2022). Quantum Simulation of Preferred Tautomeric State Prediction. arXiv preprint arXiv:2210.02977. [Link]

  • Fass, J., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv. [Link]

  • Pan, X., et al. (2022). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Theory and Computation. [Link]

  • Pave, G., et al. (2003). New Efficient Synthesis of Pyrido[2,3-c]- and Pyrido[3,2-c]coumarin Derivatives. ResearchGate. [Link]

  • Bailly, F., et al. (2004). Antioxidant properties of 3-hydroxycoumarin derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5611-5618. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycoumarin. PubChem Compound Database. [Link]

  • Almeida, A. M. P. (2021). 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. Universidade de Lisboa (Repositório). [Link]

  • Fass, J., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv. [Link]

  • Tasqeeruddin, S., Al-Arifi, A. S., & Dubey, P. K. (2011). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry, 23(11), 4931-4933. [Link]

  • Almatarneh, M. H., et al. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. International Journal of Chemical and Molecular Engineering, 3(1), 1-8. [Link]

  • Traven, V. F., et al. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383. [Link]

  • Kumar, D., et al. (2014). Design, synthesis and anti-diabetic activity of chromen-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 24(1), 227-231. [Link]

  • Yoda, J. (2022). Tautomeric form of 3-hydroxycoumarin. ResearchGate. [Link]

  • Almatarneh, M. H., et al. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. ResearchGate. [Link]

  • Al-Hourani, B. J. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Heterocyclic Chemistry, 54(1), 163-197. [Link]

  • Spirtovic-Halilovic, S., et al. (2007). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society, 72(10), 963-969. [Link]

  • Cindrić, M., et al. (2020). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Molbank, 2020(2), M1131. [Link]

  • Nowak, M., & Zioła-Frankowska, A. (2023). Antioxidant Activity of Coumarins. Encyclopedia. [Link]

  • Al-Majedy, Y. K., et al. (2017). Effect of hydroxyl position on antioxidant ability of hydroxycoumarin derivatives: A theoretical investigation. ResearchGate. [Link]

  • da Silva, J. P., et al. (2014). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red), for the keto-enol tautomerism of 1. ResearchGate. [Link]

  • Yoda, J. (2020). Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound. Science Publishing Group. [Link]

  • Yoda, J. (2020). Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound. ResearchGate. [Link]

  • Maciejewska, D., et al. (2017). On the Origin of Remarkably Different Acidity of Hydroxycoumarins - Joint Experimental and Theoretical Studies. ResearchGate. [Link]

  • Traven, V. F., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(4), 397-405. [Link]

  • Leonardi, M., et al. (2023). Radical Pathways for 2,4-Chromandione Synthesis via Photoexcitation of 4-Hydroxycoumarins. University of Bologna. [Link]

  • Traven, V. F., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Science Publishing. [Link]

  • Bharatam, P. V., & Wani, A. A. (2021). What impact does tautomerism have on drug discovery and development?. Taylor & Francis Online. [Link]

  • Perpete, E. A., & Jacquemin, D. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num. [Link]

  • Klymchenko, A. S., et al. (2015). Photophysics of Derivatives of 3-Hydroxybenzo[c]coumarin. ResearchGate. [Link]

  • Slimani, I., et al. (2021). Optimized structures of the keto (A) and enol (B) tautomers of coumarin. ResearchGate. [Link]

  • Špirtović-Halilović, S., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. MDPI. [Link]

Sources

Spectroscopic Data Guide: Chroman-2,3-dione (3-Hydroxycoumarin)

[1]

Structural Analysis & Tautomerism

The core challenge in characterizing Chroman-2,3-dione is its rapid tautomerization.[1] While the "2,3-dione" nomenclature suggests a diketone structure, the aromatic stabilization of the coumarin ring system drives the equilibrium toward the enol form (3-hydroxycoumarin).

  • Keto Form (Chroman-2,3-dione): Possesses a reactive methylene at position 4 (if 2,3-dione) or position 3 (if 2,4-dione).[1] For the 2,3-dione, the C3 carbonyl is highly electrophilic.

  • Enol Form (3-Hydroxycoumarin): Stabilized by conjugation with the benzene ring and the lactone carbonyl. This is the species detected in NMR and IR.[2][3]

Tautomeric Equilibrium Diagram

The following diagram illustrates the relationship between the theoretical dione and the observed enol, along with the hydration pathway often seen in aqueous media.

TautomerismDioneChroman-2,3-dione(Keto Form)Less StableEnol3-Hydroxycoumarin(Enol Form)Dominant SpeciesDione->Enol Fast Tautomerization(Solvent Dependent)HydrateGem-diol Hydrate(In aqueous media)Dione->Hydrate +H2O

Caption: The keto-enol tautomerism favors 3-hydroxycoumarin due to aromatic stabilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d6 . Chloroform-d (

1
H NMR Data (400 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct vinyl proton at position 4 and a broad exchangeable hydroxyl signal.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.50 - 11.00 Broad Singlet1H3-OH Exchangeable enolic hydroxyl.[1] Disappears with

shake.[1]
7.95 - 8.05 Singlet (or d)1HH-4 Vinyl proton.[1] Characteristic of the coumarin double bond.
7.60 - 7.70 Multiplet1HH-7 Aromatic ring proton.[1]
7.50 - 7.58 Multiplet1HH-5 Aromatic ring proton (deshielded by lactone carbonyl).[1]
7.30 - 7.45 Multiplet2HH-6, H-8 Remaining aromatic protons.[1]
C NMR Data (100 MHz, DMSO-d6)

The carbon spectrum confirms the lactone carbonyl and the enolic carbon. Note the absence of a ketone carbonyl signal >190 ppm, confirming the enol structure.

Shift (

, ppm)
TypeAssignmentStructural Insight
158.0 - 160.0 C=OC-2 Lactone carbonyl carbon.[1]
150.0 - 152.0 C_quatC-8a Aromatic ring junction (oxygen-bearing).[1]
142.0 - 144.0 C_quatC-3 Enolic carbon (C-OH).[1] High shift due to oxygen attachment.[1]
128.0 - 130.0 CHC-7 Aromatic methine.[1]
124.0 - 126.0 CHC-5 Aromatic methine.[1]
119.0 - 121.0 CHC-4 Vinylic methine.[1]
115.0 - 117.0 CHC-8 Aromatic methine.[1]
118.0 - 120.0 C_quatC-4a Aromatic ring junction.[1]

Infrared (IR) Spectroscopy

Protocol: Prepare a KBr pellet (1-2% sample in KBr) or use ATR (Attenuated Total Reflectance).[1] The spectrum is dominated by the lactone carbonyl and the hydroxyl stretch.

Wavenumber (

)
IntensityAssignmentNotes
3250 - 3450 Broad, MediumO-H Stretch Indicates the enol form (3-OH).[1] Broadening due to H-bonding.
3050 - 3100 WeakC-H Stretch Aromatic and vinylic C-H stretches.[1]
1700 - 1725 Strong, SharpC=O[1] Stretch

-unsaturated lactone carbonyl.
1610 - 1640 MediumC=C Stretch Conjugated double bond of the pyrone ring.[1]
1560 - 1600 MediumAr C=C Aromatic ring skeletal vibrations.
1200 - 1250 StrongC-O Stretch C-O-C stretch of the lactone ring.[1]

Mass Spectrometry (MS)

Protocol: Electron Ionization (EI) at 70 eV.[1][4][5] Molecular Formula:

Molecular Weight:1

The fragmentation pattern is characteristic of coumarins, involving the sequential loss of carbon monoxide (CO).

Fragmentation Pathway

The molecular ion (


MS_FragmentationM_IonMolecular Ion (M+)m/z 162[C9H6O3]+Frag1Fragmentm/z 134[M - CO]+M_Ion->Frag1 - CO (28 Da)Frag2Fragmentm/z 106[M - 2CO]+Frag1->Frag2 - CO (28 Da)Frag3Fragmentm/z 78[C6H6]+Frag2->Frag3 - CO (28 Da)

Caption: Primary fragmentation pathway showing sequential loss of carbonyl groups.[1]

m/zAbundanceIon IdentityMechanism
162 Significant

Molecular ion.[1]
134 High

Contraction of pyrone ring to benzofuran cation.[1]
106 Moderate

Loss of second carbonyl (from enol/ketone).[1]
78 Variable

Benzene radical cation (final degradation).[1]

References

  • PubChem. (n.d.).[1] Chroman-2,3-dione (Compound). National Library of Medicine.[1] Retrieved from [Link]

  • Science and Education Publishing. (2020).[1] 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study. World Journal of Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.).[1] 3-Hydroxycoumarin 13C NMR Spectrum. Wiley Science Solutions.[1] Retrieved from [Link]

  • ResearchGate. (2014).[1] Fragmentations processes of 3-coumarinyl carboxylates in ESI / MS. Retrieved from [Link]

"solubility and stability of Chroman-2,3-dione in common solvents"

[1]

Executive Summary

Chroman-2,3-dione is a bicyclic heterocycle utilized primarily as a synthetic intermediate for coumarin derivatives and in fragment-based drug discovery.[1] Its physicochemical behavior is governed by a keto-enol tautomerism involving the C3 carbonyl and the C3-hydroxyl group.[1]

  • Primary Solvents: DMSO (optimal for stock), THF, and Ethanol (with heating).

  • Critical Instability: Highly susceptible to nucleophilic attack and base-catalyzed hydrolysis , leading to ring opening (decarboxylation to salicylaldehyde derivatives).[1]

  • Storage: Store solid at -20°C under inert atmosphere. Solutions in DMSO are stable for <24 hours at 4°C; aqueous solutions degrade rapidly.

Physicochemical Profile & Tautomerism

To understand the solubility behavior, one must recognize the molecular species present in solution.

  • Form A (Diketo): Chroman-2,3-dione (Favored in non-polar, aprotic solvents like CHCl₃).[1]

  • Form B (Enol): 3-Hydroxycoumarin (Favored in polar protic solvents like Ethanol/Water and in the solid state due to hydrogen bonding).[1]

Tautomeric Equilibrium & Degradation Pathway

The following diagram illustrates the equilibrium and the primary degradation mechanism (hydrolysis) that researchers must avoid.

Chroman_StabilityDioneChroman-2,3-dione(Diketo Form)Enol3-Hydroxycoumarin(Enol Form)Dione->Enol Tautomerism(Fast in protic solvents)RingOpenSalicyl-glyoxylic Acid(Transient Intermediate)Dione->RingOpen + H2O / OH-(Hydrolysis)DegradationSalicylaldehyde +CO2 (Decarboxylation)RingOpen->Degradation Irreversible

Figure 1: Tautomeric equilibrium between the diketo and enol forms, and the irreversible hydrolysis pathway triggered by moisture or base.[1]

Solubility Profile

Quantitative solubility data is derived from synthetic protocols and spectroscopic studies of the tautomeric mixture.

Solvent Compatibility Table[1]
SolventSolubility RatingConc. Limit (Est.)Operational Notes
DMSO High > 50 mMPreferred for Stock. Mild warming (40°C) may be required for saturation.[1] Use anhydrous DMSO to prevent hydrolysis.
THF High ~ 50 mMExcellent for synthetic reactions. Solubilizes both tautomers effectively.
Ethanol Moderate 10–20 mMSoluble with heating (reflux).[1] Often used for recrystallization. Promotes the enol (3-hydroxycoumarin) form.[1]
Chloroform Moderate ~ 10 mMFavors the diketo form. Good for extraction but poor for long-term storage due to potential acidity of solvent.[1]
Water Low / Unstable < 0.1 mMPractically Insoluble. Dissolution often implies concurrent hydrolysis or ionization (yellowing indicates ring opening).[1]
Aq. Base (NaOH) Soluble (Reactive) N/ADestructive. Dissolves rapidly by converting to the ring-opened carboxylate salt (degradation).[1]
Experimental Insight: Solvent Choice for Synthesis

When using Chroman-2,3-dione as an electrophile (e.g., reacting with amines):

  • Use Aprotic Solvents (THF, DCM): These maintain the reactive diketo form and prevent competitive hydrogen bonding.

  • Avoid Alcohols: Unless the reaction is acid-catalyzed, alcohols can shift the equilibrium to the less electrophilic enol form.[1]

Stability & Degradation Mechanisms[2][3]

Hydrolytic Instability

The C2-C3 dicarbonyl system is highly electron-deficient.[1] In the presence of water—specifically at pH > 7—the lactone ring undergoes nucleophilic attack at C2.[1]

  • Mechanism: Hydroxide attacks the lactone carbonyl

    
     Ring opening to 2-hydroxyphenylglyoxylic acid 
    
    
    Decarboxylation to salicylaldehyde.[1]
  • Visual Indicator: A solution turning from colorless/pale yellow to deep yellow/orange often indicates the formation of phenolate anions resulting from ring opening.

Thermal Stability
  • Solid State: Stable at room temperature if kept dry. Melting point is approximately 228–230°C (decomposition).[1]

  • Solution:

    • DMSO/THF: Stable for days at Room Temperature (RT) if anhydrous.[1]

    • Reflux:[1][2] Stable in refluxing ethanol (78°C) for 1-2 hours during recrystallization, but prolonged heating leads to transesterification or degradation.[1]

Photostability

Coumarin derivatives are generally photoactive. Chroman-2,3-dione absorbs in the UV region.[1] Prolonged exposure to ambient light in solution can induce dimerization or oxidation. Store solutions in amber vials.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Use this protocol for biological assays or precise kinetic measurements.[1]

  • Weighing: Weigh 8.1 mg of Chroman-2,3-dione (MW: 162.14 g/mol ) into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).

    • Note: Do not use "wet" DMSO that has been open to air for months.

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 35°C for 2 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

    • Shelf Life: 3 months at -20°C; use within 24 hours if kept at RT.[1]

Protocol B: Recrystallization (Purification)

Use this if the compound appears dark or has a broad melting point.[1]

  • Dissolution: Suspend crude Chroman-2,3-dione in Ethanol (20 mL per gram).

  • Heating: Heat to reflux (approx. 80°C) with stirring until fully dissolved.

  • Filtration: Filter hot (gravity filtration) to remove insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to RT, then move to 4°C for 4 hours.

  • Collection: Filter the resulting needles/prisms and wash with cold ethanol. Dry under vacuum over P₂O₅.

References

  • Synthesis and Tautomerism: Jung, J. C., et al. "Practical Synthesis of 3-Hydroxycoumarin." Synthetic Communications, vol. 29, no. 15, 1999, pp. 2517-2525. Link

  • Reactivity & Hydrolysis: Sosnovskikh, V. Y. "Synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones." Russian Chemical Reviews, vol. 87, no. 1, 2018. (Discusses analogous chroman-dione reactivity). Link[1]

  • Mass Spectrometry & Fragmentation: Yoda, J., et al. "3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative."[1][3] World Journal of Organic Chemistry, vol. 8, no. 1, 2020, pp. 11-16.[4] Link

  • Solubility in Organic Solvents: Huang, Y., et al. "Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents." Journal of Chemical Thermodynamics, vol. 132, 2019. (Proxy data for coumarin scaffold solubility). Link[1]

  • DMSO Stability Studies: Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, vol. 8, no. 3, 2003, pp. 292-304.[5] Link[1]

"biological significance of the chroman-2,3-dione scaffold"

Author: BenchChem Technical Support Team. Date: March 2026

The chroman-2,3-dione scaffold (often existing in tautomeric equilibrium with 3-hydroxycoumarin ) represents a specialized niche in heterocyclic medicinal chemistry.[1] Unlike the ubiquitous chromen-2-one (coumarin) or chromen-4-one (chromone), the 2,3-dione motif possesses a unique vicinal dicarbonyl system that drives distinct electrophilic reactivity and metal chelation properties.[1]

This technical guide focuses on the 2,3-dione specifically, distinguishing it from its isomers, and details its application as a covalent modifier and metalloenzyme inhibitor.[2]

Mechanistic Reactivity, Synthesis, and Therapeutic Applications[2]

Executive Summary

The chroman-2,3-dione scaffold (dihydro-2,3-dioxo-2H-1-benzopyran) is a privileged pharmacophore characterized by a vicinal dicarbonyl system.[1] While often isolated as its stable enol tautomer (3-hydroxycoumarin ), the biological activity is frequently dictated by the 2,3-dione keto-form.[1] This species acts as a potent electrophile capable of covalent modification of cysteine proteases and high-affinity chelation of bimetallic enzyme centers (e.g., Urease). This guide outlines the structural basis of this reactivity, validated synthetic protocols, and its primary therapeutic applications in oncology and enzyme inhibition.[2]

Structural & Chemical Basis: The Tautomeric Engine

To understand the biological significance, one must first master the structural equilibrium.[2] The scaffold does not exist as a static entity in physiological conditions.

The Keto-Enol Equilibrium

The biological "warhead" is the C3 carbonyl. In solution, the molecule equilibrates between the stable 3-hydroxycoumarin (Enol) and the reactive Chroman-2,3-dione (Keto) .[1]

  • Enol Form: Predominant in solid state; responsible for antioxidant properties (H-atom donation).[1]

  • Keto Form: The reactive electrophile; responsible for Michael-type additions and Schiff base formation with protein residues (Lysine/Arginine).[1]

Mechanism of Action (MOA) Visualization

The following diagram illustrates the core reactivity profile, highlighting the electrophilic attack at C3 and the chelation potential of the O2-O3 axis.

ChemicalReactivity Enol 3-Hydroxycoumarin (Stable Enol Form) Keto Chroman-2,3-dione (Reactive Keto Form) Enol->Keto Tautomerization (pH dependent) Chelation Metal Chelation (Ni²⁺, Cu²⁺) Keto->Chelation Vicinal Dicarbonyls Covalent Covalent Modification (Schiff Base / Michael Add.) Keto->Covalent C3 Electrophile Target Biological Target (Enzyme/DNA) Chelation->Target Inhibition Covalent->Target Irreversible Binding

Figure 1: The tautomeric equilibrium drives biological activity.[1] The Keto form provides the vicinal oxygen motif for metal chelation and the electrophilic carbon for nucleophilic attack.

Therapeutic Applications & Case Studies

Urease Inhibition (The "Lock and Key" Fit)

The most authoritative application of the chroman-2,3-dione scaffold is in the inhibition of Urease (nickel-dependent metalloenzyme).[1] Urease activity is a critical virulence factor in Helicobacter pylori (gastric ulcers) and Proteus mirabilis (kidney stones).

  • Mechanism: The O2 (lactone carbonyl) and O3 (ketone carbonyl) atoms form a bidentate ligand, coordinating with the bi-nickel center (

    
    ) in the enzyme's active site. This mimics the transition state of urea hydrolysis, effectively locking the enzyme.[2]
    
  • Comparative Potency: Derivatives often show

    
     values in the low micromolar range (
    
    
    
    ), superior to standard hydroxamic acids in stability.[1]
Anticancer Activity (Cysteine Targeting)

In oncology, the scaffold targets signaling pathways dependent on cysteine-rich proteins.

  • Target: Caspase-3 and Calpain .[1]

  • Mechanism: The C3 carbonyl acts as a Michael acceptor. A nucleophilic cysteine thiol (

    
    ) in the enzyme active site attacks C3, leading to ring opening or covalent adduct formation, triggering apoptosis in MCF-7 (breast) and HCT-116 (colon) cancer lines.[1]
    

Data Summary: Structure-Activity Relationship (SAR)

Substitution (R)PositionEffect on ActivityTarget System
Electron Withdrawing (-NO2, -Cl) C6 / C7Increases PotencyEnhances C3 electrophilicity for Cysteine targeting
Electron Donating (-OMe, -OH) C7Decreases ElectrophilicityReduces covalent binding; Increases antioxidant capacity
Bulky Aryl Groups C3 (via linker)Variable Improves specificity for kinase hydrophobic pockets

Experimental Protocols

Validated Synthesis: The Erlenmeyer-Plöchl Route

Rationale: While direct oxidation of coumarin is possible, it often yields side products.[2] The hydrolysis of 3-acetamidocoumarin is the most reliable route to high-purity 3-hydroxycoumarin (chroman-2,3-dione precursor).[1]

Reagents: Salicylaldehyde, N-acetylglycine, Sodium Acetate, Acetic Anhydride, Hydrochloric Acid (3N).[2]

Step-by-Step Protocol:

  • Condensation: Mix Salicylaldehyde (10 mmol), N-acetylglycine (10 mmol), and anhydrous NaOAc (30 mmol) in Acetic Anhydride (20 mL).

  • Reflux: Heat at

    
     for 4 hours. The mixture will solidify (formation of the azlactone intermediate).
    
  • Hydrolysis (Ring Opening): Add 20 mL of water and reflux for 30 minutes to hydrolyze the azlactone to

    
    -acetamido-cinnamic acid derivative.
    
  • Cyclization: Add 3N HCl (30 mL) and reflux for 1 hour. This hydrolyzes the amide and cyclizes the ring.

  • Isolation: Cool the mixture. The product, 3-hydroxycoumarin , precipitates as yellow needles.[2]

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 65-75%.[1]

    • Validation:

      
       (DMSO-
      
      
      
      ) shows a singlet at
      
      
      9.6-10.0 ppm (Enolic -OH) and absence of amide protons.[1]
Bioassay: Urease Inhibition Screen

Rationale: This assay validates the chelation capability of the scaffold.

  • Preparation: Dissolve chroman-2,3-dione derivative in 10% DMSO.

  • Enzyme Mix: Incubate Jack Bean Urease (

    
    ) with the test compound in phosphate buffer (pH 6.8) containing 
    
    
    
    urea for 15 minutes at
    
    
    .[1]
  • Detection: Add Phenol-Hypochlorite reagents (Indophenol method).[1]

  • Quantification: Measure absorbance at

    
     (blue color indicates ammonia production).
    
  • Calculation:

    
    .
    

Pathway Visualization: Urease Inhibition Mechanism[2]

The following diagram details the specific atomic interactions within the Urease active site, demonstrating the "bidentate chelation" mode of action.

UreaseInhibition cluster_ActiveSite Urease Active Site (Dinuclear Ni Center) Ni1 Nickel (Ni-1) Block Substrate (Urea) Displacement Ni1->Block Ni2 Nickel (Ni-2) Ni2->Block Bridge Bridging Hydroxide Inhibitor Chroman-2,3-dione (Keto Form) Inhibitor->Ni1 O3 Carbonyl Coordination Inhibitor->Ni2 O2 Lactone Coordination

Figure 2: Bidentate chelation mechanism. The vicinal oxygens of the scaffold coordinate with the Nickel ions, displacing urea and preventing hydrolysis.[2]

References

  • Kotwar, V. et al. (2024).[2] Synthesis and Urease Inhibitory Activity of 3-Hydroxycoumarin Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Khan, K.M. et al. (2014).[2] Synthesis and in vitro urease inhibitory activity of chromen-2-one derivatives. Medicinal Chemistry Research.

  • PubChem. (2025).[3] Compound Summary: Chroman-2,3-dione (CID 13266969).[1][4] National Library of Medicine.

  • Sandhu, S. et al. (2014).[2] Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Chemical Reviews.

  • Perkin, W.H. (1868).[2] On the Artificial Production of Coumarin and Formation of its Homologues. Journal of the Chemical Society. (Historical grounding for synthesis).

Sources

"Chroman-2,3-dione as a precursor for heterocyclic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chroman-2,3-dione (also known as 2,3-dioxochroman or 3-hydroxycoumarin in its enol form) represents a distinct and highly reactive scaffold in heterocyclic chemistry. Unlike its ubiquitous isomer 4-hydroxycoumarin (chroman-2,4-dione), the 2,3-dione motif offers a unique vicinal dicarbonyl functionality embedded within a lactone ring. This structural feature renders it an exceptional electrophile for the construction of fused heterocyclic systems, particularly pyrido[2,3-c]coumarins , benzopyrano-fused azoles , and novel fluorescent probes. This guide outlines the mechanistic principles, validated synthetic protocols, and strategic applications of chroman-2,3-dione in drug discovery.

Structural Profile & Reactivity Landscape

The utility of chroman-2,3-dione stems from its ability to exist in dynamic equilibrium between its diketo and enol forms. This tautomerism dictates its reactivity profile, allowing it to function both as a nucleophile (at C4 via enolization) and a potent dielectrophile (at C2 and C3).

Tautomeric Equilibrium
  • Form A (Diketo): Dominates in non-polar solvents; highly electrophilic at the C3 ketone.

  • Form B (Enol - 3-Hydroxycoumarin): Dominates in polar protic solvents; nucleophilic oxygen at C3, susceptible to O-acylation/alkylation.

Reactivity Map

The molecule presents three primary sites for chemical intervention:

  • C3-Carbonyl (Ketone): The most reactive electrophilic site, prone to condensation with amines and active methylenes.

  • C2-Carbonyl (Lactone): Susceptible to ring-opening by hard nucleophiles, often leading to recyclization.

  • C4-Position: Activated for electrophilic aromatic substitution in the enol form.

ReactivityMap Chroman Chroman-2,3-dione (Scaffold) C3 C3-Ketone (Primary Electrophile) Chroman->C3 Condensation (Amines/Hydrazines) C2 C2-Lactone (Ring Opening) Chroman->C2 Nucleophilic Attack (Hydrolysis/Aminolysis) Enol 3-Hydroxyl (O-Functionalization) Chroman->Enol Tautomerization Fused Heterocycles\n(e.g., Pyrido-coumarins) Fused Heterocycles (e.g., Pyrido-coumarins) C3->Fused Heterocycles\n(e.g., Pyrido-coumarins) O-Acyl/Alkyl Derivatives O-Acyl/Alkyl Derivatives Enol->O-Acyl/Alkyl Derivatives

Figure 1: Reactivity landscape of chroman-2,3-dione indicating primary sites for synthetic modification.

Core Synthetic Protocols

The following protocols are designed for high reproducibility and are based on kinetic control to favor specific heterocyclic outcomes.

Protocol A: Synthesis of Pyrido[2,3-c]coumarin Derivatives

This reaction exploits the C3-carbonyl condensation followed by cyclization, a key pathway for generating analogues of the alkaloid santiagonamine.

  • Target: 2-Substituted-5-oxo-5H-chromeno[4,3-b]pyridines.

  • Mechanism: Condensation of 3-hydroxycoumarin with

    
    -aminoketones or enamines, followed by oxidative cyclization.
    

Reagents & Conditions:

  • Precursor: Chroman-2,3-dione (1.0 equiv)

  • Reactant: Enamine or

    
    -aminoketone (1.0 equiv)
    
  • Catalyst: Camphorsulfonic acid (CSA) (10 mol%) or Glacial Acetic Acid

  • Solvent: Toluene (anhydrous)

  • Conditions: Reflux with Dean-Stark trap (3–5 hours)

Step-by-Step Workflow:

  • Preparation: Dissolve chroman-2,3-dione (1.62 g, 10 mmol) and the corresponding enamine (10 mmol) in anhydrous toluene (50 mL).

  • Catalysis: Add CSA (0.23 g, 1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere. Monitor water collection in the Dean-Stark trap.
    
  • Monitoring: Check TLC (Hexane:EtOAc 7:3) for the disappearance of the dione.

  • Work-up: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol/DMF to yield the fused pyridine system.

Protocol B: Synthesis of 3-Acyloxycoumarins (Fluorescent Probes)

O-acylation of the enol form yields stable esters with significant fluorescence properties, used as precursors for photo-labile protecting groups.

Reagents & Conditions:

  • Reactants: Chroman-2,3-dione (1.0 equiv), Acyl Chloride (1.2 equiv).[1]

  • Base: Triethylamine (Et

    
    N) (1.5 equiv).
    
  • Solvent: Dichloromethane (DCM) or THF (dry).

  • Temperature:

    
     to RT.
    

Step-by-Step Workflow:

  • Solubilization: Suspend chroman-2,3-dione (10 mmol) in dry DCM (30 mL) and add Et

    
    N (15 mmol). The solution will turn clear/yellow as the enolate forms.
    
  • Addition: Dropwise add the acyl chloride (12 mmol) at

    
     over 15 minutes.
    
  • Reaction: Stir at room temperature for 2 hours.

  • Quench: Wash with 1M HCl (2 x 15 mL) to remove excess amine and protonate any unreacted enolate.

  • Isolation: Dry organic layer over MgSO

    
    , filter, and evaporate.
    
  • Yield: Typically >85% yields of the O-acylated product.[1]

Mechanistic Insight: The "Vicinal Effect"

The defining feature of chroman-2,3-dione chemistry is the "Vicinal Effect" , where the adjacent carbonyls facilitate cascade reactions.

  • Condensation vs. Ring Opening: Reaction with binucleophiles like o-phenylenediamine is competition-controlled. Unlike isatin (which forms quinoxalines readily), chroman-2,3-dione's lactone ring is labile.

    • Pathway A (Acidic/Neutral): Condensation at C3

      
       Imine formation.
      
    • Pathway B (Basic): Nucleophilic attack at C2

      
       Ring opening to salicylamide derivatives.
      

To synthesize fused systems like benzopyrano[3,4-b]quinoxaline , one must strictly control pH to favor C3 condensation before lactone hydrolysis occurs.

PathwayLogic Start Chroman-2,3-dione + Binucleophile (e.g., diamine) ConditionA Condition: Acidic/Neutral (Kinetic Control) Start->ConditionA ConditionB Condition: Basic (Thermodynamic Control) Start->ConditionB PathA C3-Condensation ConditionA->PathA PathB C2-Lactone Attack ConditionB->PathB ProdA Fused Heterocycle (e.g., Quinoxaline derivative) PathA->ProdA Cyclization ProdB Ring-Opened Salicylamide/Phenol PathB->ProdB Irreversible Opening

Figure 2: Decision tree for reaction conditions to control ring-opening vs. condensation.

Quantitative Data Summary

Table 1: Comparative Yields of Heterocyclic Derivatives from Chroman-2,3-dione

Target ScaffoldCo-ReactantCatalyst/SolventYield (%)Key Feature
Pyrido[2,3-c]coumarin

-Aminoketone
CSA / Toluene65–80%Santiagonamine analog
3-Acyloxycoumarin Benzoyl ChlorideEt

N / DCM
88–95%Highly Fluorescent
Coumarin-3-hydrazone Hydrazine HydrateEtOH (Reflux)70–85%Schiff Base Ligand
Benzopyrano-isoxazole HydroxylamineNaOAc / AcOH40–60%Bioactive Core

References

  • Yoda, J., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study. World Journal of Organic Chemistry.

  • Abou, A., et al. (2021). Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate. Science Journal of Chemistry.

  • Pavé, G., et al. (2020).[2][3][4] Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound. Semantic Scholar.

  • Gomes, L. R., et al. (2016). Crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate. Acta Crystallographica Section E.

Sources

Synthetic Routes to Chroman-2,3-dione (3-Hydroxycoumarin): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chroman-2,3-dione, existing in a dynamic tautomeric equilibrium with its enol form, 3-hydroxycoumarin, is a privileged oxygenated heterocyclic scaffold. It serves as a critical precursor in the synthesis of complex polycyclic systems (such as pyrido[2,3-c]coumarins) and exhibits intrinsic biological activities, including the potent inhibition of hyaluronidase and tyrosinase[1][2]. This whitepaper provides an in-depth mechanistic review and validated experimental protocols for the primary synthetic routes to Chroman-2,3-dione, designed for researchers and drug development professionals.

Structural Dynamics: The Keto-Enol Tautomerism

Before executing any synthetic route, it is crucial to understand the structural dynamics of the target molecule. Chroman-2,3-dione does not exist as a static ketone; rather, it participates in a rapid keto-enol tautomerism with 3-hydroxy-2H-chromen-2-one (3-hydroxycoumarin)[1]. In solution, the equilibrium heavily favors the enol form due to the extended


-conjugation stabilized by the aromatic ring, though the keto form (Chroman-2,3-dione) drives its reactivity with acyl chlorides and anhydrides[3].

Tautomerism A 3-Hydroxy-2H-chromen-2-one (Enol Form) B Chroman-2,3-dione (Keto Form) A->B Tautomeric Equilibrium

Keto-enol tautomerism between 3-hydroxycoumarin and Chroman-2,3-dione.

Primary Synthetic Methodologies

The Perkin-Type Condensation (Salicylaldehyde Route)

The most classical and scalable method for synthesizing Chroman-2,3-dione is the condensation of salicylaldehyde with N-acetylglycine, originally developed by Trivedi and Sethna[1].

Mechanistic Causality: The reaction relies on the generation of an active methylene intermediate. Anhydrous sodium acetate (NaOAc) acts as a mild base to deprotonate N-acetylglycine, forming a reactive enolate. This enolate attacks the electrophilic aldehyde carbon of salicylaldehyde. Acetic anhydride (


) is the critical driver here; it serves not only as the solvent but as a potent dehydrating agent that forces the intramolecular cyclization between the intermediate and the phenolic hydroxyl group, yielding 3-acetamidocoumarin[1].

To obtain the final Chroman-2,3-dione, the 3-acetamidocoumarin undergoes acid-catalyzed hydrolysis. Refluxing in a mixture of hydrochloric acid and ethanol cleaves the amide bond. The transient 3-aminocoumarin intermediate is unstable under these strongly acidic, hydrolytic conditions and rapidly converts to the hydroxyl group, yielding the target tautomeric mixture[3].

CondensationRoute A Salicylaldehyde + N-Acetylglycine B Intermediate Enolate A->B NaOAc, Ac2O (Base/Dehydration) C 3-Acetamidocoumarin B->C Intramolecular Cyclization D Chroman-2,3-dione (Keto-Enol Tautomer) C->D HCl / EtOH (Hydrolysis, Reflux)

Workflow for the synthesis of Chroman-2,3-dione via salicylaldehyde condensation.
Epoxidation and Lewis Acid-Mediated Lactonization

For substrates sensitive to the harsh acidic hydrolysis of the Perkin route, the epoxidation of 2-methoxycinnamic acid provides a highly efficient, regiospecific alternative[1].

Mechanistic Causality: The alkene of 2-methoxycinnamic acid is first epoxidized to form methyl-3-(2-methoxyphenyl)-2,3-epoxypropanoate. The transformative step utilizes boron tribromide (


), a powerful Lewis acid. 

coordinates strongly to the methoxy oxygen, weakening the

bond and facilitating demethylation to generate a reactive phenoxide intermediate[1]. Because of the spatial proximity of the epoxide/ester moiety, this intermediate immediately undergoes an intramolecular nucleophilic attack (lactonization), yielding Chroman-2,3-dione almost quantitatively[1].

EpoxidationRoute A 2-Methoxycinnamic Acid B Methyl-3-(2-methoxyphenyl) -2,3-epoxypropanoate A->B Epoxidation & Esterification C Chroman-2,3-dione B->C BBr3, Reflux (Demethylation/Lactonization)

Synthetic pathway for Chroman-2,3-dione via epoxidation of 2-methoxycinnamic acid.

Comparative Analysis of Synthetic Routes

To assist in route selection based on scale, substrate tolerance, and laboratory resources, the quantitative data and operational parameters of the primary methods are summarized below:

Synthetic RouteStarting MaterialsKey ReagentsMechanistic DriverTypical YieldAdvantages
Perkin-Type Condensation Salicylaldehyde, N-AcetylglycineNaOAc,

, HCl/EtOH
Base-catalyzed condensation & dehydrative cyclization60–75%Highly scalable; utilizes inexpensive, readily available bulk reagents.
Epoxidation / Lactonization 2-Methoxycinnamic acidEpoxidizing agent,

Lewis acid-mediated demethylation & cascade lactonization~88–92%Near-quantitative yields; avoids harsh aqueous acidic hydrolysis steps.
Oxazolone Intermediate 1-(2-methoxyphenyl)ethanoneN-acetylglycineMulti-step condensationModerateHigh regiospecificity for synthesizing heavily substituted derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints prevent downstream failures.

Protocol A: Synthesis via Salicylaldehyde Condensation
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent (e.g., 50 mmol) of salicylaldehyde and 1.0 equivalent of N-acetylglycine.

  • Reagent Addition: Add 1.0 equivalent of anhydrous sodium acetate (

    
    ) and 2.0 equivalents of acetic anhydride (
    
    
    
    ).
  • Dehydrative Cyclization: Heat the mixture in an oil bath at 130–140 °C for 1 hour.

    • Validation Check: Monitor the disappearance of salicylaldehyde via TLC (Hexane:EtOAc 7:3). The formation of 3-acetamidocoumarin will appear as a distinct, lower-

      
       spot.
      
  • Intermediate Isolation: Allow the reaction mixture to cool slightly, then pour it slowly into 200 mL of crushed ice with vigorous stirring. Filter the precipitated 3-acetamidocoumarin under vacuum and wash thoroughly with cold distilled water to remove excess acetic acid.

  • Acidic Hydrolysis: Transfer the crude intermediate to a clean flask. Suspend it in a 1:1 (v/v) mixture of concentrated hydrochloric acid (HCl) and absolute ethanol. Reflux the suspension for 2 to 3 hours.

  • Purification: Cool the mixture to 4 °C to induce the crystallization of Chroman-2,3-dione. Filter the crude product and recrystallize from hot ethanol to yield pure, pale-yellow crystals.

Protocol B: Synthesis via Epoxidation of 2-Methoxycinnamic Acid
  • Epoxidation: Convert 2-methoxycinnamic acid to methyl-3-(2-methoxyphenyl)-2,3-epoxypropanoate using standard epoxidation conditions (e.g., mCPBA in dichloromethane) and isolate the intermediate.

  • Demethylation Setup: Dissolve the purified epoxide in anhydrous dichloromethane (DCM) under a strict inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Dropwise add 1.2 equivalents of Boron tribromide (

    
    ).
    
    • Causality Note: The -78 °C temperature is critical to control the highly exothermic Lewis acid-base complexation and prevent non-specific ether cleavage.

  • Cascade Lactonization: Allow the reaction to slowly warm to room temperature over 2 hours, then heat to a gentle reflux for 1 hour to drive the cascade lactonization.

  • Quenching & Extraction: Cool the flask to 0 °C and carefully quench with ice water to neutralize excess

    
    . Extract the aqueous layer with DCM (3 x 50 mL).
    
    • Validation Check: The aqueous phase must be neutralized to pH ~7 to ensure the lactone ring does not prematurely open.

  • Purification: Dry the combined organic phases over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield pure Chroman-2,3-dione.
    

Conclusion

The synthesis of Chroman-2,3-dione requires a strategic approach tailored to the specific functional group tolerance of the desired final compound. While the Perkin-type condensation of salicylaldehyde remains the industrial standard due to reagent accessibility[1], the


-mediated lactonization of epoxidized cinnamic acids offers superior yields and a cleaner reaction profile for complex, sensitive substrates[1]. Mastery of these routes enables the rapid generation of coumarin-based libraries for advanced pharmacological screening[2][4].

References

1.[3] Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound - ResearchGate - 2.[1] Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound - Semantic Scholar - 3.[4] Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - MDPI - 4.[2] Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC -

Sources

Methodological & Application

Application Note: Strategic Utilization of Chroman-2,3-dione in Bioactive Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Chroman-2,3-dione (also known as 2,3-dioxochroman or 3-hydroxycoumarin in its enol form) represents a privileged, high-reactivity scaffold in medicinal chemistry. Unlike the ubiquitous coumarin (2H-chromen-2-one), the 2,3-dione derivative possesses a vicinal dicarbonyl motif fused to a benzene ring. This unique electronic environment renders the C3 carbonyl highly electrophilic, enabling facile condensation with binucleophiles to generate fused polycyclic systems—a structural class heavily overrepresented in FDA-approved therapeutics (e.g., anticancer DNA intercalators and kinase inhibitors).

This guide details the mechanistic exploitation of Chroman-2,3-dione to synthesize two distinct classes of bioactive coumarins: Fused Chromeno-quinoxalines (via condensation-cyclization) and 3-Heteroaryl Coumarins (via rearrangement).

Key Chemical Advantages
  • Vicinal Tricarbonyl Equivalent: The C2 lactone and C3 ketone create a "push-pull" system susceptible to regioselective nucleophilic attack.

  • Tautomeric Versatility: The equilibrium between the 2,3-dione and 3-hydroxycoumarin forms allows for tunable reactivity based on solvent polarity and pH.

  • Atom Economy: Reactions typically proceed via condensation with water as the sole byproduct, aligning with Green Chemistry principles.

Mechanistic Insight: The Tautomeric Switch

Understanding the reactivity of this scaffold requires recognizing its tautomeric equilibrium. While the "dione" form is the reactive electrophile for Schiff base formation, the "enol" form (3-hydroxycoumarin) predominates in polar protic solvents.

DOT Diagram 1: Reactivity & Tautomerism Flow

The following diagram illustrates the equilibrium and the primary sites of nucleophilic attack.

ChromanReactivity Enol 3-Hydroxycoumarin (Enol Form) Dione Chroman-2,3-dione (Keto Form) Enol->Dione Tautomerization (Non-polar solvent) NuAttack Nucleophilic Attack (at C3 Carbonyl) Dione->NuAttack High Electrophilicity Intermediate Tetrahedral Intermediate NuAttack->Intermediate Condensation Product Bioactive Scaffold Intermediate->Product -H2O (Cyclization)

Figure 1: Mechanistic pathway showing the activation of the C3 carbonyl for nucleophilic condensation.

Protocol A: Synthesis of Chromeno[3,4-b]quinoxalines

Target Class: DNA Intercalators / Anticancer Agents Mechanism: Double condensation (Schiff base formation) followed by cyclization.

This protocol utilizes the reaction between Chroman-2,3-dione and 1,2-diamines. The high reactivity of the C3 ketone drives the initial imine formation, followed by intramolecular attack on the lactone carbonyl (C2) to form the fused tetracyclic system.

Materials
  • Substrate: Chroman-2,3-dione (1.0 equiv) [CAS: 4825-95-0]

  • Reagent: o-Phenylenediamine (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: None required (AcOH acts as solvent/catalyst)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.62 g (10 mmol) of Chroman-2,3-dione in 20 mL of glacial acetic acid.

    • Note: If starting from 3-hydroxycoumarin, ensure complete dissolution; heating to 40°C may be required.

  • Addition: Add 1.19 g (11 mmol) of o-phenylenediamine portion-wise over 5 minutes.

    • Observation: The solution will darken immediately, indicating imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 118°C (reflux) for 3–4 hours.

    • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent spot (Rf ~0.6).

  • Workup: Cool the reaction mixture to room temperature. Pour the dark solution into 100 mL of crushed ice/water with vigorous stirring.

  • Isolation: A yellow-orange precipitate will form. Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove excess acid.

  • Purification: Recrystallize from hot ethanol or DMF.

    • Yield Expectation: 75–85%.[1]

    • Characterization: 1H NMR will show the disappearance of the diamine NH2 protons and the formation of the aromatic quinoxaline system.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationExtend reflux time; ensure temperature is >100°C.
Sticky Product Polymerization of diamineUse freshly sublimed o-phenylenediamine; perform reaction under N2.
Ring Opening Hydrolysis of lactoneAvoid aqueous solvents during the reaction; ensure AcOH is anhydrous.

Protocol B: Synthesis of 3-(Benzimidazol-2-yl)coumarins

Target Class: Fluorescent Probes / Kinase Inhibitors Mechanism: Condensation under neutral conditions preventing lactone ring opening.

By altering the solvent system to neutral ethanol, the reaction pathway shifts. Instead of forming the fused tetracyclic system, the lactone ring remains intact (or re-closes), yielding a coumarin substituted at the 3-position with a benzimidazole moiety.

DOT Diagram 2: Divergent Synthesis Workflow

SynthesisWorkflow cluster_Acid Acidic Conditions (Reflux) cluster_Neutral Neutral Conditions Start Reactants: Chroman-2,3-dione + Diamine PathA Path A: Glacial AcOH Start->PathA PathB Path B: Ethanol (EtOH) Start->PathB Fused Fused System: Chromeno[3,4-b]quinoxaline PathA->Fused Dehydration & Ring Fusion Subst Substituted System: 3-(Benzimidazol-2-yl)coumarin PathB->Subst Condensation Only

Figure 2: Solvent-dependent divergence in product formation.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of Chroman-2,3-dione in 30 mL of absolute ethanol.

  • Addition: Add 10 mmol of o-phenylenediamine.

  • Reaction: Reflux for 2 hours.

    • Critical Step: Unlike the acetic acid protocol, do not extend reflux excessively, as thermodynamic equilibration may favor the fused system.

  • Workup: Cool to 0°C. The product often crystallizes directly from the solution.

  • Purification: Filter and wash with cold ethanol.

Bioactivity & Validation Data

Coumarins synthesized via these protocols exhibit distinct biological profiles. The following data summarizes typical assay results for these scaffolds.

Scaffold TypePrimary BioactivityTarget MechanismIC50 Range (Typical)
Chromeno-quinoxaline Anticancer (Cytotoxic)DNA Intercalation / Topoisomerase II Inhibition0.5 – 5.0 µM
3-Benzimidazolyl-coumarin Antimicrobial / AntiviralGyrase Inhibition / RNA Polymerase Interference10 – 50 µM
Coumestan Derivatives PhytoestrogenicEstrogen Receptor (ER) Modulation100 nM – 1 µM

References

  • Synthesis of Fused Coumarins: Khan, M. et al. "Regioselective synthesis of chromeno[3,4-b]quinoxalines via condensation of chroman-2,3-diones." Tetrahedron Letters, 2018.

  • Bioactivity Overview: Stefanachi, A. et al. "Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds."[1][2] Molecules, 2018.

  • Tautomerism Studies: El-Saghier, A. M. "Synthesis of some new fused coumarin derivatives." Journal of the Chinese Chemical Society, 2003.

  • Anticancer Mechanisms: Gediya, L. K. et al. "New coumarin–benzimidazole derivatives as potent anti-breast cancer agents." Bioorganic & Medicinal Chemistry, 2009.

Sources

Application Note: Divergent Reactivity of Chroman-2,3-dione with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Chroman-2,3-dione, which exists in equilibrium with its enol tautomer 3-hydroxycoumarin, is a highly versatile heterocyclic scaffold in drug development. It is prized by medicinal chemists for its ability to generate diverse libraries of 1[1]. The scaffold possesses two distinct electrophilic centers: the C-2 lactone carbonyl and the C-3 ketone carbonyl. Understanding and controlling the divergent reactivity of these centers when exposed to primary versus secondary amines is critical for synthesizing targeted molecular libraries, such as 2[2].

Mechanistic Causality: The Dual Electrophilicity

The regioselectivity of amine attack on Chroman-2,3-dione is governed by Hard-Soft Acid-Base (HSAB) principles, steric hindrance, and the inherent nucleophilicity of the amine[3].

  • Primary Amines (

    
    ) : Primary amines typically attack the C-3 ketone (a softer electrophile) to form a hemiaminal intermediate. Because primary amines possess two protons on the nitrogen, this intermediate rapidly dehydrates to form a stable C-3 imine (Schiff base). However, if the reaction is pushed with excess amine or strong base, the primary amine acts as a hard nucleophile, attacking the C-2 lactone carbonyl. This leads to acyl-oxygen bond cleavage (ring-opening) and the formation of 2-hydroxyphenylglyoxylamides.
    
  • Secondary Amines (

    
    ) : Secondary amines lack the second proton required to eliminate water and form a stable imine. While they can form enamines at C-3 under highly specific dehydrating conditions, their steric bulk and strong nucleophilicity predominantly drive them to attack the harder C-2 lactone carbonyl. This invariably results in lactone ring-opening, yielding N,N-dialkyl-2-hydroxyphenylglyoxylamides[4].
    

Visualizing the Reaction Pathways

G C23D Chroman-2,3-dione (Electrophilic C2 & C3) PrimAmine Primary Amines (R-NH2) C23D->PrimAmine Nucleophilic Attack SecAmine Secondary Amines (R2-NH) C23D->SecAmine Nucleophilic Attack Imine C-3 Imine Formation (Schiff Base) PrimAmine->Imine Mild/Acidic RingOpen1 C-2 Ring Opening (Monoalkyl Amides) PrimAmine->RingOpen1 Basic/Excess RingOpen2 C-2 Ring Opening (Dialkyl Amides) SecAmine->RingOpen2 High Temp/Polar

Fig 1: Divergent reaction pathways of Chroman-2,3-dione with primary and secondary amines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., TLC monitoring, pH control, and specific colorimetric shifts) that confirm the reaction trajectory in real-time.

Protocol A: Chemoselective Synthesis of C-3 Imines using Primary Amines

Objective : Drive condensation at C-3 while preserving the lactone ring. Causality : Using a weak acid catalyst (glacial acetic acid) selectively activates the C-3 ketone without hydrolyzing the C-2 lactone. Ethanol is chosen as the solvent to facilitate the precipitation of the Schiff base, driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Methodology :

  • Preparation : Suspend 10.0 mmol of Chroman-2,3-dione in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Activation : Add 2-3 drops of glacial acetic acid.

    • Validation Check: The suspension should remain slightly cloudy; the acid primes the C-3 carbonyl for nucleophilic attack without degrading the starting material.

  • Amine Addition : Slowly add 10.5 mmol (1.05 eq) of the primary amine (e.g., aniline or benzylamine) dropwise over 10 minutes at room temperature.

  • Condensation : Reflux the mixture at 78°C for 2–4 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (

      
      ) and the appearance of a brightly colored, often fluorescent spot (
      
      
      
      ) indicates successful imine formation.
  • Isolation : Cool the mixture to 0°C in an ice bath. Filter the resulting crystalline precipitate under vacuum.

  • Purification : Wash the crystals with 10 mL of cold ethanol and recrystallize from an ethanol/chloroform mixture to yield the pure C-3 Schiff base.

Protocol B: Lactone Ring-Opening with Secondary Amines

Objective : Force nucleophilic acyl substitution at C-2 to generate N,N-dialkyl amides. Causality : Using a polar aprotic solvent (e.g., THF) and elevated temperatures increases the nucleophilicity of the secondary amine, directing it toward the harder C-2 lactone carbonyl. The deliberate absence of an acid catalyst prevents C-3 activation.

Step-by-Step Methodology :

  • Preparation : Dissolve 10.0 mmol of Chroman-2,3-dione in 25 mL of anhydrous THF under a nitrogen atmosphere.

  • Amine Addition : Add 25.0 mmol (2.5 eq) of the secondary amine (e.g., diethylamine or piperidine). The excess amine acts as both the nucleophile and a base to stabilize the resulting phenoxide intermediate.

  • Ring-Cleavage : Stir the mixture at 60°C for 4–6 hours.

    • Validation Check: The solution will transition from pale yellow to a deep amber/red, visually indicating the formation of the phenoxide species resulting from lactone cleavage.

  • Quenching : Cool to room temperature and pour the mixture into 50 mL of ice-cold 1M HCl.

    • Validation Check: Acidification protonates the phenoxide, causing the 2-hydroxyphenylglyoxylamide derivative to precipitate as a solid or separate as a heavy oil.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via silica gel column chromatography.

Quantitative Data Summary

The following table summarizes expected outcomes based on the amine class and reaction conditions, providing a benchmark for yield and chemoselectivity.

Amine TypeSpecific AmineReagents & ConditionsPrimary Product PathwayExpected Yield (%)
Primary (Aryl)AnilineEtOH, cat. AcOH, Reflux, 3hC-3 Imine (Schiff Base)78 - 85%
Primary (Alkyl)BenzylamineEtOH, cat. AcOH, Reflux, 2hC-3 Imine (Schiff Base)82 - 89%
Primary (Alkyl)PropylamineTHF, Excess Amine, 60°C, 5hC-2 Ring-Opening (Amide)65 - 70%
Secondary (Cyclic)PiperidineTHF, No Acid, 60°C, 4hC-2 Ring-Opening (Amide)75 - 80%
Secondary (Acyclic)DiethylamineTHF, No Acid, 60°C, 6hC-2 Ring-Opening (Amide)68 - 75%

(Note: Yields are representative averages based on optimized laboratory conditions for coumarin-derivative functionalization and ring-opening methodologies[1],[4].)

References

  • Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound Source: American Journal of Heterocyclic Chemistry (via ResearchGate) URL: 1

  • Some Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins Source: Science Publishing Group URL: 3

  • (Coumarin-3-yl)-benzoates as a Series of New Fluorescent Compounds: Synthesis, Characterization and Fluorescence Properties in the Solid State Source: Scientific & Academic Publishing URL: 2

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation Source: ACS Publications URL: 4

Sources

"experimental setup for the acylation of 3-hydroxycoumarin (Chroman-2,3-dione)"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The acylation of 3-hydroxycoumarin (3-HC) is a pivotal transformation in the synthesis of bioactive coumarin derivatives, particularly for anticoagulant, antimicrobial, and fluorescent probe applications. This reaction presents a unique mechanistic duality: the starting material exists in a tautomeric equilibrium between the enol form (3-hydroxycoumarin ) and the keto form (Chroman-2,3-dione ).

While commercial suppliers often label the substrate as "3-Hydroxycoumarin," it frequently behaves as the dione in neutral media. Successful acylation requires a base-mediated shift to the enolate species, ensuring exclusive O-acylation over C-acylation or ring-opening side reactions.

This guide details a high-fidelity protocol for synthesizing 3-acyloxycoumarins, prioritizing yield, purity, and reproducibility.

Mechanistic Insight: Tautomerism & Selectivity

The core challenge is the Keto-Enol Tautomerism . In the solid state and neutral solution, the equilibrium often favors the Chroman-2,3-dione (keto) form. However, the O-acylation reaction requires the nucleophilic oxygen of the enol form.

The Base-Driven Shift:

  • Deprotonation: A non-nucleophilic base (e.g., Triethylamine, Pyridine) removes the acidic proton from the keto-form (or the enol), locking the molecule into the 3-coumarinyl enolate anion.

  • Nucleophilic Attack: This resonance-stabilized enolate attacks the carbonyl carbon of the acylating agent (Acyl Chloride or Anhydride).

  • Elimination: Loss of the leaving group (chloride or carboxylate) yields the stable O-acylated ester.

Visualization: Reaction Mechanism

The following diagram illustrates the critical tautomeric shift and the base-mediated pathway to the O-acyl product.

AcylationMechanism Keto Chroman-2,3-dione (Keto Form) Enol 3-Hydroxycoumarin (Enol Form) Keto->Enol Tautomerism Enolate 3-Coumarinyl Enolate (Nucleophile) Enol->Enolate + Base (Et3N/Pyridine) - H+ Product 3-Acyloxycoumarin (O-Acyl Product) Enolate->Product Attack on Acyl Agent AcylAgent Acyl Chloride / Anhydride (Electrophile) AcylAgent->Product

Figure 1: Mechanistic pathway showing the base-mediated conversion of the keto-tautomer to the reactive enolate species.

Experimental Protocol

Method A: Acyl Chloride Route (High Precision)

Recommended for valuable/complex acyl groups or when strict stoichiometry is required.

Reagents:

  • Substrate: 3-Hydroxycoumarin (1.0 equiv)

  • Reagent: Acyl Chloride (1.1 equiv)[1]

  • Base: Triethylamine (Et3N) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add 3-Hydroxycoumarin (1.0 mmol) and anhydrous DCM (10 mL). Note: The solution may appear cloudy initially due to the keto-form insolubility.

  • Activation: Add Triethylamine (1.2 mmol) dropwise.

    • Observation: The solution should clarify and turn yellow/orange, indicating the formation of the soluble enolate. Stir for 15 minutes at Room Temperature (RT).

  • Acylation: Cool the mixture to 0°C (ice bath). Add the Acyl Chloride (1.1 mmol) dropwise over 5 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3).

    • Target: Disappearance of the polar 3-HC spot and appearance of a less polar product spot.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 15 mL) to remove excess amine/salts.

    • Wash with Sat. NaHCO3 (15 mL) and Brine (15 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Method B: Anhydride Route (Robust/Scale-Up)

Recommended for simple acetylations (Acetylation) or when using stable anhydrides.

Reagents:

  • Substrate: 3-Hydroxycoumarin[2][1][3][4][5][6]

  • Reagent: Acetic Anhydride (5–10 equiv)

  • Catalyst: Pyridine (Catalytic to 1.0 equiv)

Step-by-Step Workflow:

  • Mixing: In a RBF, suspend 3-Hydroxycoumarin in Acetic Anhydride.

  • Catalysis: Add Pyridine.

  • Reflux: Heat the mixture to 100°C–Reflux for 1–3 hours.

  • Quench (Critical): Pour the hot reaction mixture slowly into crushed ice (approx. 10x volume) with vigorous stirring.

    • Mechanism:[6][7][8] This hydrolyzes excess anhydride and crashes out the hydrophobic ester product.

  • Isolation: Filter the precipitate, wash copiously with cold water, and dry.

Workflow Visualization

ExperimentalWorkflow Start Start: 3-Hydroxycoumarin (Weighing) Solvent Dissolve in DCM/THF (Inert Atmosphere) Start->Solvent BaseAdd Add Base (Et3N) (Form Enolate) Solvent->BaseAdd AcylAdd Add Acyl Chloride (0°C Dropwise) BaseAdd->AcylAdd Monitor Monitor TLC (2-4 Hours) AcylAdd->Monitor Monitor->Monitor Incomplete Quench Workup: Wash 1M HCl -> NaHCO3 Monitor->Quench Complete Purify Purification: Recrystallization/Column Quench->Purify Final Final Product: 3-Acyloxycoumarin Purify->Final

Figure 2: Operational workflow for the acylation process (Method A).

Critical Parameters & Troubleshooting

ParameterSpecificationImpact on Experiment
Stoichiometry 1.0 : 1.1 (Substrate:Acyl)Excess acyl chloride can lead to difficult purification; insufficient leads to unreacted dione.
Base Choice Et3N or PyridineInorganic bases (e.g., NaOH) can hydrolyze the lactone ring (coumarin ring opening), destroying the core scaffold.
Temperature 0°C -> RTStarting cold prevents double acylation or polymerization side reactions.
Moisture Strictly AnhydrousAcyl chlorides hydrolyze rapidly in wet solvents. Use dry solvents and N2 atmosphere.[1]

Common Pitfall: The "4-Hydroxy" Confusion Researchers often confuse 3-hydroxycoumarin with 4-hydroxycoumarin.

  • 3-Hydroxycoumarin: Acylation occurs at the Oxygen (O-acylation).[2]

  • 4-Hydroxycoumarin: Acylation often occurs at the Carbon-3 position (C-acylation) under similar conditions due to different tautomeric stability.

  • Verification: Ensure your starting material has a melting point of ~150-153°C (3-HC) and not ~214°C (4-HC).

Characterization Data Summary

Successful synthesis is validated by the following spectral shifts:

TechniqueFeatureExpected Signal (3-Acyloxycoumarin)Change from Starting Material
IR Ester C=OSharp band at ~1760–1780 cm⁻¹Appearance of new carbonyl band distinct from lactone C=O (~1720 cm⁻¹).
IR O-H StretchAbsentDisappearance of the broad -OH/Enol band (3200–3400 cm⁻¹).
1H NMR H-4 ProtonSinglet at ~7.6–7.8 ppmShifted downfield due to the electron-withdrawing acyl group nearby.
1H NMR Acyl GroupDistinct alkyl/aryl signalsAppearance of methyl singlet (if acetyl) or aromatic protons (if benzoyl).

References

  • Saba, A., et al. (2020).[2][6] "3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study." World Journal of Organic Chemistry.

  • BenchChem. (2025).[1] "Minimizing side reactions in the acylation of 3-Hydroxycoumarin." Experimental Protocols.

  • Al-Ayed, A. S. (2011).[3] "Synthesis and biological evaluation of 3-acyloxycoumarin derivatives." Molecules. (Contextual citation for biological activity).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

"synthesis of chromone derivatives using Chroman-2,3-dione"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fused Chromone Scaffolds using Chroman-2,3-dione

Part 1: Executive Summary & Strategic Rationale

The Precursor Paradox: Chroman-2,3-dione (CAS 5818-89-3) represents a unique synthon in heterocyclic chemistry due to its dynamic tautomeric equilibrium. While formally a 2,3-dioxo derivative, it exists predominantly as 3-hydroxycoumarin (3-hydroxy-2H-chromen-2-one) in solution. This duality presents a specific challenge and opportunity:

  • The Challenge: The C-2 lactone is stable, making direct conversion to a 4H-chromen-4-one (true chromone) difficult without ring-opening/rearrangement.

  • The Opportunity: The C-3 position is highly nucleophilic (enol form), while the C-4 position is susceptible to Michael-type additions after condensation.

Scope of this Guide: This protocol details the synthesis of Pyrano[2,3-c]chromenes —a class of "fused chromone derivatives" widely pursued for their antimicrobial and anticancer properties. Unlike standard Baker-Venkataraman routes which build the chromone core, this method utilizes Chroman-2,3-dione as a pre-formed scaffold to construct complex tricyclic systems via a One-Pot Multicomponent Reaction (MCR) .

Part 2: Chemical Mechanism & Reactivity Profile

To master this synthesis, one must understand the "Push-Pull" mechanism of the starting material.

  • Nucleophilic Center (C-3): In its enol form (3-hydroxycoumarin), C-3 acts as a nucleophile.

  • Electrophilic Trap (C-2): The lactone carbonyl is preserved in the final fused system.

  • The Cascade: The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[1]

Pathway Visualization (DOT)

ReactionPathway cluster_0 One-Pot Cascade Start Chroman-2,3-dione (Keto Form) Tautomer 3-Hydroxycoumarin (Enol Form) Start->Tautomer Equilibrium Michael Michael Adduct (C-4 Addition) Tautomer->Michael Nucleophilic Attack Reagents Ar-CHO + Malononitrile (Base Catalyst) Inter1 Arylidene Malononitrile (In situ) Reagents->Inter1 Knoevenagel Inter1->Michael Electrophile Cyclization Intramolecular Cyclization Michael->Cyclization Ring Closure Product Pyrano[2,3-c]chromene Derivative Cyclization->Product Tautomerization

Caption: Mechanistic flow from the tautomeric equilibrium of Chroman-2,3-dione to the fused pyranochromene scaffold via a cascade sequence.

Part 3: Detailed Experimental Protocols

Protocol A: Green Synthesis of 2-Amino-4-aryl-4H,5H-pyrano[2,3-c]chromen-5-ones

Target Audience: Medicinal Chemists requiring high-throughput scaffold generation.

Principle: This protocol utilizes a base-catalyzed three-component coupling. The 3-hydroxycoumarin acts as the C-nucleophile attacking the electron-deficient benzylidene malononitrile formed in situ.

Reagents & Materials:

  • Substrate: Chroman-2,3-dione (3-Hydroxycoumarin) [1.0 mmol]

  • Aldehyde: Benzaldehyde (or substituted derivative) [1.0 mmol]

  • Active Methylene: Malononitrile [1.1 mmol]

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) [10 mol%] OR ZnO Nanoparticles [10 mol%]

  • Solvent: Ethanol:Water (1:1 v/v) or Pure Ethanol

  • Apparatus: 25 mL Round-bottom flask, magnetic stirrer, reflux condenser.

Step-by-Step Procedure:

  • Pre-Solubilization: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the aromatic aldehyde and 1.1 mmol of malononitrile in 5 mL of Ethanol. Stir at room temperature for 5 minutes.

  • Catalyst Addition: Add 10 mol% of DABCO. Note: If using ZnO nanoparticles, sonicate the mixture for 2 minutes to ensure dispersion.

  • Substrate Addition: Add 1.0 mmol (162 mg) of Chroman-2,3-dione. The mixture may turn slightly yellow/orange indicating the formation of the Knoevenagel intermediate.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 60–120 minutes.

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Precipitation: Allow the reaction to cool to room temperature. The product usually precipitates as a solid.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with 2 x 5 mL of cold ethanol and 2 x 5 mL of water.

    • Recrystallize from hot ethanol or DMF/Ethanol mixture if necessary.

Yield Expectations:

Aldehyde Substituent (R) Time (min) Yield (%) Melting Point (°C)
H (Benzaldehyde) 60 92 248-250
4-Cl 50 94 260-262
4-NO2 45 90 275-277

| 4-OMe | 70 | 88 | 238-240 |

Protocol B: Synthesis of Chromeno[3,4-b]quinoxalines

Target Audience: Researchers focusing on planar intercalators.

Principle: Chroman-2,3-dione reacts as a 1,2-dicarbonyl equivalent with binucleophiles. This reaction confirms the "dione" character of the molecule.

Procedure:

  • Mix: Combine Chroman-2,3-dione (1 mmol) and o-Phenylenediamine (1 mmol) in 10 mL of Glacial Acetic Acid.

  • Reflux: Heat at reflux for 2 hours.

  • Isolation: Pour the hot mixture into 50 mL of crushed ice/water.

  • Result: A yellow/brown precipitate of the fused quinoxaline derivative is formed. Filter and wash with water.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete Knoevenagel condensationEnsure the aldehyde and malononitrile are premixed with the catalyst before adding the chroman-2,3-dione.
Sticky Product Polymerization of malononitrileReduce reaction temperature to 60°C and extend time. Use Ethanol/Water mixtures to induce cleaner precipitation.
Starting Material Remains Equilibrium shift3-Hydroxycoumarin can be stable. Add a stronger base (e.g., Piperidine) if DABCO is insufficient for electron-rich aldehydes.
Impurity Profile Aldol side productsAvoid acetone as a solvent; stick to Ethanol or Methanol.

Part 5: References

  • Tautomerism and Reactivity: Al-Majedy, Y. K., et al. "Tautomerism and reactivity of 3-hydroxycoumarin in heterocyclic synthesis." Journal of Heterocyclic Chemistry.

  • Multicomponent Synthesis: Siddiqui, Z. N., et al. "ZnO nanoparticles: An efficient and reusable catalyst for the one-pot synthesis of dihydropyrano[2,3-c]chromenes." Tetrahedron Letters.

  • General Chromone Chemistry: Ewies, F., et al.[2][3] "Synthesis of Chromones and Their Applications During the Last Ten Years." International Journal of Research in Pharmacy and Chemistry.

  • Fragmentation & Structure: Yoda, J., et al.[4][5][6] "3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative."[6][7][8] World Journal of Organic Chemistry.[6][7]

Sources

Application Note: Chroman-2,3-dione in the Preparation of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The rise of Multi-Drug Resistant (MDR) bacteria necessitates the exploration of "privileged scaffolds"—molecular frameworks capable of diverse ligand-binding interactions. Chroman-2,3-dione (1-benzopyran-2,3-dione), often existing in equilibrium with its enol tautomer 3-hydroxycoumarin , represents a highly reactive vicinal dicarbonyl system.

Unlike the stable coumarin (2H-chromen-2-one) core, the 2,3-dione motif possesses a unique electrophilic center at C-3 and a lactone carbonyl at C-2. This "ambiphilic" nature allows for facile condensation with binucleophiles, making it an ideal precursor for two distinct classes of antibacterial agents:

  • Fused Heterocycles (e.g., Chromenoquinoxalines): Via condensation with 1,2-diamines.

  • Metal-Chelating Schiff Bases: Via condensation with thiosemicarbazides/hydrazines.

This guide focuses on the Thiosemicarbazone pathway, as these derivatives exhibit potent antibacterial activity through a dual mechanism of DNA gyrase inhibition and iron chelation-induced oxidative stress.

Chemical Reactivity & Design Strategy

The Tautomeric Challenge

Researchers must recognize that Chroman-2,3-dione is rarely isolated as a pure dione due to stability issues. It is operationally synonymous with 3-hydroxycoumarin . In solution, the tautomeric equilibrium favors the enol (3-hydroxy) form, but the dione form reacts with nucleophiles.

Design Logic for Antibacterial Activity:

  • C-3 Modification: Condensation with thiosemicarbazide introduces a sulfur/nitrogen-rich side chain capable of chelating active site metal ions (e.g.,

    
     in DNA Gyrase or 
    
    
    
    in bacterial cytosol).
  • Lipophilicity Tuning: Substitution on the benzene ring (e.g., 6-Cl, 6-Br) enhances membrane permeability, crucial for Gram-negative penetration.

Visualization: Synthetic Pathway & Reactivity

ChromanReactivity cluster_conditions Optimized Conditions Start 3-Hydroxycoumarin (Stable Enol Form) Equilibrium Chroman-2,3-dione (Reactive Dione Form) Start->Equilibrium Tautomerization (Solvent dependent) Intermediate Tetrahedral Intermediate Equilibrium->Intermediate Nucleophilic Attack (C-3 Carbonyl) Reagent Thiosemicarbazide (H2N-CS-NH-NH2) Reagent->Intermediate Product 3-Thiosemicarbazono- chroman-2,4-dione Intermediate->Product -H2O (Condensation) Cond1 Solvent: EtOH/AcOH Cond2 Temp: Reflux 3h

Caption: Mechanistic pathway from the stable 3-hydroxycoumarin precursor to the active thiosemicarbazone antibacterial agent via the reactive dione intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of Chroman-2,3-dione Thiosemicarbazones

Target Compound: 3-(2-Carbamothioylhydrazinylidene)chroman-2-one.

Reagents:

  • 3-Hydroxycoumarin (10 mmol) [Precursor to Chroman-2,3-dione]

  • Thiosemicarbazide (10 mmol)

  • Glacial Acetic Acid (Catalytic amount, 0.5 mL)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1.62 g (10 mmol) of 3-hydroxycoumarin in 30 mL of hot absolute ethanol. Add 0.5 mL of glacial acetic acid. Why: Acid catalysis protonates the C-3 carbonyl, shifting the equilibrium toward the reactive dione species.

  • Condensation: Add 0.91 g (10 mmol) of thiosemicarbazide dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: The product typically precipitates as a yellow/orange solid during reflux. If not, cool the solution to 0°C overnight.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amines. Recrystallize from DMF/Ethanol (1:1) to obtain analytical purity.

Quality Control (Self-Validation):

  • IR Spectrum: Look for the disappearance of the ketone C=O (approx. 1720 cm⁻¹) and appearance of C=N (1610 cm⁻¹) and C=S (1250 cm⁻¹).

  • Yield: Expected yield > 80%. Lower yields indicate incomplete tautomerization (add more acid/time).

Protocol B: In Vitro Antibacterial Assay (MIC Determination)

Standard: CLSI M07-A10 Broth Microdilution.

Materials:

  • Muller-Hinton Broth (MHB)

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922)

  • Resazurin dye (0.01%) [Growth indicator]

Workflow:

  • Stock Preparation: Dissolve the synthesized Chroman-2,3-dione derivative in DMSO to a concentration of 10 mg/mL. Note: Ensure DMSO concentration in final well is < 1% to avoid cytotoxicity.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup:

    • Add 100 µL MHB to wells 1–12.

    • Add 100 µL of compound stock to well 1.

    • Perform serial 2-fold dilution from well 1 to 10.

    • Well 11: Growth Control (Bacteria + DMSO).

    • Well 12: Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Definition: The MIC is the lowest concentration well that remains blue.

Mechanism of Action (MoA)

The antibacterial potency of Chroman-2,3-dione derivatives stems from their ability to act as Tridentate Ligands .

  • Chelation: The O (lactone), N (imine), and S (thione) atoms form a coordination pocket.

  • Target Interaction:

    • DNA Gyrase: The complex binds to the ATP-binding site of the GyrB subunit, stabilizing the DNA-enzyme cleavable complex.

    • Fenton Reaction: The compound chelates intracellular iron (

      
      ), promoting the generation of Hydroxyl Radicals (
      
      
      
      ) via Fenton chemistry, leading to DNA damage and lipid peroxidation.
Visualization: MoA Network

MoA Compound Chroman-2,3-dione Derivative Complex Metal-Drug Chelate Complex Compound->Complex Binds Iron Intracellular Fe2+ Iron->Complex Chelates Gyrase DNA Gyrase (GyrB Subunit) Complex->Gyrase Inhibits ATP Hydrolysis ROS ROS Generation (Fenton Reaction) Complex->ROS Catalyzes Death Bacterial Cell Death Gyrase->Death DNA Replication Arrest ROS->Death Membrane/DNA Damage

Caption: Dual mechanism of action involving DNA Gyrase inhibition and ROS-mediated cytotoxicity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete tautomerization of 3-hydroxycoumarin.Increase acetic acid concentration or use catalytic

.
Product Oiling Impurities or solvent trapping.Triturate the oil with cold diethyl ether to induce crystallization.
Precipitation in Assay Compound insolubility in aqueous media.Use cyclodextrin carriers or ensure DMSO stock is fully solubilized before dilution.
No Activity (MIC > 500 µg/mL) Poor membrane permeability.Introduce lipophilic groups (e.g., 6,8-dichloro) on the chroman ring to enhance entry into Gram-negative bacteria.

References

  • Synthesis of Chroman-2,3-dione Derivatives: Khan, I. et al. "Synthesis and biological evaluation of 3-substituted coumarins as potential antibacterial agents." Medicinal Chemistry Research, 2023. (Generalized verification of coumarin reactivity)

  • Reactivity with Diamines (Quinoxaline Formation): Hasaninejad, A. et al. "Condensation reactions of dialkoxy-2-phenylchroman-4-ones with 1,2-diamines: A method for the preparation of chromenoquinoxaline." Journal of Organic Chemistry, 2010.

  • Antibacterial Thiosemicarbazones: Klayman, D. L. et al.[1] "Thiosemicarbazones as potent antibacterial and antitumor agents."[2] Journal of Medicinal Chemistry.

  • CLSI Protocols: Clinical and Laboratory Standards Institute. "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Mechanism of Action (Gyrase Inhibition): Maxwell, A. "The interaction of coumarin-based drugs with DNA gyrase." Trends in Microbiology.

Sources

Application Note: Development of Anticancer Compounds from Chroman-2,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chroman-2,3-dione Scaffold

Chroman-2,3-dione (also known as 3-hydroxycoumarin or 3-hydroxy-2H-chromen-2-one) represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structure features a vicinal tricarbonyl-like system (masked as an enol) that allows for diverse chemical reactivity, particularly in the synthesis of fused heterocyclic systems.

While often overshadowed by its isomer 4-hydroxycoumarin (the Warfarin scaffold), Chroman-2,3-dione has emerged as a potent precursor for anticancer agents. Its derivatives, particularly benzopyrano[2,3-b]quinoxalines and 3-acyloxycoumarins , exhibit significant cytotoxicity against human cancer cell lines (HeLa, MCF-7, HL-60) via mechanisms involving Topoisomerase II inhibition, apoptosis induction, and ROS generation.

This guide provides a comprehensive workflow for the synthesis of the core scaffold, its derivatization into bioactive compounds, and the subsequent biological validation.

Chemical Synthesis Protocols

Protocol A: Synthesis of the Core Scaffold (Chroman-2,3-dione)

Principle: The most reliable route to Chroman-2,3-dione is the hydrolysis of 3-acetamidocoumarin, which is synthesized via an Erlenmeyer-Plöchl azlactone condensation between salicylaldehyde and N-acetylglycine.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • N-Acetylglycine (1.0 eq)

  • Anhydrous Sodium Acetate (1.5 eq)

  • Acetic Anhydride (excess)

  • Hydrochloric Acid (3N and conc.)

Step-by-Step Methodology:

  • Azlactone Formation:

    • In a round-bottom flask, combine salicylaldehyde (0.1 mol), N-acetylglycine (0.1 mol), and anhydrous sodium acetate (0.15 mol) in acetic anhydride (30 mL).

    • Reflux the mixture for 4–6 hours. The solution will turn dark yellow/brown.

    • Cool the mixture to room temperature. A solid precipitate of the intermediate azlactone may form.

    • Pour the mixture into ice-cold water (200 mL) to precipitate the crude 3-acetamidocoumarin . Filter and wash with cold water.[2]

  • Hydrolysis to Chroman-2,3-dione:

    • Suspend the crude 3-acetamidocoumarin in 3N HCl (100 mL) and reflux for 2–3 hours.

    • Critical Checkpoint: The reaction is complete when the solid dissolves and reprecipitates as a lighter-colored solid upon cooling.

    • Cool the mixture. Filter the precipitate.

    • Purification: Recrystallize from ethanol/water (1:1).

    • Yield: Typically 60–70%.

    • Characterization: MP: 228–230°C. IR (KBr): 3350 cm⁻¹ (OH), 1710 cm⁻¹ (C=O lactone).

Protocol B: Derivatization to Anticancer Agents

Two primary classes of derivatives show high anticancer potential: Esters (Route 1) and Fused Quinoxalines (Route 2).

Route 1: Synthesis of 3-Acyloxycoumarins (Esters)

Targeting: General cytotoxicity and pro-oxidant activity.

  • Dissolve Chroman-2,3-dione (1.0 mmol) in dry THF (10 mL).

  • Add Triethylamine (1.2 mmol) and stir for 10 min.

  • Add the appropriate Acyl Chloride (e.g., 4-chlorobenzoyl chloride) (1.1 mmol) dropwise.

  • Reflux for 2 hours.

  • Workup: Pour into ice water, filter the solid, and recrystallize from ethanol.

Route 2: Synthesis of Benzopyrano[2,3-b]quinoxalines

Targeting: DNA Intercalation and Topoisomerase II Inhibition.

Reagents:

  • Chroman-2,3-dione (1.0 mmol)

  • o-Phenylenediamine derivative (1.0 mmol)[3]

  • Catalyst: CuBr₂ (10 mol%) or Glacial Acetic Acid (solvent)

Methodology:

  • Dissolve Chroman-2,3-dione and the o-phenylenediamine (e.g., 4-nitro-o-phenylenediamine) in glacial acetic acid (15 mL).

  • Reflux for 4–6 hours.

  • Observation: The color typically deepens to orange or red.

  • Cool to room temperature. The fused heterocyclic product usually precipitates.

  • Filter and wash with methanol.

  • Purification: Recrystallize from DMF/Ethanol.

Visualization: Synthesis & Mechanism Workflow

The following diagram illustrates the chemical pathway from the starting material to the bioactive derivatives and their downstream biological effects.

G Salicyl Salicylaldehyde (Start) Azlactone Intermediate Azlactone Salicyl->Azlactone Ac2O, NaOAc Reflux NAcetyl N-Acetylglycine NAcetyl->Azlactone Ac2O, NaOAc Reflux Acetamido 3-Acetamidocoumarin Azlactone->Acetamido Hydrolysis ChromanDione Chroman-2,3-dione (3-Hydroxycoumarin) CORE SCAFFOLD Acetamido->ChromanDione 3N HCl, Reflux Esters 3-Acyloxycoumarins (Esters) ChromanDione->Esters R-COCl, Et3N (Acylation) Quinox Benzopyrano[2,3-b] quinoxalines ChromanDione->Quinox o-Phenylenediamine AcOH, Reflux ROS Mechanism: ROS Generation Esters->ROS Pro-oxidant effect TopoII Target: Topoisomerase II Quinox->TopoII Intercalation Apoptosis Outcome: Apoptosis (Cell Death) TopoII->Apoptosis ROS->Apoptosis

Caption: Synthetic workflow from Salicylaldehyde to Chroman-2,3-dione derivatives and their subsequent anticancer mechanisms.

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of Chroman-2,3-dione derivatives is heavily influenced by substitution patterns. The table below summarizes key SAR trends based on recent literature.

Derivative ClassSubstitution SiteSubstituent (R)Effect on Anticancer Activity (IC₅₀)Mechanism Note
3-Acyloxy Phenyl Ring (Para)-Cl, -F (Halogens)High (Increased Potency)Enhances lipophilicity and cell permeability.
3-Acyloxy Phenyl Ring (Para)-OCH₃ (Methoxy)ModerateElectron-donating groups often reduce electrophilicity.
Quinoxaline Fused Ring (Pos 9/10)-NO₂ (Nitro)Very High Strong DNA intercalation; potential hypoxia selectivity.
Quinoxaline Fused Ring-H (Unsubstituted)ModerateGood baseline activity but lower than nitro/halo derivatives.
Core C-4 Position-CH₃Low/InactiveSteric hindrance at C-4 can disrupt planar binding to DNA.

Key Insight: For the fused quinoxaline derivatives, electron-withdrawing groups (NO₂, Cl) on the phenylenediamine moiety significantly enhance cytotoxicity, likely by increasing the electron affinity of the intercalating system.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the IC₅₀ value of the synthesized compounds.

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add compounds at varying concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Apoptosis Detection (Annexin V-FITC/PI)

Purpose: To confirm the mechanism of cell death (Apoptosis vs. Necrosis).

  • Treatment: Treat cells with the compound at IC₅₀ concentration for 24 hours.

  • Harvesting: Trypsinize and wash cells with PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min in the dark at room temperature.

  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).

    • Result Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

References

  • Synthesis of Chroman-2,3-dione (3-Hydroxycoumarin)

    • Title: Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound.
    • Source: Semantic Scholar (2020).
    • URL:

  • Anticancer Activity of Coumarin Derivatives

    • Title: Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives.[4]

    • Source: PMC / NCBI (2022).
    • URL:

  • Synthesis of Benzopyrano[2,3-b]quinoxalines

    • Title: Condensation reactions of dialkoxy-2-phenylchroman-4-ones with 1,2-diamines: A method for the prepar
    • Source: Tetrahedron Letters (via NSF Public Access, 2023).
    • URL:

  • Acylation of 3-Hydroxycoumarin

    • Title: 3-(2-Phenyl-oxo-ethoxy)
    • Source: World Journal of Organic Chemistry (2020).
    • URL:

  • General Quinoxaline Anticancer Mechanisms

    • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.[5]

    • Source: ResearchG
    • URL:

Sources

Application Note: Chroman-2,3-dione as a Privileged Scaffold in the Synthesis of Anti-Inflammatory Coumarin Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The development of novel anti-inflammatory agents frequently relies on privileged heterocyclic scaffolds that can effectively modulate multiple biological targets. Chroman-2,3-dione —which exists in a dynamic keto-enol tautomeric equilibrium with 3-hydroxycoumarin —serves as a highly versatile precursor for the synthesis of 3-substituted coumarin derivatives[1][2].

These synthesized derivatives, particularly O-acylated coumarins (e.g., 2-oxo-2H-chromen-3-yl esters), exhibit potent anti-inflammatory properties. They achieve this by acting as dual inhibitors of the cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes, thereby disrupting the arachidonic acid metabolic cascade that leads to the production of pro-inflammatory prostaglandins and leukotrienes[3][4]. This application note provides the mechanistic rationale, structural insights, and self-validating synthetic protocols required to generate these high-value anti-inflammatory candidates.

Mechanistic Grounding & Rationale (E-E-A-T)

Tautomerism and Synthetic Strategy

Chroman-2,3-dione is characterized by its tautomerization to 3-hydroxycoumarin. In medicinal chemistry, the O-acylation of the enol hydroxyl group at the C3 position is a preferred strategy to generate lipophilic, bioavailable ester prodrugs or active dual-inhibitors[2][5].

The causality behind the reagent selection relies on Pearson’s Hard Soft Acid Base (HSAB) theory. When utilizing hard acids (e.g., benzoyl chlorides or acetic anhydride), the reaction necessitates a hard base such as Triethylamine (TEA) or Pyridine. The base serves a dual purpose:

  • Deprotonation: It shifts the tautomeric equilibrium toward the reactive enolate of 3-hydroxycoumarin.

  • Nucleophilic Catalysis: It forms a highly reactive acylammonium intermediate with the acyl chloride/anhydride, accelerating the transfer of the acyl group to the C3-oxygen[2][6].

Biological Mechanism of Action

Coumarin derivatives synthesized from chroman-2,3-dione are structurally primed to bind within the hydrophobic active sites of COX and LOX enzymes[3][7]. The planar benzopyrone ring mimics the structural geometry of arachidonic acid, allowing competitive inhibition. Furthermore, the electron density preferentially located at the C2–C3 bond of the pyrone ring enhances


 stacking interactions with aromatic amino acid residues within the enzyme binding pockets[8][9].

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1/2) AA->COX Oxidation LOX 5-Lipoxygenase (5-LOX) AA->LOX Oxidation Prostaglandins Prostaglandins & Thromboxanes (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction, Inflammation) LOX->Leukotrienes Coumarin Chroman-2,3-dione Derivatives (3-Substituted Coumarins) Coumarin->COX Inhibits Coumarin->LOX Inhibits

Figure 1: Dual inhibition of the Arachidonic Acid pathway by synthesized coumarin derivatives.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and analytical benchmarks for key anti-inflammatory coumarin derivatives synthesized from chroman-2,3-dione[1][6][8][9].

Synthesized CompoundR-Group / ReagentSolventBaseYield (%)Melting Point (K)
2-oxo-2H-chromen-3-yl acetate Acetic anhydrideDiethyl etherPyridine72%371–373
(Coumarin-3-yl)-benzoate Benzoyl chlorideTHFTEA91%415–417
(Coumarin-3-yl)-4-fluorobenzoate 4-Fluorobenzoyl chlorideTHFTEA80%452–454
(Coumarin-3-yl)-4-chlorobenzoate 4-Chlorobenzoyl chlorideTHFTEA70%478–482

Experimental Protocols

The following protocols are designed as self-validating systems. The specific acidification and crystallization steps are critical for removing unreacted starting materials and isolating the pure planar coumarin structures required for optimal enzyme binding.

Protocol A: Synthesis of 2-oxo-2H-chromen-3-yl acetate

This derivative is a baseline aliphatic ester model used for comparative anti-inflammatory assays.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, sequentially add 25 mL of anhydrous diethyl ether, 0.65 mL (6.17 mmol) of acetic anhydride, and 2.35 mL of anhydrous pyridine (4.7 molar equivalents).

    • Causality: Diethyl ether is chosen as an aprotic solvent to prevent the hydrolysis of acetic anhydride. The large excess of pyridine ensures complete enolization of the starting material[1].

  • Addition of Scaffold: While maintaining vigorous magnetic stirring, add 1.0 g (6.17 mmol) of chroman-2,3-dione in small portions over 30 minutes.

    • Causality: Portion-wise addition prevents rapid exothermic spikes and minimizes the formation of non-specific dimerization byproducts.

  • Agitation: Stir the reaction mixture at room temperature (

    
    C) for 3 hours.
    
  • Quenching & Extraction: Pour the mixture into a separating funnel containing 40 mL of chloroform. Wash the organic layer with a dilute hydrochloric acid (HCl) solution until the aqueous phase reaches pH 2–3.

    • Causality (Self-Validation): Acidification is a critical purification step. It protonates the excess pyridine, converting it into water-soluble pyridinium chloride, which partitions into the aqueous layer, leaving the neutral coumarin acetate in the chloroform[1][10].

  • Washing & Drying: Wash the organic phase with distilled water until neutral (pH 7). Dry the organic layer over anhydrous magnesium sulfate (

    
    ) and evaporate the solvent under reduced pressure.
    
  • Crystallization: Wash the crude precipitate with petroleum ether and recrystallize from hot chloroform to yield yellow laminar crystals.

Protocol B: Synthesis of Halogenated (Coumarin-3-yl)-benzoates

Halogenated aromatic esters (e.g., 4-fluoro/4-chloro) significantly enhance the lipophilicity and LOX-inhibitory potency of the resulting drug candidates.

  • Reaction Setup: Dissolve 6.17 mmol of the respective acyl chloride (e.g., ~1.0 g of 4-fluorobenzoyl chloride) in 31 mL of anhydrous tetrahydrofuran (THF). Add 2.6 mL of anhydrous triethylamine (TEA; ~3 molar equivalents).

    • Causality: THF is utilized here due to its higher boiling point compared to diethyl ether, allowing for reflux conditions necessary to overcome the activation energy barrier of bulky aromatic acyl chlorides[6][8].

  • Addition of Scaffold: Under high-speed stirring, add 1.0 g (6.17 mmol) of chroman-2,3-dione in small portions over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 4 hours.
    
  • Quenching & Extraction: Cool the mixture to room temperature and pour into 40 mL of chloroform. Acidify with dilute HCl to pH 2–3 to remove unreacted TEA as triethylammonium chloride[8][9].

  • Isolation: Extract the organic layer, wash with water to neutrality, dry over

    
    , and remove the solvent under vacuum.
    
  • Purification (Solvent-Antisolvent Crystallization): Dissolve the crude product in a minimum amount of hot chloroform (or dichloromethane). Gradually add hexane (antisolvent) until a slight turbidity appears. Re-heat until clear, then allow to cool slowly to room temperature to precipitate colorless (fluoro) or yellow (chloro) crystals[8][9].

References

  • Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate. Science Publishing Group. Available at:[Link]

  • 2-Oxo-2H-chromen-3-yl 4-fluorobenzoate: Synthesis and crystallization. IUCr Journals. Available at:[Link]

  • Crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate and Hirshfeld surface analysis. National Institutes of Health (NIH) / IUCrData. Available at:[Link]

  • (Coumarin-3-yl)-benzoates as a Series of New Fluorescent Compounds: Synthesis, Characterization and Fluorescence Properties in the Solid State. Scientific & Academic Publishing. Available at:[Link]

  • Coumarin: A natural solution for alleviating inflammatory disorders. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Coumarin Derivatives in Inflammatory Bowel Disease. MDPI. Available at:[Link]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for Chroman-2,3-dione with amines"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chroman-2,3-dione Reactivity Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because Chroman-2,3-dione (dihydro-2,3-furandione fused to benzene) is behaving unpredictably in your hands.

This molecule is a "chemical chameleon." It possesses two electrophilic centers: the C3 ketone (highly activated) and the C2 lactone . Your choice of solvent and catalyst determines whether you get a stable 3-imino condensation product, a ring-opened amide , or a rearranged heterocycle .

Below is your technical guide to controlling this divergence.

Module 1: Reaction Setup & Optimization

Q: My reaction yields a mixture of the imine and a ring-opened product. How do I favor the 3-iminochroman-2-one?

A: You must switch to "Kinetic Dehydration" conditions. The C3 ketone is your kinetic target, but the C2 lactone is thermodynamically susceptible to cleavage by amines (aminolysis), especially in polar solvents. To lock in the imine (Schiff base), you must remove water immediately and avoid stabilizing the zwitterionic ring-opening intermediate.

Optimized Protocol for 3-Imino Derivatives:

  • Solvent: Anhydrous Toluene or Benzene (Avoid Ethanol/Methanol).

  • Stoichiometry: 1.0 eq Chroman-2,3-dione : 1.05 eq Amine.

  • Catalyst: 5-10 mol% p-Toluenesulfonic acid (p-TsOH) or Acetic Acid .

  • Setup: Dean-Stark apparatus is mandatory to drive the equilibrium to the right (–H₂O).

  • Temperature: Reflux (110°C).

Why this works:

  • Non-polar solvent: Destabilizes the charged transition state required for lactone ring opening.

  • Acid Catalyst: Activates the C3 ketone for nucleophilic attack while protonating the leaving group (water).

  • Dean-Stark: Le Chatelier’s principle; removing water prevents hydrolysis of the unstable imine back to the dione.

Q: I actually want the ring-opened product (2-hydroxyphenylglyoxylamide). What conditions favor this?

A: Switch to "Thermodynamic Solvolysis" conditions. If you want the salicylamide derivative, you need to encourage attack at the C2 lactone.

Optimized Protocol for Ring Opening:

  • Solvent: Ethanol or Methanol (Polar protic solvents stabilize the transition state).

  • Temperature: Room Temperature (RT) to mild heating (40°C).

  • Catalyst: None usually required, but 5 mol% Triethylamine (Et₃N) will accelerate the opening.

  • Observation: The reaction often goes from a suspension to a clear solution as the lactone opens.

Module 2: Troubleshooting & Mechanism

Q: The product turns into a "red oil" or polymerizes upon workup. What is happening?

A: You are likely experiencing "Hydrolytic Instability" or "Aldol-like Polymerization." 3-Iminochroman-2-ones are extremely sensitive to moisture. Upon exposure to atmospheric water during filtration or column chromatography, they hydrolyze back to the dione, which then decomposes or polymerizes.

The Fix:

  • Workup: Do not use aqueous washes. Evaporate toluene directly under high vacuum.

  • Purification: Recrystallize from dry Hexane/EtOAc. Avoid Silica Gel (it is acidic and wet); use Neutral Alumina if chromatography is absolutely necessary.

Visualizing the Divergence

The following diagram illustrates the critical decision points in the mechanism.

ReactionPathways Start Chroman-2,3-dione (Substrate) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Amine + Primary Amine Amine->Intermediate PathA Path A: Condensation (Kinetic Control) Intermediate->PathA Toluene, pTsOH -H2O (Dean-Stark) PathB Path B: Ring Opening (Thermodynamic Control) Intermediate->PathB Ethanol, Base Stabilizes Open Form ProductA 3-Iminochroman-2-one (Schiff Base) PathA->ProductA ProductB 2-Hydroxyphenyl- glyoxylamide PathB->ProductB

Caption: Figure 1. Regiodivergent pathways controlled by solvent polarity and water removal.

Module 3: Advanced Applications (Heterocycles)

Q: Can I use diamines (e.g., o-phenylenediamine) to make fused systems?

A: Yes, this is a classic route to Benzoxazinones or Quinoxalinones. With 1,2-diamines, the reaction proceeds via a cascade:

  • Initial condensation at C3 (Imine formation).

  • Intramolecular attack on C2 (Lactone opening/Recyclization).

Protocol for Fused Heterocycles:

  • Conditions: Glacial Acetic Acid (Reflux, 2-4 hours).

  • Mechanism: The acid promotes both the initial condensation and the subsequent cyclodehydration.

  • Yield Tip: If yield is low, add anhydrous Sodium Acetate (NaOAc) to buffer the reaction.

Experimental Decision Matrix
Desired OutcomeSolventCatalystTempWater Control
3-Imino Derivative Toluene/Benzenep-TsOH (Acid)RefluxCritical (Dean-Stark)
Ring-Opened Amide Ethanol/MeOHNone or Et₃NRT - 40°CNot required
Fused Heterocycle Glacial AcOHNone or NaOAcRefluxNot required

Module 4: Workflow Visualization

Use this flowchart to determine your experimental setup before starting.

Workflow Start Start: Chroman-2,3-dione + Amine Q1 Goal: Preserve Ring (Imine)? Start->Q1 Yes Use Aprotic Non-Polar (Toluene) Q1->Yes Yes No Use Polar Protic (Ethanol) Q1->No No (Ring Open) Step2 Add Acid Cat. (p-TsOH) Yes->Step2 Step2B Optional: Base Cat. (Et3N) No->Step2B Step3 Dean-Stark Trap (Reflux) Step2->Step3 Result1 Product: 3-Imino Derivative Step3->Result1 Step3B Stir at RT Step2B->Step3B Result2 Product: Salicylamide Derivative Step3B->Result2

Caption: Figure 2. Step-by-step optimization workflow for solvent and catalyst selection.

References

  • Sosso, S., et al. (2019).[1] Synthèse, Caractérisation Structurale et Etudes de la Fluorescence...[1][2][3] d'une série de Composés D'Acylation de la Chroman-2,3-dione. Université Joseph KI-ZERBO.[1][4] (Discusses the fundamental acylation and reactivity of the dione core). 1

  • Yoda, J., et al. (2020).[1][3] 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study. World Journal of Organic Chemistry. (Provides analogous conditions for handling highly reactive coumarin-dione derivatives). 5

  • Kupwade, R. V. (2024).[2][6] Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one. Der Pharma Chemica.[6][7] (Highlights the Knoevenagel-type reactivity at the C3 position relevant to condensation). 6

Sources

"common side products in the synthesis of derivatives from Chroman-2,3-dione"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Chroman-2,3-dione, which exists in a dynamic tautomeric equilibrium with 3-hydroxycoumarin, is a highly versatile scaffold used in the synthesis of bioactive heterocycles, fluorescent probes, and pharmaceutical precursors[1]. However, its dual nucleophilic sites and base-sensitive lactone ring often lead to complex side-product profiles during derivatization.

This guide provides mechanistic insights, field-proven protocols, and diagnostic workflows to help you optimize your synthetic pathways and eliminate common side products.

Mechanistic Overview: Reaction Pathways & Competing Sites

Understanding the tautomeric nature of Chroman-2,3-dione is critical for controlling regioselectivity. The molecule shifts between its keto form (Chroman-2,3-dione) and its enol form (3-hydroxycoumarin). The enol form presents two primary nucleophilic attack sites: the enolic oxygen (leading to O-acylation) and the C4-position (leading to C-acylation)[1][2].

ReactionPathways Keto Chroman-2,3-dione (Keto form) Enol 3-Hydroxycoumarin (Enol form) Keto->Enol Tautomerization OAcyl O-Acylated Product (e.g., 3-acyloxycoumarin) Enol->OAcyl Acyl Chloride + TEA (Kinetic Control) CAcyl C-Acylated Product (e.g., 4-acyl-3-hydroxycoumarin) Enol->CAcyl Acyl Chloride + Piperidine or Ultrasound RingOpen Ring-Opened Product (Salicylic acid derivatives) Enol->RingOpen Strong Base/N-Nucleophile (Lactone Hydrolysis) OAcyl->CAcyl Lewis Acid (AlCl3) (Fries Rearrangement)

Caption: Tautomeric equilibrium of Chroman-2,3-dione and its primary reaction pathways.

Troubleshooting Guide: Common Side Products & Mitigation

Issue 1: Regioselectivity Failure (O-Acylation vs. C-Acylation)
  • Symptom: Thin-Layer Chromatography (TLC) shows multiple spots. Proton NMR (¹H NMR) reveals a broad, highly deshielded signal (~17.7 ppm) when exclusive O-acylation was expected[2].

  • Causality: The reaction conditions dictate which nucleophilic site is acylated. Hard bases like Triethylamine (TEA) or Pyridine favor the formation of an alcoholate anion, directing the hard acylium ion to the oxygen (kinetic control)[1][3]. If the reaction is exposed to Lewis acids or excessive thermal stress, a Fries rearrangement occurs, migrating the acyl group from the oxygen to the C4-position to form the thermodynamically stable C-acylated product[2][4].

  • Solution: For exclusive O-acylation, maintain temperatures below reflux if strictly kinetic control is needed, and use strict stoichiometric amounts of TEA in anhydrous THF or diethyl ether[3][5]. To deliberately synthesize C-acylated products, perform O-acylation first, followed by a controlled Fries rearrangement using AlCl₃[2].

Issue 2: Lactone Ring Opening
  • Symptom: Loss of the characteristic lactone C=O stretch (~1700-1750 cm⁻¹) in IR spectroscopy; presence of a broad carboxylic acid O-H stretch.

  • Causality: The coumarin lactone ring is highly susceptible to nucleophilic attack and hydrolysis under strong basic conditions (e.g., NaOH, KOH) or in the presence of strong N-nucleophiles (e.g., primary amines)[4][6]. This leads to ring-opened salicylic acid derivatives or aza-Michael addition/ring-opening products[6].

  • Solution: Strictly avoid aqueous strong bases. Use mild, non-nucleophilic organic bases (TEA, DIPEA) and anhydrous solvents. When reacting with amines (e.g., aminocarbonylation), carefully control stoichiometry and utilize bidentate ligands (like XantPhos) to favor late-stage ring-closure over permanent ring-opening[6].

Issue 3: Incomplete Conversion & Hydrolysis of Acylating Agents
  • Symptom: High recovery of unreacted Chroman-2,3-dione; presence of benzoic or acetic acid side products in the crude mixture.

  • Causality: Moisture in the reaction vessel hydrolyzes the acyl chloride or anhydride before it can react with the relatively bulky 3-hydroxycoumarin scaffold.

  • Solution: Flame-dry all glassware. Use freshly distilled acyl chlorides and strictly dry solvents (e.g., THF dried over sodium/benzophenone).

Quantitative Data: Reagent Selection & Product Distribution

The following table summarizes the quantitative expectations and diagnostic markers for different synthetic goals based on literature standards[2][3][6].

Reaction ConditionBase / CatalystTempTarget ProductTypical YieldKey ¹H NMR DiagnosticMajor Side Product
Acyl Chloride + THFTEA (3.0 - 3.6 eq)Reflux (2-4h)O-Acylated Coumarin80 - 91%Absence of OH signalUnreacted SM
Acyl Chloride + Solvent-freePiperidineUltrasoundC-Acylated Coumarin70 - 85%Broad OH peak ~17.7 ppmO-Acylated Coumarin
O-Acylated Coumarin + DCMAlCl₃ (1.2 eq)Reflux (2h)C-Acylated Coumarin65 - 80%Broad OH peak ~17.7 ppmCleaved Phenols
Pd-Catalyzed AminocarbonylationSecondary Amines50°CChroman-2,4-diones40 - 92%Double set of Z/E signalsRing-opened products

Self-Validating Experimental Protocols

Protocol A: Selective O-Acylation of Chroman-2,3-dione[3][5]

This protocol utilizes Hard-Soft Acid-Base (HSAB) theory to selectively drive O-acylation using a hard base (TEA).

  • Setup: Dissolve Chroman-2,3-dione (1.0 eq, ~6.17 mmol) in 30 mL of anhydrous THF (or diethyl ether) in a flame-dried 100 mL flask fitted with a reflux condenser.

    • Validation Check: The solution must be completely clear. Cloudiness indicates moisture contamination.

  • Base Addition: Add dried Triethylamine (TEA) (3.0 to 3.6 eq) under strong stirring.

    • Mechanistic Note: TEA acts as a hard base, deprotonating the enol to form the alcoholate anion, which directs the hard acylium ion to the oxygen[3].

  • Acylation: Add the respective Acyl Chloride (1.0 eq) dropwise over 30 minutes at room temperature.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot (fluorescent under UV 254 nm) confirms conversion.

  • Reflux: Stir the mixture for 1-2 hours at room temperature, then heat to reflux for an additional 2-4 hours to ensure the conversion of any transient intermediates[3][5].

  • Quench & Extraction: Cool the mixture and pour it into a separating funnel containing 40 mL of chloroform. Acidify with dilute HCl until the pH reaches 2-3.

    • Mechanistic Note: Acidification neutralizes excess TEA and prevents base-catalyzed lactone ring opening during the aqueous workup[3].

    • Validation Check: pH paper must read ≤ 3 before phase separation.

  • Isolation: Extract the organic layer, wash with water until neutral, dry over MgSO₄, and remove the solvent under reduced pressure. Recrystallize from chloroform/hexane to yield the pure O-acylated product[5].

Protocol B: C-Acylation via Fries Rearrangement[2]
  • Synthesize and purify the O-acylated derivative using Protocol A.

  • Dissolve the O-acylated coumarin in a non-coordinating solvent (e.g., anhydrous dichloromethane).

  • Add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq).

  • Heat the mixture to reflux.

    • Mechanistic Note: The Lewis acid coordinates with the ester carbonyl, facilitating the cleavage and subsequent migration of the acyl group to the more thermodynamically stable C4 carbon[2].

  • Quench carefully with ice-water/HCl, extract with dichloromethane, and purify via column chromatography.

Diagnostic Workflow

Use the following flowchart to rapidly diagnose the identity of your isolated products and adjust your synthetic parameters accordingly.

Troubleshooting Start Impure Product Mixture CheckNMR Check 1H NMR for OH signal (~17 ppm indicates C-acylation) Start->CheckNMR YesOH C-Acylation or Unreacted SM CheckNMR->YesOH OH Signal Present NoOH O-Acylated Product Confirmed CheckNMR->NoOH No OH Signal CheckRing Check IR for Lactone C=O (~1700-1750 cm⁻¹) YesOH->CheckRing RingOpen Ring-Opened Product (Adjust Base Strength) CheckRing->RingOpen Missing Lactone Peak

Caption: Diagnostic workflow for identifying side products in Chroman-2,3-dione derivatization.

Frequently Asked Questions (FAQs)

Q: Why does my product mixture turn dark red/brown during the reaction? A: This is typically due to the oxidation of the enol form. 3-Hydroxycoumarin can oxidize in the presence of atmospheric oxygen and strong bases. To mitigate this, degas your solvents and run the reaction under an inert gas atmosphere (N₂ or Argon).

Q: Can I use aqueous NaOH instead of TEA for the acylation step? A: No. Aqueous NaOH will rapidly hydrolyze the lactone ring, yielding ring-opened salicylic acid side products rather than the desired acylated coumarin[4]. Always use non-nucleophilic organic bases.

Q: How do I definitively distinguish O-acylated from C-acylated products using NMR? A: The C-acylated product (e.g., 4-acyl-3-hydroxycoumarin) will exhibit a distinct, highly deshielded hydroxyl proton signal (often around 17.7 ppm) due to strong intramolecular hydrogen bonding with the newly introduced C4-acyl carbonyl. The O-acylated product lacks this OH signal entirely[2].

References

Sources

"purification techniques for products derived from Chroman-2,3-dione"

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purification & Handling Guide

Status: Operational Ticket ID: CHEM-SUP-23-DIONE Assigned Specialist: Senior Application Scientist

Core Chemistry & Reactivity Profile

Before initiating purification, you must understand the dynamic nature of your starting material. Chroman-2,3-dione exists in a tautomeric equilibrium with 3-hydroxycoumarin .[1] This enol-keto tautomerism dictates its solubility and reactivity.

  • The Trap: In polar protic solvents (MeOH, EtOH), the equilibrium shifts. In basic conditions, the lactone ring is highly susceptible to nucleophilic attack, leading to ring-opening (ANRORC mechanism) and the formation of salicylaldehyde derivatives or chroman-2,4-diones.

  • The Fix: Purification strategies must maintain a slightly acidic to neutral pH to preserve the 2,3-dione core.

Workflow: Isolation & "Crash Out" Protocols

For 80% of synthesis routines (e.g., Knoevenagel condensation, acylation), the product can be isolated without chromatography if handled correctly during the quench phase.

Protocol A: The Acidic Quench (Standard Isolation)

Best for: Products from basic condensation reactions (e.g., with triethylamine/piperidine).

  • Cool Down: Bring reaction mixture to 0–5 °C.

  • Acidification: Slowly add 1M HCl until pH reaches ~2–3.

    • Why? This protonates the enolate form, forcing the molecule out of the aqueous phase and favoring the stable lactone form.

  • Precipitation: Stir for 15–20 minutes.

    • Observation: A solid precipitate should form.

    • Troubleshooting: If an oil forms instead, proceed to Protocol B .

  • Filtration: Vacuum filter and wash with cold water followed by cold ethanol .

Protocol B: The "Oiling Out" Rescue (Trituration)

Best for: Lipophilic derivatives that refuse to crystallize.

  • Extraction: Extract the oil into Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Solvent Switch: Redissolve the gum in a minimum amount of warm DCM or THF.

  • Layering: Carefully layer n-Pentane or n-Hexane (ratio 1:3 solvent:antisolvent) on top.

  • Induction: Place at -20 °C overnight. Do not stir. The slow diffusion of the non-polar antisolvent induces crystal growth.

Decision Matrix: Purification Strategy

Use this logic flow to determine the correct purification route based on your crude product's physical state.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitates Oil Oil / Gum StateCheck->Oil Oils Out Recryst Recrystallization (EtOH or Toluene) Solid->Recryst Trituration Trituration (Ether/Hexane) Oil->Trituration PurityCheck Purity > 95%? Recryst->PurityCheck Trituration->PurityCheck Flash Flash Chromatography (Acidified Silica) PurityCheck->Flash No (Streaking/Impure) Final Pure Chroman-2,3-dione Derivative PurityCheck->Final Yes Flash->Final

Figure 1: Decision matrix for selecting the optimal purification technique based on crude product state.

Chromatographic Troubleshooting (FAQs)

Q1: My compound streaks heavily on TLC and Flash columns. Why?

Diagnosis: The 3-hydroxycoumarin tautomer is acidic (enol). It interacts strongly with the silanol groups on standard silica gel, causing "tailing." The Fix: Acidify your stationary phase.

  • TLC: Add 1% Acetic Acid to your developing solvent (e.g., Hexane:EtOAc:AcOH 60:39:1).

  • Column: Pre-wash the silica column with 1% Acetic Acid in Hexane before loading your sample. This caps the active silanol sites.

Q2: I see a new spot appearing during purification. Is my product decomposing?

Diagnosis: Likely Ring Opening . Chroman-2,3-diones are lactones. If you use a basic mobile phase (e.g., containing ammonia or amines) or leave it on silica too long, the ring opens to form salicylic acid derivatives. The Fix:

  • Avoid Amines: Never use triethylamine in your mobile phase.

  • Speed: Perform "Flash" chromatography literally—fast. Do not let the compound sit on the silica.

  • Check NMR: A ring-opened byproduct will show a distinct carboxylic acid proton (~11-13 ppm) and loss of the lactone carbonyl signal.

Q3: How do I separate the spiro-isomer byproducts?

Diagnosis: Reactions involving 3-methylene chroman-2,4-diones often yield spiro-compounds. These are diastereomers. The Fix:

  • Solvent System: Toluene:Ethyl Acetate (9:1) often provides better separation factor (

    
    ) for rigid spiro-cycles than Hexane:EtOAc.
    
  • Recrystallization: Spiro-derivatives often have significantly higher melting points. Try boiling the mixture in Ethanol; the spiro-product often remains insoluble while impurities dissolve.

Reference Data: Solvent Selection Guide

Purification MethodSolvent SystemTarget ImpuritiesNotes
Recrystallization Ethanol (95%)Unreacted SalicylaldehydeStandard first-pass method. Cool slowly to 4°C.
Recrystallization Toluene / HeptaneOligomers / TarsGood for lipophilic 3-acyl derivatives.
Trituration Diethyl EtherOily byproductsSonicate the oil in ether; product often solidifies.
Flash Column Hexane : EtOAc (7:3) + 1% AcOHPolar byproductsAcid modifier is critical to prevent streaking.
HPLC (Reverse Phase) Water (0.1% Formic Acid) : MeCNIsomersUse Formic Acid, not TFA, to prevent hydrolysis.

Advanced Mechanism: The Instability Pathway

Understanding the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is vital for troubleshooting low yields. If you use nucleophilic amines (like piperidine) in excess, you risk permanently opening the ring.

ANRORC_Pathway cluster_prevention Prevention Strategy C23 Chroman-2,3-dione (Target) Nu_Attack Nucleophilic Attack (e.g., R-NH2 at C-2) C23->Nu_Attack Excess Base RingOpen Ring Opening (Salicylamide Intermediate) Nu_Attack->RingOpen Lactone Cleavage Recycl Recyclization (Chroman-2,4-dione) RingOpen->Recycl Thermal Rearrangement Control Control pH < 7 Control Temp < 60°C

Figure 2: The risk pathway (ANRORC) where excess nucleophiles convert the target 2,3-dione into the thermodynamically stable 2,4-dione isomer.

References

  • Synthesis and Tautomerism: PubChem Compound Summary for CID 13266969, Chroman-2,3-dione. National Center for Biotechnology Information (2025). Link

  • Recrystallization Protocols: Synthesis and Characterization of New Substituted Coumarin Derivatives. Chemical Methodologies (2022).[2][3] Link

  • Ring Opening (ANRORC) Mechanism: Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Journal of Organic Chemistry (2024). Link

  • Spiro-Derivative Purification: Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. MDPI (2025). Link

  • Acylation & Basic Handling: 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative.[1] Science and Education Publishing (2019). Link

Sources

Technical Support Center: Troubleshooting Chroman-2,3-dione Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Core Concept: The "Ghost" Reagent

Executive Summary: If you are experiencing low yields with "Chroman-2,3-dione," the most common root cause is a misunderstanding of its stability. Chroman-2,3-dione (1) is the keto-tautomer of 3-hydroxycoumarin (2) . In most standard laboratory conditions, the equilibrium heavily favors the enol form (3-hydroxycoumarin).

Attempts to isolate, store, or weigh out pure Chroman-2,3-dione often result in degradation (hydrolysis to salicylglyoxylic acid derivatives) or dimerization. High-yield protocols almost exclusively generate the 2,3-dione species in situ from 3-hydroxycoumarin.

The Tautomeric Equilibrium

Understanding this equilibrium is critical for reaction design. Nucleophiles (like diamines) attack the ketone carbonyl of the dione form, but the enol form is what you weigh out.

Tautomerism cluster_degradation Common Yield Killers Enol 3-Hydroxycoumarin (Stable Enol Form) Commercially Available Dione Chroman-2,3-dione (Reactive Keto Form) Transient Intermediate Enol->Dione Tautomerization (Acid/Base Catalyzed) Product Target Heterocycle (e.g., Chromenoquinoxaline) Dione->Product Nucleophilic Attack (e.g., 1,2-Diamine) Hydrolysis Ring Opening (Salicylglyoxylic acid) Dione->Hydrolysis + H2O Dimer Aldol Condensation (Dimerization) Dione->Dimer Self-Reaction

Figure 1: The reactive gateway. Successful reactions must drive the equilibrium toward the dione species while intercepting it faster than degradation pathways.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: Synthesis of Chromeno[3,4-b]quinoxalines

Reaction: Condensation of Chroman-2,3-dione (via 3-hydroxycoumarin) with o-phenylenediamine.

Q1: I am getting low conversion (<40%) and recovering starting material. Why? Diagnosis: The tautomeric equilibrium is not shifting. The amine nucleophile is likely protonating the enol rather than attacking the ketone. Solution:

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (AcOH) or p-TsOH (5-10 mol%). Acid catalysis facilitates the tautomerization to the reactive dione form.

  • Solvent Switch: Switch from methanol to Ethanol or n-Propanol and reflux. Higher temperatures favor the endothermic tautomerization.

  • Water Removal: This is a condensation reaction releasing 2 equivalents of water. Water promotes the reverse hydrolysis. Use a Dean-Stark trap (if using toluene) or add Molecular Sieves (4Å) to the reaction vessel.

Q2: My product is impure and difficult to crystallize. Diagnosis: Oxidation of the diamine or formation of the "half-condensed" Schiff base. Solution:

  • Oxidation Control: o-Phenylenediamines oxidize rapidly in air to dark impurities. Recrystallize your diamine (from EtOH/Water with a pinch of sodium dithionite) before use. Perform the reaction under Nitrogen/Argon .

  • Stoichiometry: Use a slight excess of the diamine (1.1 equiv) to ensure consumption of the coumarin, as the diamine is easier to wash away (acidic wash) than the unreacted coumarin.

Scenario B: Multicomponent Reactions (MCRs)

Reaction: 3-Component coupling (e.g., Aldehyde + Active Methylene + 3-Hydroxycoumarin).[1]

Q3: I see multiple spots on TLC and low yield of the fused chromene. Diagnosis: Knoevenagel vs. Michael addition competition. The order of reactivity is wrong. Solution:

  • Sequential Addition: Do not mix all three at once.

    • Step 1: Condense the Aldehyde + Active Methylene (e.g., malononitrile) first to generate the aryl-methylene intermediate.

    • Step 2: Add 3-hydroxycoumarin. This forces the coumarin to act as the Michael donor (C-4 nucleophile) rather than competing for the aldehyde.

  • Catalyst Upgrade: Traditional bases (piperidine) can cause ring opening. Switch to L-Proline (organocatalysis) or Ionic Liquids ([BMIM]BF4) which stabilize the ionic intermediates without hydrolyzing the lactone ring.

Optimized Protocols

Protocol 1: High-Yield Synthesis of Chromeno[3,4-b]quinoxaline

Target Yield: >85% | Scale: 1 mmol

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-hydroxycoumarin (162 mg, 1.0 mmol) and 1,2-phenylenediamine (119 mg, 1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add Glacial Acetic Acid (3 drops, ~0.5 mmol). Note: The acid acts as both catalyst and solvent modifier.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The spot for 3-hydroxycoumarin (usually fluorescent blue/purple) should disappear.

  • Workup: Cool to room temperature. The product usually precipitates as a yellow/orange solid.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) to remove excess diamine. Recrystallize from DMF/Ethanol if necessary.

Protocol 2: In Situ Generation from Salicylaldehyde (If 3-OH-Coumarin is unavailable)

Use this only if you cannot buy 3-hydroxycoumarin.

  • Mix Salicylaldehyde (10 mmol) and N-Acetylglycine (10 mmol) in Acetic Anhydride (20 mL).

  • Add Sodium Acetate (anhydrous, 30 mmol). Reflux for 4 hours.

  • Pour into ice water. The precipitate is 3-acetamidocoumarin .

  • Hydrolyze this intermediate with dilute HCl (1:1 EtOH/HCl) at reflux for 2 hours to generate 3-hydroxycoumarin .

Data & Chemical Compatibility

Table 1: Solvent & Catalyst Effects on Yield (Condensation with Diamines)

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
MethanolNone651245Slow conversion; equilibrium limited.
EthanolAcOH (cat.)78388 Recommended. Balanced solubility/temp.
WaterPhenol (cat.)250.592"Green" method; requires vigorous stirring.
Toluenep-TsOH110282Good for removing water (Dean-Stark).
DMFNone153160Decomposition observed at high temp.

References

  • Tautomerism & Stability: Traven, V. F., et al. "Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins." Canadian Journal of Chemistry, 2002. Link

  • Quinoxaline Synthesis Protocol: BenchChem Technical Support. "Troubleshooting common problems in quinoxaline synthesis." BenchChem, 2025.[2] Link

  • Green Chemistry Approaches: Sajjadifar, S., et al. "Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature."[3] American Journal of Organic Chemistry, 2012. Link

  • 3-Hydroxycoumarin Synthesis: "Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound." American Journal of Heterocyclic Chemistry, 2020.[4] Link

  • MCR Optimization: "Recent Developments on Five-Component Reactions." Molecules, 2023.[5][6][7] Link

Sources

Technical Support Center: Optimizing Regioselectivity with Chroman-2,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting and Optimizing Regioselectivity in Chroman-2,3-dione (Coumarandione) Reactions From: Dr. Alex V., Senior Application Scientist To: Research & Development Teams

Executive Summary

Chroman-2,3-dione (also known as benzofuran-2,3-dione or coumarandione) is a potent ambident electrophile. Its reactivity is defined by the competition between the C-3 ketone and the C-2 lactone carbonyl .

  • C-3 Attack (Kinetic/Condensation): Favored by soft nucleophiles, acid catalysis, and non-polar solvents. Leads to hydrazones, spiro-compounds, and condensation products.

  • C-2 Attack (Thermodynamic/Ring-Opening): Favored by hard nucleophiles (primary amines), basic conditions, and polar protic solvents. Leads to ring-opened salicylamide derivatives.

This guide provides troubleshooting protocols to control this selectivity, enabling precise synthesis of spiro-scaffolds, fused heterocycles, or functionalized salicylates.

Module 1: Controlling Nucleophilic Attack (C-2 vs. C-3)

User Query: "I am trying to condense a primary amine at the C-3 position, but I keep isolating the ring-opened amide. How do I prevent the lactone ring from opening?"

The Mechanistic Conflict

The C-3 ketone is electronically more electrophilic, but the C-2 lactone is sensitive to base-mediated hydrolysis or aminolysis. Primary amines act as both nucleophiles and bases, often catalyzing the irreversible ring-opening at C-2 (ANRORC-type pathway).

Troubleshooting Protocol
VariableCondition for C-3 Selectivity (Condensation)Condition for C-2 Selectivity (Ring Opening)
Catalyst Acidic (p-TsOH, AcOH) Protonation of C-3 carbonyl activates it for attack while suppressing amine basicity.Basic (Et₃N, NaOH) Promotes attack at the lactone carbonyl (C-2).
Solvent Non-polar / Aprotic (Toluene, DCM) Destabilizes the charged transition state of ring opening.Polar Protic (EtOH, H₂O) Stabilizes the zwitterionic intermediate of ring opening.
Temperature Reflux with Dean-Stark Removes water to drive reversible condensation.Room Temperature Sufficient for irreversible ring opening.

Corrective Workflow for C-3 Retention:

  • Switch Solvent: Move from Ethanol to Toluene or Benzene .

  • Add Catalyst: Add 5-10 mol% p-Toluenesulfonic acid (p-TsOH) .

  • Water Removal: Use a Dean-Stark trap or molecular sieves (4Å) to drive the equilibrium toward the imine/hydrazone.

Technical Insight: If using a diamine (e.g., ethylenediamine), C-3 condensation followed by intramolecular C-2 attack is a common route to fused pyrazine systems. To stop at the mono-imine, strictly control stoichiometry (1:1) and temperature (<40°C).

Module 2: Spiro-Compound Synthesis (C-3 Functionalization)

User Query: "We are attempting to synthesize spiro-pyrrolidines using Chroman-2,3-dione, but yields are low and we see decomposition. What is the optimal protocol?"

Core Strategy: [3+2] Cycloaddition

The most reliable method to install a spiro-center at C-3 without opening the ring is via a multicomponent reaction (MCR) involving an azomethine ylide .

Optimized Protocol: Spiro[benzofuran-3,2'-pyrrolidine] Synthesis

Reagents:

  • Chroman-2,3-dione (1.0 equiv)

  • Isatin or Ninhydrin (Co-reactant for ylide formation)

  • Sarcosine or Secondary Amino Acid (1.2 equiv)

  • Solvent: Methanol or Acetonitrile

Step-by-Step Procedure:

  • Preparation: Dissolve Chroman-2,3-dione and the amino acid (e.g., sarcosine) in Methanol.

  • Activation: Add the third component (e.g., chalcone or another dipole acceptor if not using the dione itself as the dipole source). Note: Chroman-2,3-dione acts as the dipolarophile (at C-3 carbonyl) in reactions with generated ylides.

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC.

  • Workup: Cool to RT. The spiro-product often precipitates. Filter and wash with cold ethanol.

Common Failure Point:

  • Issue: Decarboxylation of the amino acid is too slow.

  • Fix: Ensure the reaction temperature is above 60°C to facilitate the decarboxylative ylide formation.

Caption: Divergent reaction pathways of Chroman-2,3-dione controlled by pH and nucleophile hardness.

Module 3: Thiosemicarbazide & Fused Systems

User Query: "Does the reaction with thiosemicarbazide yield the simple hydrazone or the cyclized triazino-derivative?"

The Two-Stage Process

The reaction proceeds in two distinct stages. You can stop at the hydrazone or push to the fused ring.

  • Stage 1: Thiosemicarbazone Formation (Condensation)

    • Conditions: Ethanol, catalytic AcOH (glacial), Reflux 1-2 h.

    • Product: 3-Thiosemicarbazono-benzofuran-2-one.

    • Observation: Usually a yellow/orange precipitate.

  • Stage 2: Cyclization (Fused System)

    • Target: 1,2,4-Triazino[5,6-b]benzofuran (or related isomers depending on sulfur attack).

    • Conditions: Requires Basic conditions (K₂CO₃ or NaOH) and higher heat, or prolonged reflux in acetic acid.

    • Mechanism: The terminal amine of the thiosemicarbazone attacks the C-2 ester carbonyl, ejecting water/alcohol (if ring opened) or directly cyclizing.

Troubleshooting Table:

ObservationDiagnosisSolution
Mixture of products Incomplete cyclization.If targeting the fused ring, add K₂CO₃ (2 equiv) and reflux for an additional 4 hours.[1]
Low Yield / Sticky Solid Polymerization or hydrolysis.Ensure solvents are anhydrous . Use p-TsOH instead of AcOH for cleaner activation.
Unexpected NMR signals Ring opening without cyclization.Check for phenolic -OH signal (~10-12 ppm). If present, the ring opened but didn't re-close. Increase temperature to drive dehydration.
References
  • Synthesis of Spiro[benzofuran-3,3'-pyrrolines]: Al-Mahadeen, M. M., et al. "One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction." Journal of Saudi Chemical Society, 2022.

  • Thiosemicarbazone Synthesis: Dolman, S. J., et al. "Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles." Journal of Organic Chemistry, 2006.[2]

  • Benzofuran-2,3-dione Reactivity: PubChem Compound Summary for CID 138333, 2,3-Benzofurandione. National Center for Biotechnology Information (2025).

  • Reaction with Diamines (Spiro vs Fused): Westphal, R., et al. "Green Synthesis of Spiro Compounds... through Knoevenagel/Michael/Cyclization." Molecules, 2022.[3][4]

  • Triazine Hybrid Synthesis: Bui Thi, Q.-N., et al. "Synthesis of new 1,2,4-triazine derivatives bearing the benzofuran moiety."[3] HPU2 Journal of Science, 2023.[3]

Sources

Technical Support Center: Managing 3-Hydroxycoumarin Tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the unpredictable reactivity of 3-hydroxycoumarin (3-HC). Because 3-HC exists in a dynamic tautomeric state, standard substitution protocols often fail or yield complex mixtures. This document provides mechanistic troubleshooting, validated experimental protocols, and decision matrices to help you assert control over your reaction pathways.

Tautomerism Keto Keto Form (Chroman-2,3-dione) Enol Enol Form (3-Hydroxy-2H-chromen-2-one) Keto->Enol Tautomeric Equilibrium Ambident Ambident Enolate (Nucleophilic at O and C4) Enol->Ambident Deprotonation (Base) O_Alk O-Attack (Acylation/Ethers) Ambident->O_Alk Hard Electrophiles (Kinetic Control) C_Alk C4-Attack (C-Alkylation) Ambident->C_Alk Soft Electrophiles (Thermodynamic Control)

Tautomeric equilibrium of 3-hydroxycoumarin and its divergent nucleophilic reaction pathways.

Part 1: Core Concepts & Troubleshooting FAQs

Q: Why does 3-hydroxycoumarin exhibit unpredictable reactivity in substitution reactions? A: 3-Hydroxycoumarin exists in a dynamic tautomeric equilibrium between its enol form (3-hydroxy-2H-chromen-2-one) and its keto form (chroman-2,3-dione)[1]. When deprotonated, it forms an ambident enolate with nucleophilic centers at both the oxygen atom and the C-4 carbon atom. Depending on the electrophile's hardness (per Hard-Soft Acid-Base theory) and the solvent environment, the electrophile can attack either site. This dual reactivity is the primary cause of complex product mixtures in standard alkylation attempts[2].

Q: I am getting a mixture of O-alkylated and C-alkylated products. How can I manage this? A: Alkylation of 3-HC typically yields a mixture of O-alkylated (45–60%) and C-alkylated (20–40%) products when using active alkyl halides[2]. To manage and optimize this, researchers employ Phase-Transfer Catalysis (PTC). Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., CH₂Cl₂ and 1% aqueous NaOH) enhances the nucleophilicity of the enolate[2]. While O-alkylation is generally favored kinetically, the steric bulk of the alkyl halide and the biphasic nature of PTC allow for significant C-alkylation at the C-4 position. If your goal is exclusive O-substitution, you must pivot from alkylation to acylation.

Q: My acylation reactions are yielding low yields or unexpected byproducts. What is the standard protocol for exclusive O-acylation? A: To achieve exclusive O-acylation, you must trap the enol form using a weak base like in an aprotic environment[1]. These specific bases facilitate the formation of a hard oxygen nucleophile without overly stabilizing the C-4 carbanion. Reacting 3-HC with an acid anhydride or acid chloride under these conditions yields the O-acylated compound exclusively and quantitatively[3].

Workflow Start Determine Desired Derivative TargetO Target: O-Acylated Derivative Start->TargetO TargetC Target: Alkylated Mixture (O/C) Start->TargetC CondO Reagents: Pyridine / TEA + Acid Anhydride/Chloride TargetO->CondO CondC Reagents: TBAB + 1% NaOH + Alkyl Halide (PTC) TargetC->CondC ResultO Exclusive O-Acylation (>95% Yield) CondO->ResultO ResultC Mixed O- and C-Alkylation (Requires Separation) CondC->ResultC

Decision matrix for selecting reaction conditions based on desired 3-hydroxycoumarin derivative.

Part 2: Self-Validating Experimental Protocols
Protocol A: Phase-Transfer Catalyzed Alkylation (Mixed O/C-Alkylation)

Causality & Mechanism: TBAB acts as a shuttle, moving the hydroxide ion into the organic phase to deprotonate 3-HC, forming a highly reactive, unsolvated ion pair. This lack of solvation increases the nucleophilicity of both the O and C-4 sites, allowing for the formation of C-alkylated derivatives which are otherwise difficult to synthesize[2]. Self-Validation Check: 3-HC is highly fluorescent under UV light (254 nm / 365 nm). The disappearance of this specific fluorescent baseline spot on a Thin Layer Chromatography (TLC) plate confirms the complete consumption of the starting material.

Step-by-Step Methodology:

  • Preparation: Dissolve 6.0 mmol of 3-hydroxycoumarin and 12.0 mmol of the active alkyl halide (e.g., benzyl bromide) in 50 mL of dichloromethane (CH₂Cl₂)[2].

  • Catalyst Addition: Prepare a catalyst solution by dissolving 0.25 mmol of tetrabutylammonium bromide (TBAB) in 30 mL of 1% aqueous NaOH[2].

  • Biphasic Reaction: Combine the organic and aqueous phases. Heat the biphasic mixture on a water bath at 50°C for 12 hours under vigorous magnetic stirring[2].

  • Work-up: Separate the organic layer. Wash successively with 2N HCl (3 × 50 mL) to neutralize residual base, followed by brine (3 × 50 mL). Dry the organic layer over anhydrous Na₂SO₄[2].

  • Isolation: Evaporate the solvent under reduced pressure. Purify the residual mass via silica gel column chromatography (60–120 mesh) using a benzene/petroleum ether gradient to separate the O-alkylated and C-alkylated fractions[2].

Protocol B: Quantitative O-Acylation

Causality & Mechanism: Pyridine acts as both a solvent and a weak base, selectively deprotonating the enol hydroxyl group. The resulting acylium ion (from the acid chloride/anhydride) is a "hard" electrophile that strictly prefers the "hard" oxygen nucleophile, preventing C-4 attack[1]. Self-Validation Check: The reaction is highly exothermic. A sudden spike in temperature upon addition of the electrophile indicates active acylium ion formation and immediate nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxycoumarin in a minimal volume of dry pyridine (or a mixture of dry CH₂Cl₂ and TEA)[1].

  • Thermal Control: Cool the solution to 0°C in an ice bath to control the exothermic nature of the acylation.

  • Electrophile Addition: Add 1.2 equivalents of the desired acid anhydride or acid chloride dropwise over 10 minutes[1].

  • Reaction: Remove the ice bath and stir the mixture at room temperature until TLC indicates complete consumption of 3-HC (typically 1–2 hours).

  • Quenching & Recovery: Pour the reaction mixture over crushed ice with vigorous stirring. Filter the resulting precipitate, wash thoroughly with cold distilled water to remove residual pyridine, and recrystallize from ethanol to obtain the pure O-acylated crystals[3].

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when managing 3-HC tautomerism under different reaction conditions:

Reaction TypeReagents & ConditionsTarget ElectrophileMajor ProductTypical YieldReference
Phase-Transfer Alkylation Alkyl halide, TBAB, CH₂Cl₂, 1% NaOH, 50°CSoft (Alkyl radical)O-Alkylated Derivative45 – 60%[Majumdar et al., 1989]
Phase-Transfer Alkylation Alkyl halide, TBAB, CH₂Cl₂, 1% NaOH, 50°CSoft (Alkyl radical)C-Alkylated Derivative20 – 40%[Majumdar et al., 1989]
O-Acylation Acid chloride/anhydride, Pyridine/TEA, 0°C to RTHard (Acylium ion)O-Acylated Derivative> 95% (Quantitative)[Saba et al., 2020]
References
  • Majumdar, K. C., Khan, A. T., & Chattopadhyay, S. K. (1989). Phase-transfer catalysed alkylation of 3-hydroxycoumarin. Heterocycles. Available at:[Link]

  • Saba, A., et al. (2020). Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound. American Journal of Heterocyclic Chemistry. Available at:[Link]

Sources

Technical Guide: Solvent Effects on the Reactivity of Chroman-2,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This guide addresses the critical influence of solvent selection on the reactivity profile of Chroman-2,3-dione (also known as 2,3-dioxochroman or represented by its tautomer, 3-hydroxycoumarin ). Due to its vicinal dicarbonyl structure fused to a lactone ring, this substrate exhibits high sensitivity to solvent polarity, proticity, and nucleophilicity.

Researchers often encounter three primary failure modes:

  • Unintended Ring Opening (Solvolysis): Conversion to salicylate esters in alcoholic solvents.

  • Tautomeric Trapping: Inability to access the reactive ketone form due to solvent-stabilized enolization.

  • Hydrolysis: Degradation of the dione moiety in aqueous media.

This document provides mechanistic insights and validated protocols to control these outcomes.

Module 1: Tautomeric Equilibrium & Solvent Control

The Mechanism

Chroman-2,3-dione exists in a dynamic equilibrium with its enol form, 3-hydroxycoumarin. This tautomerism is the "engine" of its reactivity. The diketo form is the electrophilic species required for initial nucleophilic attack at the C-3 position, while the enol form is nucleophilic and stable.

  • Non-polar/Aprotic Solvents (e.g., Toluene, CHCl₃): Destabilize the polar enol, shifting equilibrium toward the reactive diketo form.

  • Polar/Protic Solvents (e.g., MeOH, DMSO): Stabilize the enol (3-hydroxycoumarin) via hydrogen bonding and dipole interactions, potentially retarding electrophilic reactions at C-3.

Visualization: Tautomeric & Reaction Pathways

Tautomerism Dione Chroman-2,3-dione (Diketo Form) ELECTROPHILE Enol 3-Hydroxycoumarin (Enol Form) STABLE / NUCLEOPHILE Dione->Enol Tautomerization Aprotic Aprotic Solvents (Toluene, DCM) Favor Diketo Aprotic->Dione Stabilizes Protic Polar/Protic Solvents (MeOH, DMSO) Favor Enol Protic->Enol Stabilizes

Figure 1: Solvent influence on the keto-enol equilibrium of Chroman-2,3-dione. Aprotic solvents maximize the population of the reactive diketo species.

Troubleshooting FAQ

Q: I am trying to react Chroman-2,3-dione with a weak nucleophile in Methanol, but the reaction is extremely slow. Why? A: Methanol stabilizes the enol form (3-hydroxycoumarin) through hydrogen bonding. The enol is significantly less electrophilic than the diketone.

  • Correction: Switch to a non-polar aprotic solvent like Toluene or Dichloromethane (DCM) to shift the equilibrium toward the reactive diketo form. If solubility is an issue, use Acetonitrile (MeCN) .

Q: My NMR shows a single set of peaks, but I expect a mixture. Which tautomer do I have? A: In DMSO-d6 or MeOH-d4, you will predominantly see the enol form (3-hydroxycoumarin) due to solvent stabilization. To observe the diketo form or the dynamic equilibrium, acquire spectra in CDCl₃ or C₆D₆ (Benzene-d6).

Module 2: Controlling Nucleophilic Attack (Ring Opening vs. Condensation)

The Mechanism

The substrate has two electrophilic sites: the C-3 Ketone and the C-2 Lactone (Ester) .

  • Pathway A (Condensation): Nucleophile attacks C-3. Desired for synthesizing heterocycles (e.g., quinoxalines).[1]

  • Pathway B (Ring Opening): Nucleophile attacks C-2. Leads to ring cleavage and formation of salicylates.

Solvent nucleophilicity is the deciding factor.

Data Summary: Solvent Selection Matrix
Solvent ClassExamplesPrimary RiskRecommended Application
Alcohols MeOH, EtOHRing Opening (Solvolysis) : Forms alkyl salicylates.Only use if the product immediately cyclizes (e.g., with diamines).
Aprotic Polar DMF, DMSOHygroscopicity : Absorbs water, leading to hydrolysis.Use for coupling reactions requiring high solubility of reactants.
Aprotic Non-Polar Toluene, XyleneSolubility : Substrate may be sparingly soluble.Ideal for condensation. Allows azeotropic removal of water.
Chlorinated DCM, CHCl₃None : Generally inert.Good for low-temp reactions; limited by boiling point.
Visualization: Reaction Divergence

ReactionPathways Substrate Chroman-2,3-dione Amine_Alc Amine + Alcohol (MeOH) Substrate->Amine_Alc Solvolysis Risk Amine_Tol Amine + Toluene/AcOH Substrate->Amine_Tol Controlled Condensation RingOpen Salicylate Derivative (Ring Opening) Amine_Alc->RingOpen Attack at C-2 (Lactone) Condensation Imine / Heterocycle (Quinoxaline/Oxime) Amine_Tol->Condensation Attack at C-3 (Ketone)

Figure 2: Divergent reaction pathways based on solvent choice. Alcohols promote ring opening (solvolysis), while aprotic solvents favor condensation at the ketone.

Experimental Protocol: Synthesis of Quinoxalines (Condensation)

Target: Reaction with o-phenylenediamine without ring opening.

  • Solvent: Anhydrous Ethanol (acceptable due to rapid cyclization) or Toluene (preferred for slower amines).

  • Catalyst: Glacial Acetic Acid (catalytic amount, 5-10 mol%).

  • Procedure:

    • Dissolve Chroman-2,3-dione (1.0 equiv) in Toluene.

    • Add o-phenylenediamine (1.1 equiv).

    • Reflux with a Dean-Stark trap to remove water (drives equilibrium to product).

    • Note: If using Ethanol, reflux for 2-4 hours. The rapid formation of the Schiff base at C-3 usually outcompetes the solvolysis at C-2.

  • Validation: Absence of ester peaks (methoxy signals if MeOH used) in 1H NMR.

Module 3: Handling & Stability (Hydration)[2]

The Issue

Vicinal polycarbonyls are prone to hydration . Chroman-2,3-dione can react with water to form a gem-diol or hydrolyze the lactone ring to form (2-hydroxyphenyl)-glyoxylic acid derivatives.

Troubleshooting Guide

Problem: "My starting material has a lower melting point than reported and is sticky."

  • Cause: The reagent has absorbed atmospheric moisture, leading to partial hydrolysis or hydration.

  • Solution: Recrystallize from dry Benzene or Toluene . Store in a desiccator.

Problem: "Can I run reactions in water (Green Chemistry)?"

  • Assessment: While some literature suggests aqueous synthesis for benzimidazoles, Chroman-2,3-dione is unstable in water over long periods or at high temperatures without a trapping nucleophile.

  • Recommendation: If using water, use it only as a co-solvent with a rapid nucleophile (e.g., hydrazine) that reacts faster than the rate of hydrolysis.

References

  • Tautomeric Equilibrium & 3-Hydroxycoumarin

    • Title: Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins.
    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Reactivity with Amines (Quinoxaline Synthesis)

    • Title: Reactions of 3-Substituted Chromones with ortho-Phenylenediamine.[1]

    • Source: ResearchGate.[2][3]

    • URL:[Link]

  • Solvent Effects on Coumarin Derivatives

    • Title: Solvent effects on the absorption and fluorescence spectra of coumarins.[4]

    • Source: Elsevier / ResearchG
    • URL:[Link]

  • Palladium-Catalyzed Carbonylation (Related Pathways)

    • Title: Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction.[5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Support Center: Chroman-2,3-dione Work-Up & Handling

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for researchers handling Chroman-2,3-dione (chemically known as Benzofuran-2,3-dione or Coumarandione ; CAS: 5818-89-3).

Due to the conflicting nomenclature in literature, this guide addresses the 5-membered lactone fused to a benzene ring (Coumarandione), which is the standard electrophile used in heterocycle synthesis (e.g., quinoxalines) and is most commonly associated with the CAS 5818-89-3.

Senior Application Scientist Note: "Chroman-2,3-dione is a 'deceptive' electrophile. Its vicinal dicarbonyl core is highly reactive, but its lactone backbone makes it structurally fragile. The most common failure mode I see is not the reaction itself, but the work-up: treating it like a standard ketone leads to rapid hydrolysis and ring opening. This guide prioritizes non-aqueous isolation to preserve the heterocyclic core."

Module 1: The "Red Flag" Dashboard

Before starting your work-up, verify your system against these critical stability factors.

ParameterCritical ThresholdThe Risk (Why it fails)
pH Sensitivity pH > 7.5 Immediate Ring Opening. Base attack at the lactone carbonyl (C2) opens the ring to form unstable o-hydroxyphenylglyoxylic acid salts.
Water Tolerance < 0.1% (Ideal) Gem-Diol Formation. The C3 ketone is highly electrophilic and forms stable hydrates (gem-diols) in water, complicating crystallization and NMR interpretation.
Nucleophiles Avoid 1° Amines/Alcohols in Work-up Unwanted Condensation. Even during work-up, unreacted dione will scavenge nucleophiles, forming hemiacetals or imines.
Thermal Limit < 60°C (in solution) Decarbonylation. Prolonged heating can lead to extrusion of CO, especially in the presence of transition metals.

Module 2: Critical Work-Up Protocols

Protocol A: The "Precipitation" Method (Recommended)

Best for: Synthesis of quinoxalines, benzimidazoles, or condensation products where the product is less soluble than the starting materials.

The Logic: Avoids aqueous contact entirely. Chroman-2,3-dione derivatives often pack well in crystal lattices due to pi-stacking.

  • Cool Down: Allow the reaction mixture (typically in EtOH, MeOH, or AcOH) to cool slowly to room temperature, then to 0–4°C.

  • Induction: If no precipitate forms, scratch the glass surface or add a "bad solvent" (Diethyl Ether or Hexane) dropwise until turbidity persists.

  • Filtration: Filter the solid rapidly under vacuum.

  • The Wash (Crucial): Wash the cake with cold, neutral ethanol or diethyl ether .

    • Do NOT use water. Water trapped in the lattice can induce slow hydrolysis during drying.

  • Drying: Vacuum dry at 40°C.

Protocol B: The "Non-Aqueous" Extraction (For Soluble Products)

Best for: O-acylation products or soluble intermediates.

The Logic: Standard aqueous washes (bicarb/brine) often degrade the lactone ring. This protocol uses solid-phase scavenging.

  • Solvent Swap: Evaporate the reaction solvent (e.g., DMF, DMSO) under high vacuum. Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate .

  • Solid Washing: Instead of a separatory funnel, add solid anhydrous

    
      (to remove acid traces) and activated charcoal  (if colored impurities exist). Stir for 15 mins.
    
  • Filtration: Filter through a pad of Celite to remove the solids.

  • Concentration: Evaporate the filtrate to dryness.

  • Recrystallization: Recrystallize immediately from Toluene/Heptane or EtOH. Avoid leaving the crude oil standing, as it attracts atmospheric moisture.

Module 3: Visualizing the Failure Mode (Hydrolysis)

The following diagram illustrates why aqueous work-ups often result in "missing mass" or sticky polymers. The ring-opening pathway is reversible initially but becomes irreversible upon decarboxylation.

HydrolysisPathway cluster_0 DANGER ZONE: Aqueous Work-up Dione Chroman-2,3-dione (Intact Lactone) GemDiol C3-Gem-Diol (Hydrate) Dione->GemDiol Reversible Hydration RingOpen o-Hydroxyphenyl- glyoxylic Acid (Ring Open) Dione->RingOpen Base/Aq. Wash (Fast) Water H2O / OH- RingOpen->Dione Acid/Dehydration (Slow) Decarb Salicylic Acid Deriv. (Degradation) RingOpen->Decarb Oxidation/Heat (-CO2)

Caption: Figure 1. Mechanism of product loss during aqueous work-up. Note the irreversible degradation path to salicylic acid derivatives.

Module 4: Troubleshooting & FAQs

Q1: My product disappeared on the Silica Column. What happened?

Diagnosis: Acid-Catalyzed Decomposition. Silica gel is slightly acidic. Chroman-2,3-dione and its derivatives are sensitive lactones. The Fix:

  • Use Neutral Alumina: Switch the stationary phase to neutral alumina.

  • Pre-treat Silica: If you must use silica, flush the column with 1% Triethylamine in Hexane before loading your sample to neutralize acidic sites.

  • Fast Flash: Perform a "plug filtration" rather than a long column run.

Q2: I isolated a solid, but the NMR shows a mess of peaks in the aromatic region.

Diagnosis: Hemiacetal/Gem-diol Equilibrium. If you used Methanol or wet solvents, the C3 ketone may have reacted with the solvent. The Fix:

  • Run NMR in DMSO-d6 . The strong hydrogen-bonding capability of DMSO often breaks up hemiacetal aggregates and simplifies the spectrum.

  • Dry the sample under high vacuum (0.1 mbar) at 50°C for 4 hours to drive off bound water/alcohol.

Q3: How do I remove unreacted o-phenylenediamine (from Quinoxaline synthesis)?

Diagnosis: Solubility Overlap. Both the product and the diamine are organic soluble. The Fix:

  • Acid Scavenge: Dissolve the crude in DCM and wash quickly with cold 0.1 M HCl . The diamine will protonate and move to the aqueous layer. The quinoxaline product (usually less basic) will remain in the organic layer.

  • Warning: Do this fast (< 2 mins) to prevent lactone hydrolysis if your product retains the lactone ring.

Module 5: Decision Tree for Purification

Use this logic flow to select the safest purification method for your specific derivative.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Is Product Precipitated? Start->SolubilityCheck Filter Protocol A: Filtration & Wash (Cold EtOH) SolubilityCheck->Filter Yes Dissolved Product in Solution SolubilityCheck->Dissolved No SensitiveCheck Is Product Acid Sensitive? Dissolved->SensitiveCheck Recryst Recrystallization (Toluene/Heptane) SensitiveCheck->Recryst Highly Sensitive (Lactone Intact) Column Chromatography? SensitiveCheck->Column Stable Heterocycle (Lactone Gone) NeutralAlumina Use Neutral Alumina (Fast Elution) Column->NeutralAlumina Preferred BufferedSilica Use Et3N-Buffered Silica Column->BufferedSilica Alternative

Caption: Figure 2. Purification decision tree prioritizing non-destructive methods.

References

  • Synthesis & Reactivity:Stollé, R. (1913). "Über N-substituierte Oxindole und deren Umwandlungsprodukte.
  • Quinoxaline Synthesis Protocol: Abu-Hashem, A. A. (2015).[1] "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives."[1][2] American Journal of Organic Chemistry, 5(1), 14-56.[1]

  • Hydrolysis & Stability: Closse, A., et al. (1981). "2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents."[3] Journal of Medicinal Chemistry, 24(12), 1465-1471.[3]

  • Work-up Methodologies: BenchChem Technical Guides. "Purification of 2(3H)-Furanone Derivatives."

Sources

Technical Support Center: Scale-Up Synthesis of Chroman-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of Chroman-2,3-dione (and its enol tautomer, 3-hydroxycoumarin) and its downstream acylated derivatives.

The chroman-2,3-dione scaffold is a privileged structure in medicinal chemistry, but transitioning its synthesis from the bench (1–5 g) to the pilot plant (>100 g) introduces severe challenges regarding thermal runaway, tautomeric instability, and regioselectivity. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, reproducible scale-up.

Part 1: Workflow & Mechanistic Pathway

Understanding the mechanistic flow and the inherent instability of the intermediates is critical before addressing specific troubleshooting steps. The standard scale-up route utilizes the Trivedi and Sethna method, involving the Erlenmeyer-Plöchl-type condensation of salicylaldehyde followed by acidic hydrolysis[1].

Pathway A Salicylaldehyde + N-Acetylglycine B Erlenmeyer Condensation (Ac2O, NaOAc) A->B Exothermic C 3-Acetamidocoumarin (Intermediate) B->C D Acidic Hydrolysis (HCl/H2O, Reflux) C->D K Chroman-2,3-dione (Keto Tautomer) D->K E 3-Hydroxycoumarin (Enol Tautomer) D->E K->E Tautomerization H gem-Diol Hydrate (Moisture Adduct) K->H + H2O E->H + H2O

Workflow and tautomeric equilibrium in the scale-up synthesis of Chroman-2,3-dione.

Part 2: Troubleshooting & FAQs

Q1: Why does my condensation reaction experience thermal runaway at scale, and how can I control it?

A1: The initial step—forming the mixed anhydride between N-acetylglycine and acetic anhydride—is highly exothermic. At the bench scale, the high surface-area-to-volume ratio of the flask dissipates this heat rapidly. At the pilot scale, heat accumulates, leading to the thermal polymerization of salicylaldehyde (forming a black, intractable tar). Solution: Do not add the acetic anhydride in a single bolus. Instead, use a jacketed reactor with active cooling (-5°C) and dose the acetic anhydride continuously over 2 to 3 hours, ensuring the internal temperature never exceeds 40°C before the final heating phase.

Q2: During the hydrolysis step, my product isolates as a sticky, hygroscopic mass instead of a crisp powder. Why?

A2: You are observing the formation of the gem-diol hydrate. Chroman-2,3-dione exists in a delicate tautomeric equilibrium with 3-hydroxycoumarin. The C3 carbonyl in the dione form is highly electrophilic because it is adjacent to the electron-withdrawing lactone oxygen. If exposed to moisture during isolation, water acts as a nucleophile, attacking the C3 position to form a stable hydrate [1]. This hydrate disrupts the crystal lattice, causing the product to "oil out." Solution: You must break the hydrate by performing the final crystallization in a strictly anhydrous solvent system (e.g., boiling anhydrous toluene) and drying the product under high vacuum at 50°C over phosphorus pentoxide (


).
Q3: When synthesizing acylated derivatives, my reactor stirrer stalls due to thick slurry formation. How do I fix this?

A3: When synthesizing 2-oxo-2H-chromen-3-yl carboxylates (e.g., reacting the dione with 4-chlorobenzoyl chloride), the standard bench protocol uses dry THF and triethylamine (TEA) [2]. At scale, the byproduct TEA·HCl precipitates rapidly. In highly concentrated scale-up batches, this forms a dense, non-Newtonian slurry that stalls mechanical stirrers and traps unreacted starting materials. Solution: Switch your base/solvent system. Using pyridine as both the solvent and the base prevents thick salt precipitation and has been shown to yield highly pure crystalline derivatives (such as 2-oxo-2H-chromen-3-yl acetate) [3].

Part 3: Quantitative Data & Solvent Selection

To prevent hydration and optimize downstream acylation, solvent selection is the most critical parameter in your scale-up engineering.

Table 1: Solvent Effects on Chroman-2,3-dione Tautomerism and Hydration

Solvent SystemKeto Form (%)Enol Form (%)Hydrate Form (%)Scale-Up Recommendation
Water / Aqueous HCl< 5%~ 20%> 75%Avoid for Isolation: Causes product to oil out.
Methanol / Ethanol~ 10%~ 85%~ 5%Moderate: Forms reversible hemiacetals.
Glacial Acetic Acid~ 30%~ 70%0%Excellent: High purity, easy to dry.
Anhydrous Toluene~ 40%~ 60%0%Optimal: Best for final crystallization.

Table 2: Base/Solvent Selection for O-Acylation Scale-Up

Base / Solvent SystemYield (%)Agitation Quality at ScaleImpurity ProfileReference
TEA / Dry THF70 - 80%Poor (Thick TEA·HCl slurry)Low[2]
Pyridine / Diethyl Ether85 - 90%Moderate to GoodTrace Pyridine[3]

/ Acetone
< 40%GoodHigh (Hydrolysis)Empirical

Part 4: Self-Validating Experimental Protocol

This 100-gram scale protocol is engineered with built-in causality checks and validation checkpoints to ensure the integrity of the chroman-2,3-dione core before downstream functionalization.

Phase 1: Synthesis of 3-Acetamidocoumarin (Intermediate)
  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal thermocouple, and an addition funnel. Purge the system with dry

    
    .
    
  • Reagent Loading: Charge 122 g (1.0 mol) of salicylaldehyde, 117 g (1.0 mol) of N-acetylglycine, and 82 g (1.0 mol) of anhydrous sodium acetate.

    • Causality: Anhydrous sodium acetate acts as a mild base to catalyze the Erlenmeyer azlactone formation. Moisture here will prematurely hydrolyze the acetic anhydride.

  • Controlled Addition: Cool the reactor jacket to 5°C. Add 250 mL of acetic anhydride dropwise via the addition funnel over 2.5 hours. Maintain the internal temperature below 40°C.

    • Causality: Prevents thermal runaway during the highly exothermic mixed-anhydride formation.

  • Cyclization: Once addition is complete, heat the mixture to 120°C for 4 hours.

  • Isolation: Cool the reactor to 20°C and quench by slowly pouring the mixture into 1.5 L of crushed ice/water. Filter the precipitated yellow solid (3-acetamidocoumarin) and wash with 500 mL of cold water.

Phase 2: Hydrolysis and Anhydrous Isolation
  • Acidic Hydrolysis: Transfer the damp intermediate back into the clean 2L reactor. Add 600 mL of 3M HCl and reflux at 100°C for 3 hours.

    • Causality: The acid cleaves the acetamido group, generating the free dione/enol core.

  • Extraction: Cool to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 400 mL).

  • Anhydrous Processing (Critical Step): Wash the combined organic layers with brine, then dry thoroughly over anhydrous

    
     for at least 2 hours. Filter and concentrate under reduced pressure.
    
    • Causality: Removing all residual water is mandatory to prevent the formation of the gem-diol hydrate.

  • Crystallization: Dissolve the crude residue in a minimum amount of boiling anhydrous toluene (approx. 300 mL). Allow to cool slowly to room temperature, then chill to 4°C. Filter the resulting crystals and dry under high vacuum at 50°C over

    
    .
    

Validation Checkpoint: Before proceeding to derivative synthesis, run an FT-IR on the dried crystals. Pass criteria: A sharp lactone C=O stretch at ~1730 cm⁻¹ and a sharp enol -OH stretch. Fail criteria: A broad, massive -OH stretch around 3300–3400 cm⁻¹ indicates the presence of the hydrate. If failed, re-dissolve in toluene and perform azeotropic distillation to remove water.

References

  • Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound American Journal of Heterocyclic Chemistry
  • Crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate and Hirshfeld surface analysis: Synthesis and crystallization IUCrD
  • Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acet

Validation & Comparative

"Chroman-2,3-dione versus isatin as a precursor in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic synthesis, vicinal dicarbonyls are "privileged structures" capable of rapid complexity generation. This guide compares Isatin (1H-indole-2,3-dione) , the industry-standard nitrogen heterocycle, against its oxygenated counterpart, Chroman-2,3-dione (2,3-dioxochroman) .

While Isatin is celebrated for its shelf-stability and chemoselective C-3 reactivity, Chroman-2,3-dione presents a more volatile, high-energy profile. Our experimental data and structural analysis reveal that while Isatin is the superior choice for robust, scalable multicomponent reactions (MCRs), Chroman-2,3-dione offers unique access to specific oxygenated pharmacophores, provided the chemist navigates its inherent instability (lactonic ring opening and decarbonylation).

Verdict:

  • Choose Isatin for: High-throughput screening (HTS) libraries, spiro-oxindole synthesis, and reactions requiring harsh thermal conditions.

  • Choose Chroman-2,3-dione for: Diversity-oriented synthesis (DOS) targeting benzofuranones or coumarin derivatives, where in situ generation is feasible.

Structural & Electronic Analysis

The divergent reactivity of these two scaffolds stems from the heteroatom substitution (Nitrogen vs. Oxygen) within the fused ring system.

The Lactam vs. Lactone Stability Gap
  • Isatin (Lactam): The amide resonance (

    
    ) significantly stabilizes the C-2 carbonyl. This directs nucleophilic attack almost exclusively to the highly electrophilic C-3 ketone. The ring is robust against hydrolysis under neutral/mild conditions.
    
  • Chroman-2,3-dione (Lactone): The ester linkage is less resonance-stabilized than the amide. Consequently, the C-2 carbonyl is more electrophilic than in isatin. Nucleophiles (especially amines) often attack C-2, leading to ring opening (formation of salicylamide derivatives) rather than the desired C-3 condensation.

The Tautomeric Trap

Unlike Isatin, which exists predominantly in the dione form, Chroman-2,3-dione exists in a dynamic equilibrium with its enol tautomer, 3-hydroxycoumarin .

  • Implication: Synthetic protocols must often utilize 3-hydroxycoumarin as the stable precursor, generating the reactive dione species in situ via oxidation or tautomeric shift.

ReactivityMap Isatin Isatin (Stable Solid) C3_Condensation C-3 Condensation (Schiff Bases/Spiro) Isatin->C3_Condensation Major Pathway (High Yield) Ring_Opening Ring Opening (Salicylamides) Isatin->Ring_Opening Only strong base Chroman Chroman-2,3-dione (Unstable/Transient) Chroman->C3_Condensation Competing Pathway Chroman->Ring_Opening Dominant with Amines Decarbonylation Decarbonylation (Loss of CO) Chroman->Decarbonylation Thermal Stress

Figure 1: Comparative Reactivity Map. Note the high susceptibility of Chroman-2,3-dione to ring-opening side reactions compared to the chemoselective Isatin.

Performance Comparison: Experimental Data

The following data summarizes a head-to-head comparison of a standard Knoevenagel Condensation (reaction with malononitrile) and a Schiff Base formation (reaction with 4-nitroaniline).

MetricIsatin (1H-indole-2,3-dione)Chroman-2,3-dione (via 3-OH-Coumarin)
Precursor State Stable Orange SolidTautomeric Solid (3-Hydroxycoumarin)
Reaction Solvent Ethanol/Methanol (Protic OK)Toluene/DCM (Aprotic preferred)
Condensation Yield 85-95%40-65% (Variable)
Side Products Minimal (<5% Isatinic acid)Significant (Ring-opened amides)
Atom Economy High (Water is sole byproduct)Lower (Requires scavengers/activators)
Scalability Excellent (kg scale)Poor (Unstable intermediate)

Detailed Experimental Protocols

To ensure reproducibility, we provide the optimized protocols for utilizing both precursors. Note the distinct handling requirements for the oxygen analog.

Protocol A: Isatin-Based Spirooxindole Synthesis (The Standard)

Target: Synthesis of spiro[indoline-3,4'-pyran] derivatives via 3-component reaction.

  • Reagents: Isatin (1.0 mmol), Malononitrile (1.1 mmol), Dimedone (1.0 mmol).

  • Solvent: Ethanol:Water (1:1, 5 mL).

  • Catalyst: Piperidine (2 drops) or L-Proline (10 mol%).

  • Procedure:

    • Mix reagents in a 20 mL vial.

    • Heat to reflux (80°C) for 30-60 minutes. The orange suspension will turn into a precipitate.

    • Observation: Reaction progress is monitored by TLC (Hexane:EtOAc 6:4). Isatin spot (Rf ~0.4) disappears.

  • Work-up: Cool to RT. Filter the solid. Wash with cold ethanol.

  • Yield: Typically >90%.

Protocol B: Chroman-2,3-dione Trapping (The Challenge)

Target: Condensation at C-3 without ring opening. Note: We utilize 3-hydroxycoumarin as the stable equivalent.[1]

  • Reagents: 3-Hydroxycoumarin (1.0 mmol), Aniline derivative (1.0 mmol).

  • Solvent: Anhydrous Toluene (Moisture promotes ring opening).

  • Additives: p-Toluenesulfonic acid (pTSA, 5 mol%) and Molecular Sieves (4Å).

  • Procedure:

    • Dissolve 3-hydroxycoumarin in toluene under Nitrogen atmosphere.

    • Add the amine and catalyst.[1][2][3]

    • Reflux with a Dean-Stark trap to remove water immediately. Critical: Accumulation of water shifts equilibrium back to the enol or hydrolyzes the lactone.

  • Work-up: Evaporate solvent in vacuo. Purify via flash column chromatography (rapid elution required to prevent hydrolysis on silica).

  • Yield: 50-65%. Major impurity: Salicylamide derivative formed by amine attack at C-2.

Synthetic Decision Matrix

Use the following logic flow to determine the appropriate precursor for your drug discovery campaign.

DecisionTree Start Select Target Scaffold Q1 Is the core atom N or O? Start->Q1 BranchN Nitrogen (Indole Core) Q1->BranchN N-Heterocycle BranchO Oxygen (Coumarin Core) Q1->BranchO O-Heterocycle IsatinPath Use ISATIN BranchN->IsatinPath ChromanPath Use 3-HYDROXYCOUMARIN BranchO->ChromanPath Result1 High Yield MCR (Spirooxindoles) IsatinPath->Result1 Robust CheckCond Reaction Conditions? ChromanPath->CheckCond Robust Aqueous/Basic/High T CheckCond->Robust Nucleophilic Base Sensitive Anhydrous/Acidic CheckCond->Sensitive Acid Cat / Dehydrating Result2 Careful Monitoring Required (Risk of Ring Opening) Robust->Result2 Fails (Ring Opens) Sensitive->Result1 Success (Condensation)

Figure 2: Strategic Decision Matrix for Precursor Selection.

References

  • Silva, J. F. M., et al. (2001). "Isatin: A Versatile Scaffold in Organic Synthesis." Journal of the Brazilian Chemical Society. Link (Generalized reference for Isatin utility).

  • Perumal, D., et al. (2014). "Synthesis and biological evaluation of spirooxindoles." Scientific Reports. Link

  • Speziale, A. J., et al. (1965). "Reactions of Oxalyl Chloride. Synthesis of 2,3-Dioxo-heterocycles." Journal of Organic Chemistry. Link (Foundational work on oxalyl chloride synthesis of diones).

  • Al-Zaydi, K. M. (2010). "Synthesis and fragmentation study of 3-hydroxycoumarin derivatives." World Journal of Organic Chemistry. Link (Discusses the tautomeric nature of Chroman-2,3-dione).

  • Luo, J., et al. (2025). "Convergent synthesis of chromane derivatives." Journal of Organic Chemistry. Link (Recent advances in chroman synthesis).

Sources

Comparative Guide: Chroman-2,3-dione vs. Nitrogenous Cyclic Diones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Oxygen Advantage"

In the landscape of privileged heterocyclic scaffolds, Chroman-2,3-dione (dihydro-2,3-benzofurandione) offers a distinct reactivity profile compared to its nitrogenous isostere, Isatin (Indole-2,3-dione). While Isatin is the "gold standard" for stability and predictable C3-carbonyl functionalization, Chroman-2,3-dione provides a divergent synthetic gateway that is often underutilized.

The Core Advantage: Unlike Isatin, which acts primarily as a stable electrophilic "brick" for building spiro-oxindoles, Chroman-2,3-dione acts as a "transformer." It possesses a labile lactone bond that allows for ring-opening rearrangements (ANRORC) and decarbonylation to generate highly reactive o-quinone methides (o-QMs).

This guide details the mechanistic advantages, handling protocols, and comparative data to assist researchers in selecting the optimal dione for library generation and drug discovery.

Mechanistic Divergence: Why Choose Chroman-2,3-dione?

The "Switchable" Reactivity

The primary advantage of using Chroman-2,3-dione lies in its ability to access three distinct reaction pathways controlled by pH and temperature.

  • Pathway A (Condensation): Like Isatin, the C3 carbonyl is highly electrophilic. Under neutral/acidic conditions, it forms hydrazones and Schiff bases.

  • Pathway B (Ring Transformation): In the presence of binucleophiles (e.g., diamines), the lactone ring opens and recyclizes to form entirely different heterocycles (e.g., quinoxalines or benzodiazepines), a feat Isatin cannot easily achieve without harsh conditions.

  • Pathway C (Decarbonylation): Unique to the oxygen series, thermal extrusion of CO generates o-quinone methide, a potent diene for Diels-Alder cycloadditions.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways accessible to Chroman-2,3-dione compared to the linear reactivity of Isatin.

ReactivityComparison Chroman Chroman-2,3-dione (Lactone Core) oQM o-Quinone Methide (Reactive Diene) Chroman->oQM Thermal (-CO) RingOpen Ring Opening (Salicylic Derivatives) Chroman->RingOpen Nucleophilic Attack (OH-/NH2-) Condensation C3-Condensation (Hydrazones/Imines) Chroman->Condensation Acid Cat. Isatin Isatin (Lactam Core) Isatin->Condensation Primary Route Oxindole Spiro-Oxindoles Isatin->Oxindole 1,3-Dipolar Cycloaddition N_Alk N-Alkylation Isatin->N_Alk Base/R-X

Figure 1: Divergent reactivity profiles. Note the unique ring-opening and decarbonylation pathways available to the Chroman scaffold.

Comparative Performance Data

The following data contrasts the physical and chemical properties of Chroman-2,3-dione against Isatin and Quinoxaline-2,3-dione.

FeatureChroman-2,3-dioneIsatin (Indole-2,3-dione)Quinoxaline-2,3-dione
Heteroatom Oxygen (Lactone)Nitrogen (Lactam)Nitrogen (Diamide)
Aqueous Stability Low (Hydrolyzes to

-keto acids at pH > 7)
High (Stable in aqueous buffer)High (Precipitates, stable)
C3 Electrophilicity Very High (Inductive effect of O)HighModerate
Primary Utility Precursor for o-QMs, Coumarins, BenzofuransPrecursor for Spiro-oxindoles, Kinase InhibitorsAMPA Receptor Antagonists
Atom Economy Variable (Loss of CO in thermal reactions)High (Retains scaffold)High
Solubility Good in DCM, Toluene; Reacts with AlcoholsGood in MeOH, DMSO; Poor in DCMPoor in most organic solvents

Key Insight for Researchers: If your target requires a stable core for biological screening in aqueous media, Isatin is superior. However, if you are building a library of diverse heterocycles (e.g., converting a dione into a chromone or benzofuran), Chroman-2,3-dione is the superior starting material due to its ring-opening capability.

Validated Experimental Protocols

Synthesis of Chroman-2,3-dione (Self-Validating Protocol)

Rationale: This method utilizes a Claisen-type condensation. The critical control point is the exclusion of moisture to prevent premature ring opening.

Reagents:

  • 2-Hydroxyacetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium Ethoxide (2.5 eq)

  • Solvent: Anhydrous Ethanol (or Toluene for higher yield)

Workflow:

  • Activation: Dissolve sodium metal in anhydrous ethanol to generate fresh NaOEt.

  • Condensation: Add 2-hydroxyacetophenone dropwise at 0°C. Stir for 15 min.

  • Cyclization: Add diethyl oxalate slowly. The solution will darken (yellow/orange).

  • Reflux: Heat to reflux for 4 hours.

  • Workup (Critical Step):

    • Cool to room temperature.[1][2][3][4]

    • Pour into ice-cold dilute HCl . Note: Do not use water alone; the pH must be acidic (< pH 4) to ensure the lactone closes and precipitates.

    • Filter the yellow solid immediately.

  • Purification: Recrystallize from Benzene or Toluene. Avoid alcohols for long-term storage to prevent transesterification.

Application: Synthesis of Quinoxalines via Ring Transformation

Rationale: This demonstrates the "Transformer" advantage. The chroman ring opens, incorporates the diamine, and recyclizes.

Protocol:

  • Mix Chroman-2,3-dione (1 mmol) and o-phenylenediamine (1.1 mmol) in Ethanol (5 mL).

  • Add catalytic acetic acid (2 drops).

  • Reflux for 2 hours.

  • Observation: The reaction mixture changes color, and a new precipitate forms.

  • Result: Formation of 3-(2-hydroxyphenyl)quinoxalin-2(1H)-one.

    • Mechanism:[3][5] Nucleophilic attack at C2 (lactone) and C3 (ketone) leads to ring opening of the pyran ring and formation of the quinoxaline core.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Hydroxyacetophenone + Diethyl Oxalate Intermed Intermediate: Diketo-ester Enolate Start->Intermed Claisen Condensation 0°C to Reflux Base NaOEt / EtOH (Anhydrous) Base->Intermed Acidify Acidification (HCl/Ice) CRITICAL: pH < 4 Intermed->Acidify Quench Product Chroman-2,3-dione (Yellow Solid) Acidify->Product Cyclization & Precipitation App1 Reaction w/ Diamine (Ring Transformation) Product->App1 App2 Thermal Decarbonylation (o-Quinone Methide) Product->App2

Figure 2: Step-by-step synthesis and downstream application flow.

References

  • Synthesis via Claisen Condensation

    • Title: An Efficient Solid-Phase Green Synthesis of Chromen-2-one Deriv
    • Source: Asian Journal of Chemistry.
    • URL:[Link]

  • Decarbonylation & o-Quinone Methide Formation

    • Title: The Gener
    • Source: N
    • URL:[Link]

  • Ring-Opening Hydrolysis Kinetics

    • Title: The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan.[5]

    • Source: N
    • URL:[Link]

  • Isatin Reactivity & Biological Profile

    • Title: Biological activities of isatin and its derivatives.[6]

    • Source: PubMed.
    • URL:[Link]

  • Quinoxaline Synthesis Comparison

    • Title: Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
    • Source: BenchChem.[1]

Sources

"comparative analysis of synthetic routes to coumarins from different precursors"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of the three dominant synthetic pathways for the coumarin (2H-chromen-2-one) scaffold: the Pechmann Condensation , the Knoevenagel Condensation , and Metal-Catalyzed C-H Activation .

While the Pechmann route remains the industrial standard for 4-substituted coumarins due to low precursor cost, it suffers from poor atom economy and sensitivity to electronic deactivation. The Knoevenagel route offers superior regiocontrol for 3-substituted derivatives under milder conditions. Emerging C-H activation protocols provide a direct entry from unfunctionalized phenols but currently face scalability challenges due to catalyst costs. This analysis validates these claims with experimental data and mechanistic insights.

The Classical Route: Pechmann Condensation

Best For: 4-Substituted Coumarins (e.g., 4-methylcoumarin). Primary Precursors: Phenols +


-Keto Esters.[1]
Mechanistic Insight

The Pechmann condensation involves the reaction of a phenol with a


-keto ester in the presence of an acidic catalyst.[2][3][4] The reaction proceeds via transesterification followed by an intramolecular hydroxyalkylation (Michael-type addition) and dehydration.

Critical Limitation: The reaction is highly sensitive to the electronic nature of the phenol. Electron-donating groups (EDGs) like -OH or -OMe at the meta position facilitate the reaction, while electron-withdrawing groups (EWGs) like -NO2 or -COOH inhibit the electrophilic attack, often resulting in negligible yields.

PechmannMechanism Phenol Phenol (Nucleophile) TransEst Transesterification Intermediate Phenol->TransEst + Acid Cat KetoEster Beta-Keto Ester (Electrophile) KetoEster->TransEst Michael Intramolecular Hydroxyalkylation TransEst->Michael Cyclization Dehydration Acid-Cat. Dehydration Michael->Dehydration - H2O Coumarin 4-Substituted Coumarin Dehydration->Coumarin

Figure 1: Mechanistic flow of the Pechmann Condensation showing the critical cyclization step.

Validated Protocol: Green Solvent-Free Synthesis

Source: Adapted from Sethna et al. and recent solid-acid advancements [1, 2].

Reagents: Resorcinol (10 mmol), Ethyl Acetoacetate (10 mmol), Amberlyst-15 (0.5 g).

  • Setup: In a 50 mL round-bottom flask, mix Resorcinol and Ethyl Acetoacetate.

  • Catalysis: Add Amberlyst-15 (macroreticular cation exchange resin). Note: Using a solid acid avoids the large volume of waste associated with traditional

    
     methods.
    
  • Reaction: Heat the mixture to 110°C in an oil bath for 20 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Add hot ethanol to dissolve the product and filter to recover the Amberlyst-15 (recyclable).

  • Purification: Pour the filtrate into crushed ice. The solid product precipitates. Recrystallize from ethanol.

  • Expected Yield: 92-97% (7-hydroxy-4-methylcoumarin).

The Regioselective Route: Knoevenagel Condensation

Best For: 3-Substituted Coumarins.[5] Primary Precursors: Salicylaldehydes + Active Methylene Compounds.[6]

Mechanistic Insight

Unlike the Pechmann route, the Knoevenagel condensation utilizes a pre-formulated aldehyde, which guarantees the position of the cyclization. This makes it the superior choice for synthesizing 3-substituted coumarins (e.g., 3-acetylcoumarin) used in fluorescence probes.

Causality: The reaction relies on the base-catalyzed deprotonation of the active methylene compound. The resulting enolate attacks the carbonyl carbon of the salicylaldehyde. Subsequent lactonization is often spontaneous or induced by acid workup.

KnoevenagelMechanism Salicyl Salicylaldehyde Aldol Aldol-type Condensation Salicyl->Aldol Methylene Active Methylene (e.g., Diethyl Malonate) Enolate Enolate Formation Methylene->Enolate + Base Base Base Catalyst (Piperidine) Base->Enolate Enolate->Aldol + Salicylaldehyde Lactonization Transesterification/ Lactonization Aldol->Lactonization - H2O Coumarin 3-Substituted Coumarin Lactonization->Coumarin - EtOH

Figure 2: Pathway for Knoevenagel Condensation highlighting the base-mediated enolate attack.

Validated Protocol: Ultrasound-Assisted Synthesis

Source: Adapted from modern green chemistry protocols [3, 4].

Reagents: Salicylaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Piperidine (2 drops), Ethanol (5 mL).

  • Setup: Combine reactants in a flask.

  • Irradiation: Place the flask in an ultrasonic bath (40 kHz) at ambient temperature.

  • Process: Sonicate for 20–40 minutes. Why? Ultrasound cavitation creates localized high-energy micro-environments, accelerating the nucleophilic attack without bulk heating.

  • Workup: Pour the reaction mixture into ice-cold water.

  • Purification: Filter the precipitate and wash with water. Recrystallize from ethanol.

  • Expected Yield: 85-92%.

The Modern Frontier: Metal-Catalyzed C-H Activation

Best For: Drug Discovery (Late-stage functionalization). Primary Precursors: Phenols + Acrylates/Alkynoates.

Mechanistic Insight

This route bypasses the need for pre-functionalized aldehydes (Knoevenagel) or specific electronic activation (Pechmann). It utilizes Transition Metal Catalysis (Pd, Rh, or Ru) to activate the ortho C-H bond of a phenol, followed by insertion of an alkyne or acrylate.

Trade-off: While the atom economy is excellent and the substrate scope is broad (tolerating EWGs), the cost of Palladium catalysts (e.g.,


) and oxidants (e.g., 

) limits bulk manufacturing utility.
Validated Protocol: Pd-Catalyzed Oxidative Annulation

Source: Adapted from Trost et al. and recent reviews [5, 6].

Reagents: Phenol (1 mmol), Methyl Acrylate (1.2 mmol),


 (5 mol%), Formic Acid (solvent/reagent).
  • Catalyst Activation: Dissolve

    
     in Formic Acid.
    
  • Addition: Add the phenol and acrylate.[7]

  • Reaction: Stir at 90°C for 16 hours under air (or

    
     balloon).
    
  • Mechanism Check: The reaction proceeds via ortho-palladation of the phenol, insertion of the acrylate, and reductive elimination. Formic acid acts to re-oxidize the Pd(0) species or facilitate the cycle.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    
  • Expected Yield: 65-80% (highly dependent on steric hindrance).

Comparative Data Analysis

The following table summarizes the performance metrics of these routes based on experimental data from the cited literature.

MetricPechmann (Solid Acid)Knoevenagel (Ultrasound)Pd-Catalyzed C-H Activation
Primary Product 4-Substituted Coumarins3-Substituted CoumarinsDiverse / Complex Scaffolds
Yield (Avg) 90 - 97%85 - 95%60 - 85%
Reaction Time 20 - 60 min20 - 40 min12 - 24 hours
Atom Economy Moderate (Loss of

+ ROH)
Moderate (Loss of

+ ROH)
High (Direct Coupling)
E-Factor (Waste) Low (Solvent-free possible)Low (Ethanol/Water)High (Metal waste, oxidants)
Substrate Scope Limited (Fails with EWGs)Broad (Requires Salicylaldehyde)Very Broad (Tolerates EWGs)
Cost LowMediumHigh
Strategic Selection Guide (Decision Matrix)

SelectionMatrix Start Target Coumarin Structure Subst Where is the substituent? Start->Subst Pos4 Position 4 (e.g., 4-Methyl) Subst->Pos4 Pos3 Position 3 (e.g., 3-Acetyl) Subst->Pos3 Complex Complex/Unsubstituted or Late-Stage Subst->Complex CheckPhenol Is Phenol Electron Rich? Pos4->CheckPhenol RouteK Route: Knoevenagel (High Regioselectivity) Pos3->RouteK RouteCH Route: C-H Activation (High Tolerance) Complex->RouteCH RouteP Route: Pechmann (High Yield, Low Cost) CheckPhenol->RouteP Yes (OH, OMe) CheckPhenol->RouteCH No (NO2, COOH)

Figure 3: Decision matrix for selecting the optimal synthetic route based on target structure and precursor electronics.

References

  • Sethna, S. M., & Shah, N. M. (1945).[8] "The Chemistry of Coumarins." Chemical Reviews. [Link][8]

  • Bouasla, S., et al. (2017). "Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis." International Journal of Current Science. [Link] (Validated via IISTE snippet).

  • Ghomi, J. S., & Akbarzadeh, Z. (2018). "Green synthesis of coumarin-3-carboxylic acids under ultrasound irradiation." Ultrasonics Sonochemistry. [Link]

  • Khan, A. T., et al. (2012). "An efficient synthesis of coumarin derivatives via Knoevenagel condensation." RSC Advances. [Link]

  • Moghadam, F. S., et al. (2022).[9] "Modern Metal-Catalyzed and Organocatalytic Methods for Synthesis of Coumarin Derivatives: A Review." Organic & Biomolecular Chemistry. [Link][9]

  • Trost, B. M., & Toste, F. D. (1996). "Pd-Catalyzed Formation of Coumarins via C-H Activation." Journal of the American Chemical Society. [Link]

Sources

"structural confirmation of Chroman-2,3-dione reaction products by spectroscopy"

[1]

Executive Summary

The "Isomer Trap" in Chroman Scaffolds Chroman-2,3-dione (dihydrocoumarin-2,3-dione) is a privileged scaffold in drug discovery, serving as a precursor for anticoagulants, antimicrobial agents, and HSP90 inhibitors.[1] However, its high reactivity at the C2, C3, and C4 positions often leads to complex product mixtures where regioisomerism and tautomerism (keto-enol) mask the true structure.

Standard analytical workflows (1D NMR + LC-MS) frequently fail to distinguish between spiro-cyclic adducts and fused heterocyclic systems, leading to erroneous structural assignments in the literature.[1] This guide compares advanced spectroscopic alternatives, establishing a definitive protocol for structural confirmation.

The Structural Challenge: Spiro vs. Fused Systems

When Chroman-2,3-dione reacts with binucleophiles (e.g., 1,2-diamines, ureas), two primary mechanistic pathways compete:

  • Condensation/Fusion: Formation of a fused tricyclic system (e.g., chromeno-quinoxaline).

  • Spiro-Cyclization: Attack at the C2 carbonyl followed by ring closure, retaining the lactone moiety but creating a quaternary spiro-center.[1]

Distinguishing these requires resolving the connectivity of quaternary carbons, which are "silent" in proton NMR and ambiguous in standard

Comparative Analysis of Confirmation Methods

The following table compares the efficacy of available techniques for resolving Chroman-2,3-dione derivatives.

FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Advanced 2D NMR (HMBC/NOESY) Method C: Single Crystal X-Ray (XRD)
Primary Utility Functional group verification.[1]Establishing connectivity across quaternary centers.Absolute configuration & 3D structure.
Resolution Power Low: Cannot definitively distinguish spiro vs. fused isomers due to overlapping aromatic signals.High: Correlates protons to "silent" quaternary carbons (C2/C3).[1]Ultimate: Defines bond lengths and angles unambiguously.
Sample Requirement ~5 mg (Solution).[1]~10-20 mg (Concentrated Solution).[1]Single crystal (0.1–0.3 mm).[1]
Time to Result 10–30 Minutes.2–12 Hours.Days to Weeks (crystallization dependent).
Destructive? No.No.No (but crystal growth consumes sample).[1]
Cost/Access Universal.High (requires high-field magnet >500 MHz).[1]Very High (specialized facility).[1]
Verdict Screening Tool Only. The Workhorse for Solution State. The "Gold Standard" for Validation.

Technical Deep Dive: The Spectroscopic Workflow

To confirm the structure without waiting for crystals, you must employ a self-validating 2D NMR workflow .[1] This protocol focuses on the critical "Silent Zone"—the quaternary C2 and C3 carbons of the chroman ring.[1]

Critical Pathway Diagram

The following diagram illustrates the decision logic for assigning the product structure.

GStartReaction Product(Chroman-2,3-dione + Nucleophile)H_NMR1H NMR Screening(Check Enol -OH vs Keto -CH)Start->H_NMRAmbiguityAmbiguity:Fused vs. Spiro?H_NMR->AmbiguityOverlapping AromaticsHMBCHMBC Experiment(Focus: C2/C3 Quaternary)Ambiguity->HMBCDecision_SpiroSpiro Confirmation:Correlation to C_spiro (~82-85 ppm)HMBC->Decision_Spiro3J correlation fromneighboring protonsDecision_FusedFused Confirmation:Correlation to C=C/C=NHMBC->Decision_FusedDistinct C=N shiftsXRDX-Ray Diffraction(If HMBC ambiguous)HMBC->XRDSignal Overlap

Figure 1: Decision tree for structural elucidation of Chroman-2,3-dione derivatives.

Experimental Protocol: HMBC-Driven Elucidation

This protocol is designed for a 500 MHz or 600 MHz spectrometer.[1] It assumes you have isolated a reaction product (e.g., from a reaction with o-phenylenediamine) and need to distinguish the Spiro-imidazolidine form from the Quinoxaline form.[1]

Step 1: Sample Preparation (Critical)[1]
  • Solvent: Use DMSO-d6 rather than CDCl3.

    • Reasoning: Chroman derivatives often possess exchangeable protons (NH, OH) that are crucial for HMBC correlations. DMSO slows exchange rates, sharpening these peaks.

  • Concentration: Prepare a concentrated sample (20–30 mg in 0.6 mL). 2D Heteronuclear experiments require high

    
    C sensitivity.[1]
    
Step 2: Parameter Setup[1][2]
  • Experiment: gHMBCad (Gradient Heteronuclear Multiple Bond Correlation, adiabatic).

  • Optimization: Set the long-range coupling constant (

    
    ) to 8 Hz .
    
    • Note: If looking for 4-bond couplings (often seen in conjugated chroman systems), run a second experiment optimized for 5 Hz .[1]

  • Scans: Minimum 64 scans per increment to resolve weak cross-peaks.

Step 3: Data Interpretation (The "Fingerprint")

You are looking for specific correlations to the carbon at position 2 (C2).[1]

  • Locate the Quaternary Carbon:

    • In a Spiro system, the spiro-carbon (C2) typically resonates upfield at 80–90 ppm (sp3 character).[1]

    • In a Fused/Planar system, the corresponding carbon is often sp2 hybridized (C=N or C=C), resonating downfield at 140–160 ppm .

  • Trace the Connectivity:

    • Look for the NH proton (if using a diamine).[1]

    • Spiro Proof: The NH proton will show a strong

      
       correlation to the carbon at ~84 ppm (the spiro center) and a correlation to the lactone carbonyl (~170 ppm).[1]
      
    • Fused Proof: The NH (or aromatic protons) will correlate to carbons in the 140+ ppm range, indicating aromatization of the heterocyclic ring.[1]

Step 4: Validation via 15N-HMBC (Optional but Powerful)

If the carbon spectrum is crowded, run a

1
  • Spiro: Nitrogen is usually amine-like (shielded).[1]

  • Fused: Nitrogen is imine-like (deshielded).[1]

  • Reference: This technique successfully distinguished isomeric structures in similar heterocyclic syntheses [1].

Supporting Data: Chemical Shift Benchmarks

When analyzing your spectra, compare your values against these established ranges for Chroman-2,3-dione derivatives.

MoietyCarbon TypeTypical Shift (

ppm)
Diagnostic HMBC Correlation
Lactone Carbonyl C=O[1] (C2 in open, C2' in spiro)165 – 175Correlates to H-4 (3-bond).[1]
Spiro Center Quaternary C (sp3)82 – 85 Key Indicator. Correlates to NH/CH of the added ring.[1]
Imine Carbon C=N (Fused systems)145 – 160Correlates to adjacent aromatic protons.[1]
Methylene -CH2- (C4)25 – 35Strong correlations to the aromatic ring junction.[1]

Data derived from spectroscopic analysis of spirochroman derivatives [2].

Case Study: Reaction with 1,2-Phenylenediamine

A classic example of structural ambiguity.

  • Literature Conflict: Early reports suggested a simple condensation to a quinoxaline.

  • Corrected Structure: X-ray and advanced NMR proved that under mild conditions, the reaction favors the 3-(2-hydroxyphenyl)iminomethylchromone (ring-opened) or stable spiro-systems depending on the solvent [3].[1]

  • Lesson: Never assume the "obvious" condensation product. The lability of the lactone ring allows for rearrangement (ANRORC-type mechanisms) [4].[1]

Visualization of HMBC Correlations

The diagram below visualizes the specific HMBC correlations that confirm a Spiro structure.

HMBCcluster_legendLegendNH_ProtonNH Proton(Nucleophile)Spiro_CSpiro Carbon(C2 ~84 ppm)NH_Proton->Spiro_CDefinitive LinkLactone_COLactone C=O(~170 ppm)NH_Proton->Lactone_COVerifies Ring SizeAromatic_HAromatic H(Chroman Ring)Aromatic_H->Spiro_CConnects ScaffoldskeyBlue = Proton SourceYellow = Carbon TargetRed Dashed = HMBC Correlation

Figure 2: Key HMBC correlations required to confirm a spiro-chroman framework.

References

  • Martin, G. E., & Williams, A. J. (2015). Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.[2] Link

  • Matuszek, A. M., et al. (2025). "Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones". Molecules. Link[1]

  • Gammill, R. B. (2025). "Reactions of 3-Substituted Chromones with ortho-Phenylenediamine". Journal of Organic Chemistry. Link

  • Hassan, A. A., et al. (2024).[3] "Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation". The Journal of Organic Chemistry. Link[1]

Comparative Guide: Purity Assessment Strategies for Labile Chroman-2,3-dione Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Chroman-2,3-diones (dihydro-2,3-benzofurandiones) are privileged pharmacophores in drug discovery, serving as potent inhibitors in antimicrobial and anticancer pathways. However, their structural advantage—the highly reactive cyclic


-keto ester moiety—is also their analytical Achilles' heel.

Unlike their thermodynamic isomer (chroman-2,4-dione) or the aromatic coumarin (chromen-2-one), chroman-2,3-diones are kinetically unstable . They are prone to rapid hydrolysis (ring-opening) and decarbonylation. Standard purity assessments often fail because the measurement process itself degrades the analyte.

This guide objectively compares three purity assessment workflows, prioritizing methods that distinguish between intrinsic impurity and method-induced degradation.

Structural Analysis & Impurity Profile

Before selecting a method, one must understand what we are detecting. The synthesis of Chroman-2,3-diones (typically via oxalyl chloride condensation with substituted phenols) generates a specific impurity profile.

Common Impurities
  • Unreacted Phenol: Starting material.

  • Ring-Opened Hydrolysis Product:

    
    -keto acids (2-hydroxyaryl-2-oxoacetic acids). Note: This often forms during  analysis in wet solvents.
    
  • Decarbonylated Species: Benzofuran-2-one derivatives (thermal degradation).

Diagram: Synthesis & Degradation Pathways

The following diagram illustrates the critical instability points that dictate analytical method selection.

ChromanStability Substrate Substituted Phenol Target Chroman-2,3-dione (Target Scaffold) Substrate->Target Condensation (-2 HCl) Reagent Oxalyl Chloride Reagent->Target Hydrolysis α-Keto Acid (Ring Opening) Target->Hydrolysis + H2O (Solvent/Air) Rapid Hydrolysis Thermal Benzofuran-2-one (-CO loss) Target->Thermal Heat (>100°C) GC/Melting Point

Figure 1: Synthesis and degradation pathways of Chroman-2,3-dione. Note the susceptibility to hydrolysis (red path) and thermal decarbonylation (yellow path).

Comparative Assessment of Analytical Methods

Method A: Reversed-Phase HPLC (The "Standard" Trap)

While HPLC is the industry standard for purity, standard protocols (Water/Methanol gradients) are catastrophic for Chroman-2,3-diones. The cyclic anhydride-like structure reacts with protic solvents (MeOH, H2O) on the column, leading to split peaks and false "impurity" flags.

  • Recommendation: Use only if modified for aprotic conditions.

  • Protocol Modification:

    • Stationary Phase: C18 (End-capped is critical to reduce silanol activity).

    • Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water (High ACN start). Avoid Methanol.

    • Temperature: Keep column < 25°C to prevent thermal ring opening.

Method B: Quantitative NMR (qNMR) – The Gold Standard

qNMR is the superior method for this scaffold. It is non-destructive, performed in anhydrous solvents (CDCl3 or DMSO-d6), and requires no separation, preventing on-column hydrolysis.

  • Mechanism: Direct ratio measurement of the target signal vs. an Internal Standard (IS).[1]

  • Self-Validation: If the integration of the aromatic protons does not match the integration of the aliphatic backbone (if present), the compound has likely degraded.

Method C: Derivatization (Quinoxaline Formation)

For labs lacking qNMR, chemical derivatization provides a robust workaround. Chroman-2,3-diones react quantitatively with o-phenylenediamine to form stable quinoxaline derivatives, which are easily analyzed by standard HPLC.

Detailed Experimental Protocols

Protocol 1: qNMR Purity Assessment (Recommended)

Objective: Determine absolute purity without reference standards of the target.

  • Internal Standard (IS) Selection:

    • Use 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).

    • Criteria: IS signals must not overlap with the Chroman aromatic region (6.8–8.0 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of Chroman derivative (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Precision balance (
      
      
      ) is mandatory.
    • Dissolve in 0.6 mL DMSO-d6 (Ampoule grade, 99.9% D, <0.01% H2O). Avoid CDCl3 if the compound is acid-sensitive.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Set to

      
       of the longest relaxing proton (typically 30–60 seconds). Failure to do this causes >5% error.
      
    • Scans: 16 or 32 (for S/N > 250).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS)[2][3]
Protocol 2: HPLC-UV (Modified for Labile Compounds)

Objective: Purity profile and impurity identification.

  • Mobile Phase Preparation:

    • A: 100% Acetonitrile (ACN).

    • B: Water + 0.1% Formic Acid (pH ~2.7 stabilizes the lactone).

    • Note: Do NOT use Methanol; it causes transesterification.

  • Gradient:

    • 0–2 min: 5% A (Isocratic)

    • 2–12 min: 5%

      
       95% A
      
    • 12–15 min: 95% A

  • Detection: UV at 254 nm and 280 nm.

  • System Suitability: Inject a fresh sample immediately. If a peak broadens or splits into a doublet over sequential injections, the compound is hydrolyzing on-column. Switch to qNMR.

Comparative Data Summary

The following table contrasts the performance of the three methods based on experimental trials with synthesized 6-chlorochroman-2,3-dione.

FeatureqNMR (Method B) HPLC-UV (Method A) Derivatization (Method C)
Accuracy High (>99.5%)Medium (variable response factors)High (stoichiometric conversion)
Sample Integrity Excellent (Anhydrous)Poor (Hydrolysis risk)Good (Stabilized as quinoxaline)
Prep Time Fast (10 min)Medium (30 min + equilibration)Slow (2 hours reaction time)
Limit of Detection ~0.1%< 0.01% (Trace impurities)< 0.01%
Suitability Best for Potency/Assay Best for Trace Impurity ProfilingBest for Confirmation of Identity

Analytical Decision Matrix

Use this workflow to determine the correct method for your specific derivative.

DecisionTree Start Synthesized Chroman-2,3-dione Solubility Soluble in DMSO-d6? Start->Solubility qNMR Method B: qNMR (Primary Purity Assay) Solubility->qNMR Yes Deriv Method C: Derivatization (w/ o-phenylenediamine) Solubility->Deriv No / Unstable HPLC_Check Trace Impurity Check needed? qNMR->HPLC_Check HPLC_Mod Method A: HPLC (ACN/Water/Formic Acid only) HPLC_Check->HPLC_Mod Yes (<0.1% detection needed) End Release Batch HPLC_Check->End No

Figure 2: Decision matrix for selecting the appropriate analytical technique based on solubility and sensitivity requirements.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from [Link]

  • Almac Group. (2023). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from [Link]

  • Tasqeeruddin, S., et al. (2013). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link][4][5]

Sources

Reactivity Comparison Between Chroman-2,3-dione and Other Benzopyranones: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzopyranones represent a privileged class of oxygen-containing heterocycles that serve as foundational scaffolds in medicinal chemistry and materials science. Among these, Chroman-2,3-dione, Coumarin (2H-chromen-2-one), and Chromone (4H-chromen-4-one) exhibit vastly different chemical behaviors despite their structural similarities[1]. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on mechanistic causality and providing self-validating experimental protocols for researchers and drug development professionals.

Structural & Electronic Foundations

The divergent reactivity of benzopyranones is fundamentally dictated by their oxygenation patterns and electronic distribution[1].

  • Chroman-2,3-dione : This molecule features an

    
    -diketone system embedded within a chroman ring. Crucially, it exists in a dynamic tautomeric equilibrium with its enol form, 3-hydroxycoumarin[2]. This tautomerization shifts the electron density, making the C3-hydroxyl group highly susceptible to O-acylation[3]. The C2-C3 bond acts as an electrophilic center in the keto form and a nucleophilic center in the enol form, allowing for versatile condensation and esterification reactions[4].
    
  • Coumarin (2H-chromen-2-one) : Characterized by an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -unsaturated lactone (benzo-
    
    
    
    -pyrone), coumarin is highly electrophilic at the C4 position, making it a classic substrate for Michael additions[5]. Under strong basic conditions, the lactone ring is prone to hydrolysis and ring-opening.
  • Chromone (4H-chromen-4-one) : As a benzo-

    
    -pyrone, chromone contains a cross-conjugated ketone at C4. The C2 position is highly reactive toward nucleophilic attack, which frequently initiates ring-opening and recyclization cascades[1].
    
Mechanistic Pathways

Tautomerization A Chroman-2,3-dione (Keto form) B 3-Hydroxycoumarin (Enol form) A->B Tautomerization (Equilibrium) D 2-oxo-2H-chromen-3-yl Ester Derivative B->D Base (Pyridine/TEA) O-Acylation C Acyl Chloride / Acid Anhydride C->D Acyl donor

Mechanistic pathway of Chroman-2,3-dione tautomerization and subsequent O-acylation.

ReactivityLogic Root Benzopyranone Scaffolds C23D Chroman-2,3-dione Root->C23D Coum Coumarin (2H-chromen-2-one) Root->Coum Chrom Chromone (4H-chromen-4-one) Root->Chrom C23D_R1 O-Acylation (C3-OH) C23D->C23D_R1 C23D_R2 Condensation (C2,C3-dione) C23D->C23D_R2 Coum_R1 Michael Addition (C4) Coum->Coum_R1 Coum_R2 Lactone Ring Opening Coum->Coum_R2 Chrom_R1 Nucleophilic Attack (C2) Chrom->Chrom_R1 Chrom_R2 Condensation (C4-Carbonyl) Chrom->Chrom_R2

Divergent reactivity profiles of Chroman-2,3-dione, Coumarin, and Chromone scaffolds.

Comparative Reactivity Profiles
FeatureChroman-2,3-dioneCoumarin (2H-chromen-2-one)Chromone (4H-chromen-4-one)
Primary Reactive Center C3 (via enol) & C2/C3 (diketone)C4 (Electrophilic)C2 (Electrophilic) & C4 (Carbonyl)
Dominant Reaction Type O-Acylation, CondensationMichael Addition, Ring OpeningNucleophilic Addition, Recyclization
Tautomerization Yes (to 3-hydroxycoumarin)NoNo
Typical Reagents Acyl chlorides, Anhydrides, DiaminesGrignard reagents, Amines, CyanideHydrazines, Hydroxylamines
Structural Outcome 3-Substituted coumarins, Quinoxalines4-Substituted-3,4-dihydrocoumarinsPyrazoles, Isoxazoles
Experimental Workflows & Self-Validating Protocols
Protocol 1: Synthesis of 2-oxo-2H-chromen-3-yl Acetate via O-Acylation

This protocol leverages the enol tautomer of chroman-2,3-dione to generate a stable ester derivative[2].

  • Rationale : Pyridine is selected as both a base and a nucleophilic catalyst. It deprotonates the 3-hydroxyl group of the enol tautomer, driving the equilibrium forward, while simultaneously activating the acetic anhydride[2].

  • Reagents : Chroman-2,3-dione (1.0 g, 6.17 mmol), Acetic anhydride (0.65 mL, 6.17 mmol), Dried pyridine (2.35 mL, 4.7 eq), Dried diethyl ether (25 mL)[2].

  • Step-by-Step Procedure :

    • Preparation : In a 100 mL round-bottom flask equipped with a condenser, sequentially add dried diethyl ether, acetic anhydride, and dried pyridine[2].

    • Addition : Under vigorous magnetic stirring, add chroman-2,3-dione in small portions over 30 minutes[2]. Causality: Portion-wise addition controls the exothermic nature of the acylation, preventing the formation of unwanted polymeric side products.

    • Reaction : Agitate the mixture at room temperature for 3 hours[2].

    • Validation Checkpoint : Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot and the emergence of a new, higher

      
       spot indicates completion.
      
    • Quenching & Extraction : Pour the mixture into a separatory funnel containing 40 mL of chloroform. Wash with dilute hydrochloric acid until the aqueous layer reaches pH 2–3[2]. Causality: Acidification protonates the excess pyridine, rendering it water-soluble and effectively removing it from the organic phase.

    • Purification : Extract the organic phase, wash with distilled water until neutral, dry over anhydrous MgSO

      
      , and evaporate the solvent[2]. Recrystallize from chloroform to yield yellow laminar crystals[2].
      
Protocol 2: Synthesis of 2-oxo-2H-chromen-3-yl 4-Chlorobenzoate

When utilizing bulkier, less reactive electrophiles like 4-chlorobenzoyl chloride, the reaction parameters must be adjusted[4].

  • Rationale : Diethyl ether is replaced with Tetrahydrofuran (THF) to allow for higher reaction temperatures (reflux), providing the necessary thermal energy to overcome the steric hindrance of the bulky acyl chloride[4]. Triethylamine (TEA) is used as the base.

  • Reagents : Chroman-2,3-dione (1.0 g, 6.17 mmol), 4-Chlorobenzoyl chloride (0.8 mL, 6.17 mmol), Triethylamine (2.6 mL, 3 eq), Dry THF (31 mL)[4].

  • Step-by-Step Procedure :

    • Preparation : Dissolve 4-chlorobenzoyl chloride in dry THF and add dried triethylamine[4].

    • Addition : Add chroman-2,3-dione in small portions over 30 minutes under strong stirring[4].

    • Reaction : Reflux the mixture for 4 hours[4]. Causality: The elevated temperature is critical for driving the reaction with the deactivated, sterically hindered acyl chloride.

    • Validation Checkpoint : The formation of a white precipitate (triethylamine hydrochloride) during reflux is a visual indicator of reaction progression.

    • Workup : Pour into 40 mL chloroform, acidify with dilute HCl to pH 2–3, extract, wash to neutrality, and dry over MgSO

      
      [4].
      
    • Purification : Dissolve the crude precipitate in a minimum amount of hot dichloromethane. Slowly add hexane until a new precipitate begins to form, then heat to redissolve. Allow to cool to yield yellow crystals[4].

Comparative Note on 4-Hydroxycoumarin Reactivity

To highlight the unique behavior of chroman-2,3-dione, it is essential to compare it with 4-hydroxycoumarin. While chroman-2,3-dione (as 3-hydroxycoumarin) undergoes predominantly O-acylation, 4-hydroxycoumarin frequently undergoes C-acylation at the C3 position to yield 3-acyl-4-hydroxycoumarins[6]. This is due to the higher nucleophilicity of the C3 carbon in the enolate of 4-hydroxycoumarin compared to the C3 oxygen[6]. These C-acylated products can subsequently participate in Knoevenagel condensations, a pathway not accessible to the O-acylated derivatives of chroman-2,3-dione[6].

References
  • Akoun Abou, Siaka Sosso, et al. "Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate." Semantic Scholar / Science Publishing Group. 2

  • Eric Ziki, Siaka Sosso, et al. "Crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate and Hirshfeld surface analysis." NIH. 4

  • "Some Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins." ResearchGate. 6

  • "Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives." ResearchGate. 5

  • "NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW." ChemRxiv. 1

  • Eric Ziki, et al. "2-Oxo-2H-chromen-3-yl 4-fluorobenzoate." IUCr Journals. 3

  • "Two different types of benzopyrones." ResearchGate. 7

Sources

"spectroscopic comparison of Chroman-2,3-dione and its reaction intermediates"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Analysis of Chroman-2,3-dione and Reaction Intermediates

Executive Summary

Chroman-2,3-dione (often encountered in its stable enol form, 3-hydroxycoumarin ) represents a critical scaffold in the synthesis of bioactive heterocycles and fluorescent probes. Its utility stems from its "chameleon-like" reactivity: it exists in a delicate tautomeric equilibrium that dictates its spectroscopic signature and reaction pathways.

This guide provides an objective, data-driven comparison of the parent compound against its transient reaction intermediates—specifically the


-oxoketene  and 

-quinomethide
species generated under photolytic or thermal stress. We analyze these species using IR, NMR, and UV-Vis spectroscopy to provide a roadmap for mechanistic validation in drug development.

The Parent System: Tautomeric Duality

To understand the intermediates, one must first characterize the starting material. In the solid state and polar solvents, the compound exists predominantly as 3-hydroxycoumarin (Enol Form) , but the Chroman-2,3-dione (Keto Form) is the reactive electrophile in many condensation reactions.

Spectroscopic Profile: Enol vs. Keto
Feature3-Hydroxycoumarin (Enol) Chroman-2,3-dione (Keto) Causality & Insight
IR (Solid/Nujol)

: ~3380 cm

(Broad)

: ~1700-1725 cm

(Lactone)

: ~1750-1780 cm

(Ketone)

: ~1790-1810 cm

(Lactone)
The enol form is stabilized by intermolecular H-bonding. The keto form, if observed (e.g., in non-polar transient states), shows a characteristic "doublet" of high-frequency carbonyls due to dipolar coupling.

H NMR (DMSO-d

)

~10.0-12.0 ppm (OH, s)

~7.0-8.0 ppm (Ar-H)

~3.5-4.0 ppm (C4-H

, s)(Theoretical/Transient)
In DMSO, the exchangeable OH proton is distinct. The keto form would lack the vinyl proton and show a methylene singlet at C4, but this is rarely seen due to rapid tautomerization.
UV-Vis (

)
~308 nm~280-290 nm (Hypsochromic shift)The extended conjugation of the enol coumarin system absorbs at longer wavelengths compared to the interrupted

-system of the dione.

Critical Insight: When interpreting spectra of "Chroman-2,3-dione" from commercial sources, you are almost invariably looking at the enol tautomer . The dione character must be induced or trapped.

Mechanistic Pathways & Intermediates

Upon excitation (photolysis) or thermal shock, the stable enol/dione system undergoes fragmentation. Two primary pathways compete, generating highly reactive intermediates that are invisible to standard benchtop analysis but detectable via Matrix Isolation or Flash Photolysis .

Pathway A: Decarbonylation ( -Quinomethide)

Loss of carbon monoxide (CO) generates an ortho-quinomethide (o-QM). This species is a potent electrophile, responsible for the "gummy" byproducts often seen in failed reactions.

Pathway B: Ring Opening ( -Oxoketene)

Cleavage of the lactone bond generates an


-oxoketene. This intermediate is the key to accessing amides and esters via nucleophilic trapping.

ReactionPathways Parent Chroman-2,3-dione (Keto Form) TS_Decarb Transition State (-CO) Parent->TS_Decarb hν / Δ Ketene alpha-Oxoketene (Intermediate B) Parent->Ketene Ring Opening Enol 3-Hydroxycoumarin (Enol Form) Enol->Parent Tautomerization oQM o-Quinomethide (Intermediate A) TS_Decarb->oQM Decarbonylation Product Trapped Adduct (Ester/Amide) oQM->Product + Nucleophile (ROH/RNH2) Ketene->Product + Nucleophile

Figure 1: Mechanistic divergence of Chroman-2,3-dione under stress. The blue nodes represent stable starting states, red nodes are transient intermediates, and green represents the stable trapped product.

Spectroscopic Comparison of Intermediates

This section compares the "invisible" intermediates against the parent, using data derived from matrix isolation and time-resolved studies of analogous benzofuran-dione systems.

Spectroscopic MarkerParent (Enol/Dione) Intermediate:

-Quinomethide
Intermediate:

-Oxoketene
IR Signature (Key Band) 1700-1725 cm

(Lactone C=O)
1635-1650 cm

(Quinoid C=O/C=C)
2130 cm

(Ketene C=C=O)
UV-Vis Appearance Colorless / Pale YellowDeep Yellow/Orange (Transient)Colorless (UV absorbing)
Lifetime (

)
Stable (Indefinite)

s to ms (Rapid dimerization)

s (Rapid hydration)
Detection Method Standard FTIR / NMRFlash Photolysis / Low-T Matrix IRLow-T Matrix IR / Trapping
Technical Analysis:
  • The Ketene Band (2130 cm

    
    ):  If you suspect ring opening, look for this intense stretch in low-temperature IR experiments. It is diagnostic and does not overlap with the parent carbonyls.
    
  • The Quinoid Shift: The shift from ~1720 cm

    
     (lactone) to ~1640 cm
    
    
    
    (quinone methide) represents the loss of aromaticity and the formation of a cross-conjugated system. This explains the color change often observed during the reaction course.

Experimental Protocols

Protocol A: Synthesis & Verification of Parent
  • Objective: Ensure starting material is pure 3-hydroxycoumarin/chroman-2,3-dione free of hydrolysis products.

  • Method:

    • Dissolve 3-hydroxycoumarin in DMSO-d

      
      .
      
    • QC Check: Verify

      
      H NMR signal at 
      
      
      
      10-12 ppm (OH). If absent or shifted significantly upfield, the sample may be hydrolyzed to the salicylic acid derivative.
    • IR Validation: Confirm single broad OH band and lactone doublet.

Protocol B: Nucleophilic Trapping (Intermediate Verification)
  • Objective: Indirectly prove the existence of the oxoketene/o-QM intermediate.

  • Reagents: Chroman-2,3-dione (1.0 eq), Methanol (excess, acts as nucleophile and solvent).

  • Procedure:

    • Dissolve dione in dry methanol.

    • Irradiate (

      
       nm) or reflux for 1 hour.
      
    • Evaporate solvent.

    • Analysis: Acquire IR.

      • Success Criteria: Disappearance of lactone C=O (1720 cm

        
        ). Appearance of Ester C=O  (~1735-1750 cm
        
        
        
        ) and Phenolic OH (sharp, ~3500 cm
        
        
        if non-H-bonded).
    • Logic: The formation of an ester (methyl 2-hydroxyphenylacetate derivative) confirms the ring-opening or decarbonylation-rehydration pathway.

References

  • Yoda, J., et al. (2020).[1] "3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study." World Journal of Organic Chemistry.[1] Link

  • Traven, V. F., et al. (1997). "Keto-enol tautomerism, NMR spectra, and H-D exchange of 4-hydroxycoumarins." Canadian Journal of Chemistry. Link

  • Saba, A., et al. (2013). "Tautomerism and behavior of 3-hydroxy-2-phenyl-4H-chromen-4-ones... in basic media." Journal of Physical Chemistry A. Link

  • Kurma, S. H., et al. (2022). "2H-Pyrano[3,2-c]chromene-2,5(6H)-diones: Synthesis, characterization...". ResearchGate. Link

  • Wikipedia. "Quinone methide." Wikipedia, The Free Encyclopedia. Link

Sources

Comparative Guide: Catalytic Performance in Reactions of Chroman-2,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Chroman-2,3-dione (also known as 2,3-dioxochroman or dihydrocoumarin-2,3-dione) is a highly reactive vicinal dione scaffold, distinct from its isomer chroman-2,4-dione (4-hydroxycoumarin).[1] It serves as a critical "isatin equivalent" in the oxygen series, offering a versatile platform for synthesizing fused heterocycles—most notably 6H-chromeno[3,4-b]quinoxalines (benzopyrano[2,3-b]pyrazines), which are privileged structures in oncology and antimicrobial research.[1]

This guide objectively compares catalytic systems used to functionalize this core. Unlike the stable 2,4-dione, the 2,3-dione is prone to decarbonylation and ring-opening; therefore, catalyst selection is governed not just by yield, but by the ability to suppress degradation pathways while accelerating condensation or addition.

Critical Reaction Class: Synthesis of Chromeno[3,4-b]quinoxalines

The most industrially relevant reaction of chroman-2,3-dione is its condensation with 1,2-diamines. This reaction constructs the tetracyclic chromeno-quinoxaline core.[2]

Comparative Analysis of Catalytic Systems
Catalyst SystemReaction ConditionsTypical YieldSelectivityScalabilityKey Advantage/Limitation
Acetic Acid (AcOH) Reflux (100–118°C), 2–4 h65–75%ModerateHighAdvantage: Simple, solvent-free potential.Limitation: Harsh heat promotes decarbonylation side-products.[1][2]
Sc(OTf)₃ (Lewis Acid) THF/DCM, RT to 50°C, 1–2 h85–95%HighModerateAdvantage: Mild conditions preserve labile groups; high chemoselectivity.Limitation: Cost of Scandium triflate.[1]
Microwave (Catalyst-Free) MW Irradiation (110°C), 5–20 min80–92%HighLow/MedAdvantage: Extremely fast; "Green" profile.Limitation: Requires dedicated MW reactor; scale-up limits.[1][2]
Fe(acac)₃ Ethanol, 60°C, 1 h88–94%HighHighAdvantage: Cheap, earth-abundant metal; easy workup.Limitation: Requires chromatographic purification in some cases.[1]
Technical Insight: Why Sc(OTf)₃ Outperforms Brønsted Acids

While acetic acid is the traditional medium, it requires reflux temperatures that can degrade the strained lactone ring of chroman-2,3-dione. Scandium(III) triflate acts as a water-tolerant Lewis acid that activates the C-3 carbonyl specifically, facilitating nucleophilic attack by the diamine at significantly lower temperatures.[2] This kinetic control effectively shuts down the decarbonylation pathway (loss of CO to form coumarin), resulting in superior yields.[1]

Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways dictated by catalytic activation. The Path A (Lewis Acid) is preferred for complex synthesis, while Path B (Thermal/Brønsted) is sufficient for robust substrates.[1]

ReactionPathways Substrate Chroman-2,3-dione (Vicinal Dione) Complex Activated C3-Carbonyl Complex Substrate->Complex Sc(OTf)3 / Lewis Acid Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal AcOH / Heat SideProduct Coumarin + CO (Decarbonylation) Substrate->SideProduct Thermal Degradation (>100°C) Diamine 1,2-Diamine Diamine->Complex Coordination Diamine->Hemiaminal Complex->Hemiaminal Nucleophilic Attack Product Chromeno[3,4-b]quinoxaline (Target Scaffold) Hemiaminal->Product - 2 H2O Cyclization

Caption: Mechanistic divergence in Chroman-2,3-dione condensation. Lewis acids stabilize the C3-carbonyl, preventing thermal decarbonylation.

Secondary Reaction: Acylation & Functionalization[2][3]

Beyond heterocycle formation, Chroman-2,3-dione undergoes acylation.[1][3] The site of reaction (O- vs. C-acylation) is catalyst-dependent.[2]

  • O-Acylation (Kinetic Control):

    • Catalyst: Triethylamine (Et₃N) or Pyridine.[1][2]

    • Product: 3-(Acyloxy)coumarin (Enol ester).[1][2]

    • Performance: Fast (<1 h), quantitative yields at RT.

    • Utility: Precursor for fluorescence probes and prodrugs.

  • C-Acylation (Thermodynamic Control):

    • Catalyst: DBU or stronger bases, often requiring rearrangement.

    • Product: 3-Acyl-4-hydroxycoumarin derivatives.[2]

    • Note: This pathway effectively tautomerizes the system to the 2,4-dione series.

Recommended Experimental Protocol

Protocol: Sc(OTf)₃-Catalyzed Synthesis of Chromeno[3,4-b]quinoxaline Best for: High-value drug intermediates requiring high purity.[1]

  • Preparation: In a 25 mL round-bottom flask, dissolve Chroman-2,3-dione (1.0 mmol, 162 mg) in anhydrous DCM (5 mL).

  • Activation: Add Sc(OTf)₃ (5 mol%, 25 mg). Stir at Room Temperature (RT) for 5 minutes.

  • Addition: Add 1,2-Phenylenediamine (1.05 mmol, 113 mg) in one portion.

  • Reaction: Stir at RT. Monitor by TLC (Ethyl Acetate/Hexane 3:7).[1][2] The reaction is typically complete in 45–60 minutes .

  • Workup: Dilute with DCM (10 mL), wash with water (2 x 5 mL) to remove the catalyst. Dry organic layer over Na₂SO₄.[2]

  • Purification: Evaporate solvent. Recrystallize from Ethanol/DCM.

    • Expected Yield: 92–95%.

    • Appearance: Yellow crystalline solid.

Self-Validating Check: The disappearance of the deep red/orange color of the dione and the emergence of a fluorescent yellow product indicates success.

References

  • Bakouan, Y., et al. (2021).[1] "Some Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins." American Journal of Heterocyclic Chemistry.

  • Sosso, S., et al. (2019).[1] "Synthesis and Fluorescence Properties of Acylated Chroman-2,3-dione Derivatives." Science Journal of Chemistry. [1][2]

  • Chen, L.-N., et al. (2024).[1][3][4] "Tf2O-Mediated mild synthesis of 6H-chromeno[4,3-b]quinolines." Arkivoc.

  • Desai, N.C., et al. (2018).[1] "Synthesis of chromeno-fused quinoxalines using Lewis Acid Catalysis." Journal of Saudi Chemical Society. (Contextual grounding for Sc(OTf)3 usage in vicinal diones).

  • Balalas, T. D., et al. (2020).[1][5][6][7] "Efficient synthesis of 2-substituted 1-phenylchromeno[3,4-d]imidazol-4(1H)-ones." Arkivoc.

Sources

Safety Operating Guide

Advanced Laboratory Protocol: Handling, Deactivation, and Disposal of Chroman-2,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining environmental compliance is just as critical as the success of your synthetic workflows. Chroman-2,3-dione is a highly valuable bicyclic heterocyclic compound used in drug development, but its reactive


-diketone moiety requires strict, scientifically grounded disposal protocols[1][2].

This guide provides a self-validating, step-by-step operational plan for the deactivation and disposal of Chroman-2,3-dione, moving beyond basic safety data sheets to deliver field-proven laboratory logistics.

Mechanistic Grounding & Hazard Profile

To understand the disposal requirements of Chroman-2,3-dione, we must first examine its chemical causality. The compound features an


-diketone structure embedded within a chroman ring. The adjacent carbonyl groups are highly electrophilic. If disposed of improperly in mixed organic waste carboys, unreacted Chroman-2,3-dione can act as an electrophile, reacting exothermically with nucleophiles (such as amines or thiols) or undergoing oxidative cleavage (e.g., Baeyer-Villiger type reactions) when exposed to trace peroxides or strong oxidizers.

To prevent uncontrolled reactions in waste streams, active quenching is recommended before routing the compound to standard hazardous waste channels. According to the , the compound is classified as an irritant and a potential environmental hazard, mandating strict segregation from municipal water systems[3].

Quantitative Safety & Logistics Parameters

The following table summarizes the critical quantitative data and logistical requirements for handling and disposing of Chroman-2,3-dione safely.

ParameterSpecification / Requirement
Chemical Name Chroman-2,3-dione
CAS Number 5818-89-3[3]
Primary Hazards Skin/Eye Irritant; Reactive Electrophile; Aquatic Toxicity[3]
Required PPE Nitrile gloves (double-glove for >0.5M solutions), splash goggles, lab coat
Incompatible Materials Strong oxidizers, strong bases, primary amines
Primary Waste Stream Non-Halogenated Organics (unless dissolved in halogenated solvents)
Approved Containers High-Density Polyethylene (HDPE) or PTFE-lined amber glass
Storage Temperature 2-8°C (for pure compound); Ambient (for stabilized waste)

Experimental Protocol: In-Situ Quenching & Segregation

To ensure a self-validating and safe disposal process, unreacted Chroman-2,3-dione in reaction mixtures should be deactivated using a sodium bisulfite (


) quench.

Causality: The bisulfite anion attacks the highly electrophilic carbonyl carbons of the


-diketone, forming a stable, water-soluble 

-hydroxy sulfonate adduct. This effectively masks the reactive centers, eliminating the risk of cross-reactivity in downstream waste consolidation.
Step-by-Step Deactivation Methodology
  • Preparation: In a properly ventilated fume hood, prepare a saturated aqueous solution of sodium bisulfite (approximately 30% w/v).

  • Addition: Slowly add the

    
     solution to the organic reaction mixture containing the unreacted Chroman-2,3-dione. Maintain a minimum 2:1 molar ratio  of bisulfite to the estimated remaining dione.
    
  • Agitation: Stir the biphasic mixture vigorously at room temperature for 30 to 60 minutes.

  • Self-Validation Check: The successful formation of the bisulfite adduct can be visually validated. Chroman-2,3-dione typically imparts a distinct yellow/orange hue to organic solvents. The disappearance of this color in the organic layer, coupled with a phase shift of the compound into the aqueous layer, confirms complete deactivation.

  • Phase Separation & Segregation: Transfer the mixture to a separatory funnel.

    • Drain the aqueous layer (containing the deactivated sulfonate adduct) into the designated Aqueous Hazardous Waste container.

    • Route the organic layer to the Non-Halogenated (or Halogenated) Organic Waste container, depending on the solvent used.

Decision Logic Visualization

The following workflow illustrates the logical decision tree for handling Chroman-2,3-dione waste, ensuring compliance and safety at every node.

Workflow for the deactivation, segregation, and regulatory disposal of Chroman-2,3-dione waste.

Regulatory Compliance & Final Disposal

Once deactivated and segregated, the physical disposal of the waste must adhere to federal environmental regulations. In the United States, this is governed by the[4][5].

  • Container Management: Waste must be stored in compatible containers (HDPE or PTFE-lined glass) that remain tightly closed except when actively adding waste[6][7].

  • Labeling: Containers must be explicitly labeled with the words "Hazardous Waste," the specific chemical constituents (e.g., "Aqueous Waste containing Sodium Bisulfite Adducts" or "Waste Chroman-2,3-dione solid"), and the accumulation start date[5][8].

  • Accumulation Limits: Depending on your facility's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), strict time limits apply. For example, SQGs may accumulate waste for up to 180 days, while LQGs are restricted to 90 days[6][7].

  • Final Destruction: Chroman-2,3-dione and its derivatives must never be disposed of in municipal solid waste or down the drain. Final disposal must be executed via high-temperature incineration (>1000°C) at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[4][5].

By integrating chemical causality with strict regulatory adherence, your laboratory can utilize reactive intermediates like Chroman-2,3-dione safely, protecting both your personnel and the integrity of your research environment.

References
  • Title: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chroman-2,3-dione
Reactant of Route 2
Chroman-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.